Product packaging for Nystatin(Cat. No.:)

Nystatin

Cat. No.: B7933818
M. Wt: 926.1 g/mol
InChI Key: VQOXZBDYSJBXMA-VHFLTRTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. This compound is not absorbed orally and has not been linked to drug induced liver injury.
Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are this compound A1, A2, and A3.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75NO17 B7933818 Nystatin

Properties

IUPAC Name

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30-,31+,32+,33+,34-,35+,36+,37-,38-,40+,41+,42+,43-,44+,46+,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXZBDYSJBXMA-VHFLTRTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MW: 926.12 /Form not specified/, Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75, Insol in ether, In water, 3.60X10+2 mg/L at 24 °C
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1263
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light yellow powder, Yellow to tan powder

CAS No.

1400-61-9
Record name Nystatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Gradually decomp above 160 °C without melting by 250 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1208
Record name NYSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Nystatin A1: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin A1 is a polyene macrolide antibiotic produced by the bacterium Streptomyces noursei.[1] It stands as a crucial agent in the treatment of fungal infections, primarily those caused by Candida species.[2][3] This technical guide provides an in-depth exploration of the chemical properties and structural features of this compound A1, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound A1 is a complex molecule with a range of physicochemical properties that dictate its biological activity and formulation characteristics. A summary of its key quantitative data is presented in the table below.

PropertyValueSource
Molecular Formula C47H75NO17[3]
Molecular Weight 926.1 g/mol [3]
Melting Point 160 °C (decomposes)[3]
Solubility - Water: 360 mg/L (at 24 °C)- Methanol: Slightly soluble- Ethanol: Slightly soluble- DMSO: Soluble- DMF: Soluble[3][4]
pKa (Strongest Acidic) 3.61[5]
pKa (Strongest Basic) 9.11[5]

This compound A1 is a light yellow, hygroscopic powder with an odor suggestive of cereals.[3] It is sensitive to heat, light, moisture, and air, and its stability is pH-dependent, with optimal stability observed around pH 5.7.[3]

Chemical Structure

The intricate structure of this compound A1 is central to its antifungal activity. It is characterized as a polyene macrolide, featuring a large 38-membered macrolide ring. This ring consists of a hydrophobic polyene region with conjugated double bonds and a hydrophilic polyol region with multiple hydroxyl groups. Attached to the macrolide ring is the deoxysugar D-mycosamine, an aminoglycoside that plays a role in its interaction with fungal cell membranes.[1][4]

The IUPAC name for this compound A1 is (1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.[3]

Nystatin_A1_Structure cluster_macrolide 38-Membered Macrolide Ring cluster_sugar Mycosamine Moiety polyene Polyene Region (Hydrophobic) polyol Polyol Region (Hydrophilic) mycosamine D-mycosamine mycosamine->polyol Glycosidic bond

Caption: Chemical Structure of this compound A1.

Experimental Protocols for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1D (¹H and ¹³C) and 2D NMR spectroscopy are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.[6] Samples of purified this compound A1 are dissolved in a suitable deuterated solvent, such as DMSO-d6 or methanol-d4. For ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the protons and their neighboring atoms. ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in piecing together the molecular structure.

Key Findings: NMR studies have been instrumental in confirming the presence of the mycosamine sugar and the polyol and polyene regions of the macrolide ring.[6] Furthermore, ¹³C NMR has conclusively shown that this compound A1 exists in a hemiketal form in solution.

Mass Spectrometry (MS)

Methodology: Mass spectrometry, particularly tandem mass spectrometry (MS/MS) combined with techniques like electrospray ionization (ESI), is used to determine the molecular weight and fragmentation pattern of this compound A1.[7] A solution of the sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio of the molecular ion is measured, providing the molecular weight. In MS/MS, the molecular ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern provides valuable information about the different structural components of the molecule.

Key Findings: High-resolution mass spectrometry has confirmed the elemental composition of this compound A1.[7] Tandem MS has been used to characterize the macrolide core and the mycosamine sugar, aiding in the structural confirmation and the identification of related analogues in mixtures.[7]

X-ray Crystallography

Methodology: X-ray crystallography is a powerful technique for determining the three-dimensional structure of a molecule in its crystalline state. This method involves growing a high-quality single crystal of the compound. The crystal is then exposed to a beam of X-rays, and the diffraction pattern is recorded. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Key Findings: While obtaining a single crystal of this compound A1 suitable for X-ray diffraction has proven challenging, powder X-ray diffraction (PXRD) has been used to confirm its crystalline nature.[8] The complete three-dimensional structure of this compound A1 in the solid state remains an area of active research.

Mechanism of Action

The antifungal activity of this compound A1 is primarily due to its interaction with ergosterol, a major sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane.[4][9]

Mechanism_of_Action This compound This compound A1 Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Membrane Fungal Cell Membrane Leakage Leakage of Intracellular Ions (K+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to Nystatin_Biosynthesis cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modification PKS_Modules Modular Polyketide Synthases (PKS) Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Glycosylation Glycosylation (Mycosamine addition) Hydroxylation->Glycosylation Nystatin_A1 This compound A1 Glycosylation->Nystatin_A1

References

Nystatin's Interaction with Ergosterol in Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of fungal infections, primarily those caused by Candida species. Its efficacy stems from a specific interaction with ergosterol, the predominant sterol in fungal cell membranes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its interaction with ergosterol within lipid bilayers. We will delve into the quantitative biophysical data, detailed experimental protocols for studying this interaction, and visual representations of the key processes.

Core Mechanism of Action: A Two-Stage Model

The interaction of this compound with ergosterol-containing lipid bilayers is not a simple, single-step process. Research supports a two-stage mechanism that ultimately leads to fungal cell death.[1][2]

Stage 1: Surface Adsorption and Membrane Perturbation

At low concentrations, monomeric this compound molecules adsorb to the surface of the lipid bilayer. This initial interaction is not benign; it perturbs the local lipid packing, leading to a modest increase in membrane permeability.[1][2] This stage is characterized by a non-specific increase in the leakage of small ions.

Stage 2: Oligomerization and Transmembrane Pore Formation

Upon reaching a critical surface concentration, approximately 100 this compound molecules per lipid vesicle, a significant conformational change occurs.[1] this compound molecules, in concert with ergosterol, self-assemble into oligomeric structures that span the lipid bilayer, forming aqueous pores or channels.[1][2] These pores have a diameter of about 0.8 nm and are permeable to water, ions (particularly K+), and small solutes, but not to larger molecules like glucose. The formation of these channels leads to a rapid efflux of intracellular potassium ions and other essential cellular components, disrupting the electrochemical gradient and ultimately causing cell death.[1][2] It is estimated that a functional pore is composed of 4-12 this compound molecules.

The presence of ergosterol is crucial for this second stage. While this compound can interact with cholesterol-containing membranes (found in mammalian cells), the formation of stable, highly permeable channels is significantly favored in the presence of ergosterol. This selectivity is the basis for this compound's antifungal activity and its relatively lower toxicity to host cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with ergosterol in lipid bilayers.

Table 1: Partition Coefficients of this compound in Lipid Vesicles

Lipid CompositionSterol Content (mol%)Partition Coefficient (Kp)Reference
POPC0(1.4 ± 0.3) x 10⁴[1]
POPC/Cholesterol5-30(1.7 ± 0.3) x 10⁴[1]
POPC/Ergosterol5-30(1.5 ± 0.2) x 10⁴[1]

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

Candida SpeciesMIC Range (μg/mL)Reference
Candida albicans0.125 - 4.0[3]
Candida glabrata0.25 - 4.0[3]
Candida parapsilosis0.5 - 4.0[3]
Candida tropicalis0.25 - 4.0[3]
Candida krusei1.0 - 8.0[3]

MIC values can vary depending on the specific strain and testing methodology (e.g., EUCAST, CLSI).

Table 3: Biophysical Parameters of this compound Interaction

ParameterValueLipid SystemReference
Critical concentration for oligomerization~100 molecules/liposomePOPC LUV with 10 mol% ergosterol[1]
Mean fluorescence lifetime (monomeric)~5 nsPOPC LUV with ergosterol[1]
Mean fluorescence lifetime (oligomeric)~37 nsPOPC LUV with ergosterol[1]

LUV: Large Unilamellar Vesicles

Experimental Protocols

This section outlines the methodologies for key experiments used to study the this compound-ergosterol interaction.

Preparation of Ergosterol-Containing Liposomes

Objective: To create model membrane systems (liposomes) with a defined lipid and ergosterol composition.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired phospholipid

  • Ergosterol

  • Chloroform

  • Methanol

  • Buffer solution (e.g., 10 mM Tris-HCl, 150 mM KCl, pH 7.4)

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve the desired amounts of phospholipid and ergosterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the buffer solution and vortexing vigorously above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion for Unilamellar Vesicles (LUVs):

    • To obtain vesicles of a uniform size, subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce large unilamellar vesicles (LUVs).

Fluorescence Spectroscopy to Monitor this compound Binding and Aggregation

Objective: To quantify the binding of this compound to liposomes and observe its aggregation state.

Principle: this compound is intrinsically fluorescent. Its fluorescence properties, particularly its lifetime, change upon binding to a lipid membrane and upon oligomerization.

Instrumentation:

  • Fluorometer capable of steady-state and time-resolved measurements.

Protocol:

  • Steady-State Fluorescence:

    • Prepare a series of liposome suspensions with varying lipid concentrations.

    • Add a fixed concentration of this compound (e.g., 5 µM) to each suspension.

    • Measure the fluorescence intensity of this compound. The excitation wavelength is typically around 337 nm, and the emission is monitored at approximately 408 nm.

    • An increase in fluorescence intensity indicates the partitioning of this compound into the lipid bilayer. The partition coefficient (Kp) can be calculated from this data.

  • Time-Resolved Fluorescence (Fluorescence Lifetime):

    • Prepare liposome suspensions with a fixed lipid and ergosterol concentration.

    • Add varying concentrations of this compound.

    • Measure the fluorescence lifetime of this compound using time-correlated single-photon counting (TCSPC).

    • A significant increase in the mean fluorescence lifetime (e.g., from ~5 ns to ~37 ns) indicates the formation of this compound oligomers within the membrane.[1]

K+/H+ Exchange Assay to Measure Membrane Permeability

Objective: To assess the ability of this compound to form functional ion channels in liposomes.

Principle: This assay uses the pH-sensitive fluorescent dye pyranine encapsulated within liposomes. The liposomes are prepared with a high internal K+ concentration and a low external K+ concentration. The addition of a protonophore (like FCCP) and a K+ ionophore (like valinomycin) would typically lead to K+ efflux and H+ influx, quenching the pyranine fluorescence. This compound-induced pore formation will also facilitate K+ efflux, leading to a compensatory influx of H+ and a decrease in pyranine fluorescence.

Materials:

  • Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

  • Liposomes prepared in a high K+ buffer (e.g., 150 mM KCl)

  • Low K+ external buffer (e.g., 150 mM NaCl)

  • This compound solution

Protocol:

  • Prepare liposomes containing pyranine by hydrating the lipid film with a buffer containing pyranine.

  • Remove external, unencapsulated pyranine by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Create a K+ gradient by diluting the liposomes into a K+-free buffer.

  • Place the liposome suspension in a fluorometer cuvette and monitor the pyranine fluorescence (Excitation: ~460 nm, Emission: ~510 nm).

  • Add this compound to the suspension and record the decrease in fluorescence intensity over time. The rate of fluorescence decrease is proportional to the rate of K+/H+ exchange and thus reflects the membrane permeability induced by this compound.

Visualizations

This compound's Mechanism of Action

Nystatin_Mechanism cluster_stage1 Stage 1: Adsorption & Perturbation cluster_stage2 Stage 2: Oligomerization & Pore Formation Ergosterol Ergosterol Phospholipid Phospholipid Nystatin_Monomer This compound Monomer Membrane_Perturbation Membrane Perturbation Nystatin_Monomer->Membrane_Perturbation Low Concentration Nystatin_Oligomer This compound-Ergosterol Oligomer Membrane_Perturbation->Nystatin_Oligomer Critical Concentration (~100 molecules/vesicle) Pore Transmembrane Pore Nystatin_Oligomer->Pore Forms Ion_Leakage Ion Leakage (K+) Pore->Ion_Leakage Causes Fungal Cell Death Fungal Cell Death Ion_Leakage->Fungal Cell Death

Caption: A diagram illustrating the two-stage mechanism of this compound action.

Experimental Workflow for Studying this compound-Induced Permeability

Permeability_Workflow start Start prep_liposomes Prepare Ergosterol-Containing Liposomes with Encapsulated Pyranine start->prep_liposomes create_gradient Create K+ Gradient prep_liposomes->create_gradient measure_baseline Measure Baseline Pyranine Fluorescence create_gradient->measure_baseline add_this compound Add this compound measure_baseline->add_this compound measure_leakage Monitor Decrease in Pyranine Fluorescence add_this compound->measure_leakage analyze_data Analyze Rate of Fluorescence Quenching measure_leakage->analyze_data end Determine Permeability analyze_data->end

Caption: A flowchart of the K+/H+ exchange assay to measure membrane permeability.

Conclusion

The interaction of this compound with ergosterol in fungal lipid bilayers is a well-defined process that serves as an excellent model for understanding membrane-active antimicrobial agents. The two-stage mechanism, involving initial membrane perturbation followed by the formation of ion-permeable pores, highlights the critical role of ergosterol in mediating this compound's potent antifungal activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in mycology, membrane biophysics, and drug development, facilitating further investigation into this classic yet clinically vital antifungal agent.

References

The Nystatin Biosynthetic Pathway in Streptomyces noursei: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by the soil bacterium Streptomyces noursei, remains a crucial agent in the treatment of fungal infections.[1][2][3] Its potent antifungal activity, mediated by its interaction with ergosterol in fungal cell membranes, has established it as a valuable therapeutic. The biosynthesis of this complex natural product is a fascinating and intricate process, orchestrated by a large gene cluster encoding a modular polyketide synthase (PKS), tailoring enzymes, and regulatory proteins.[3][4] Understanding this pathway in detail is paramount for endeavors in strain improvement, yield optimization, and the generation of novel, potentially superior antifungal agents through biosynthetic engineering.[1][2][3]

This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in Streptomyces noursei ATCC 11455. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the genetic and biochemical basis of this compound production, quantitative data on yields in various strains, and detailed experimental protocols for key analytical and genetic manipulation techniques.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a contiguous stretch of DNA, a 123,580 base pair region within the S. noursei genome.[3] This gene cluster contains all the necessary enzymatic machinery for the assembly of the this compound molecule, which consists of a 38-membered macrolactone ring decorated with a deoxysugar moiety, mycosamine.[3][4] The cluster encodes for a modular type I polyketide synthase (PKS), enzymes responsible for post-PKS modifications, proteins for the biosynthesis and attachment of mycosamine, and regulatory and transport proteins.[3]

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Polyketide Chain Assembly: The formation of the 38-membered macrolactone ring is catalyzed by a large, multi-enzyme complex known as a type I polyketide synthase (PKS).[1][2][3] This PKS is encoded by six genes: nysA, nysB, nysC, nysI, nysJ, and nysK. The NysC protein is notably one of the largest modular PKSs discovered to date.[3] The PKS assembly line sequentially condenses acetate and propionate units to build the polyketide backbone.[1][2]

  • Post-PKS Modifications: Following the synthesis and cyclization of the polyketide chain to form the nystatinolide precursor, a series of tailoring reactions occur. These modifications are crucial for the biological activity of the final molecule and are carried out by enzymes such as P450 monooxygenases.[1][2] For instance, the NysL enzyme is responsible for the hydroxylation at the C-10 position, a critical step for the antifungal activity.[5] Another P450 monooxygenase, NysN, is involved in the oxidation of a methyl group.

  • Mycosamine Biosynthesis and Attachment: The deoxysugar mycosamine is synthesized from glucose-1-phosphate through a separate pathway involving a set of dedicated enzymes. The this compound gene cluster encodes key enzymes for this process, including a GDP-mannose dehydratase (NysDIII), an aminotransferase (NysDII), and a glycosyltransferase (NysDI).[4] The NysDI enzyme is responsible for attaching the mycosamine moiety to the C-19 position of the macrolactone ring.[4]

Signaling Pathways and Regulatory Networks

The production of this compound is tightly regulated at the transcriptional level. The this compound gene cluster contains several putative regulatory genes, including nysRI, nysRII, nysRIII, and nysRIV, which have been shown to be essential for efficient this compound production. These regulators likely form a complex cascade to control the expression of the biosynthetic genes in response to various physiological and environmental signals.

nystatin_biosynthetic_pathway cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications cluster_mycosamine Mycosamine Biosynthesis Acetyl-CoA Acetyl-CoA PKS NysA, NysB, NysC, NysI, NysJ, NysK Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS GDP-Mannose GDP-Mannose Mycosamine_synthesis NysDIII, NysDII GDP-Mannose->Mycosamine_synthesis Nystatinolide Nystatinolide PKS->Nystatinolide 10-deoxynystatinolide 10-deoxynystatinolide Nystatinolide->10-deoxynystatinolide NysL (C10-hydroxylase) This compound A1 This compound A1 10-deoxynystatinolide->this compound A1 NysDI (Glycosyltransferase) GDP-Mycosamine GDP-Mycosamine Mycosamine_synthesis->GDP-Mycosamine GDP-Mycosamine->this compound A1

A simplified overview of the this compound biosynthetic pathway.

Quantitative Data on this compound Production

The production of this compound and its analogs can be significantly influenced by genetic modifications of the biosynthetic pathway. The following tables summarize the quantitative data on this compound production in various engineered Streptomyces noursei strains.

Table 1: this compound Production in Regulatory Gene Mutants of S. noursei

StrainRelevant GenotypeThis compound Production (% of Wild Type)Reference
Wild TypenysR+100[6]
SR12ΔnysRI0.5[6]
SR34ΔnysRII7[6]
SR56ΔnysRIII9[6]
NR4KΔnysRIV~2[6]
WT (pNR4EL)Wild Type with extra nysRIV136[6]

Table 2: Production of this compound and Analogs in Engineered S. noursei Strains

StrainRelevant GenotypeMajor Product(s)Relative YieldReference
Wild Type-This compound100%[7]
GG5073SPER5 mutationS44HP (heptaene)~7-fold higher than WT-based S44HP producer[7]
NG7-ER-NysNER5, ΔnysNBSG005 (16-decarboxy-16-methyl-28,29-didehydrothis compound)~8-fold higher than WT-based BSG005 producer[7]
AHH2ΔnysHThis compound, 10-deoxythis compoundThis compound reduced by ~35%[5]
AHG13ΔnysGThis compound, 10-deoxythis compoundThis compound reduced by ~35%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Knockout in Streptomyces noursei using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces. This protocol is a generalized procedure based on established methods.[8][9][10][11][12]

1. Design and Construction of the CRISPR/Cas9 Plasmid:

  • gRNA Design: Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG) in the target gene. Several online tools are available for gRNA design.

  • Plasmid Backbone: Utilize a suitable Streptomyces-E. coli shuttle vector carrying the cas9 gene and the gRNA expression cassette (e.g., pCRISPomyces series).

  • Cloning: Synthesize and anneal oligonucleotides corresponding to the designed gRNA and clone them into the gRNA expression cassette of the CRISPR/Cas9 plasmid.

  • Homology Arms: For gene deletion, amplify ~1-2 kb upstream and downstream homology arms flanking the target gene via PCR.

  • Assembly: Assemble the homology arms into the CRISPR/Cas9 plasmid containing the gRNA. This can be achieved through Gibson Assembly or traditional restriction-ligation cloning.

2. Transformation into E. coli and Conjugation into Streptomyces noursei:

  • Transformation: Transform the final CRISPR/Cas9 construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

  • Conjugation: Perform intergeneric conjugation between the E. coli donor strain and S. noursei recipient spores on a suitable agar medium (e.g., MS agar).

  • Selection: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for S. noursei exconjugants that have received the plasmid.

3. Screening and Verification of Mutants:

  • Isolation: Isolate individual exconjugant colonies and streak them onto fresh selective agar plates.

  • PCR Verification: Extract genomic DNA from the potential mutants and perform PCR analysis using primers flanking the target gene to confirm the desired deletion.

  • Sequencing: Sequence the PCR product to confirm the precise deletion at the nucleotide level.

crispr_workflow cluster_design 1. Plasmid Construction cluster_transfer 2. Genetic Transfer cluster_verification 3. Mutant Verification A Design gRNA C Assemble into CRISPR/Cas9 Vector A->C B Amplify Homology Arms B->C D Transform into E. coli C->D E Conjugate into S. noursei D->E F Select Exconjugants E->F G PCR Screening F->G H Verified Mutant G->H

References

Spectroscopic Analysis of Nystatin and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Nystatin and its derivatives. This compound, a polyene macrolide antibiotic produced by Streptomyces noursei, is a complex mixture of structurally related compounds, primarily this compound A1, A2, and A3. Its primary mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. Due to its complex structure and limited solubility, spectroscopic methods are indispensable for its identification, quantification, and structural elucidation.

Molecular Structure of this compound

This compound A1, the major active component, is a 38-membered macrocyclic lactone containing a tetraene and a diene chromophore, multiple hydroxyl groups, a carboxyl group, and a mycosamine sugar moiety. This intricate structure gives rise to characteristic spectroscopic fingerprints.

Table 1: Molecular Properties of Major this compound Components

ComponentMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from this compound A1
This compound A1C47H75NO17926.1-
This compound A2C47H75NO16910.1Lacks a hydroxyl group
This compound A3C53H85NO201056.2Contains an additional sugar moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, owing to the highly conjugated polyene system in its structure. The spectrum is characterized by a well-defined vibronic structure with three main absorption maxima.

Table 2: UV-Vis Absorption Maxima of this compound

Solventλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Molar Absorptivity (ε) at λmax 3 (L mol⁻¹ cm⁻¹)
Methanol29230432073,889[1]
Ethanol290307322Not reported
Dioxane-Water (7:3 v/v)Not specifiedNot specified322Not reported

The intensity of these absorption bands is directly proportional to the concentration of this compound, forming the basis for many quantitative assays. The position of the maxima can be influenced by the solvent polarity and the aggregation state of the molecule.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1.3 x 10⁻⁴ mol L⁻¹) in a suitable solvent such as methanol.[1] Given this compound's sensitivity to light, all handling should be performed under reduced illumination.

    • From the stock solution, prepare a series of dilutions to the desired concentration range (e.g., 2.6 x 10⁻⁶ to 1.0 x 10⁻⁵ mol L⁻¹) for creating a calibration curve.[1]

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Use 1.0 cm quartz cuvettes.

    • Set the spectral range from 250 nm to 380 nm.[1]

  • Measurement:

    • Use the chosen solvent as a blank to zero the instrument.

    • Record the absorption spectra of the standard solutions and the sample solution.

    • Identify the absorbance at the characteristic maxima (e.g., 320 nm).

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The complex structure of this compound results in a rich and detailed IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound [1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchingHydroxyl groups
~2930C-H stretchingAliphatic CH, CH₂, CH₃
~1710C=O stretchingCarboxylic acid and Lactone
~1630C=C stretchingConjugated polyene
~1038-1070C-O stretchingAlcohols, Ethers, Lactone
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Place the KBr pellet in the sample holder.

  • Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling complete structural assignment and stereochemical analysis. Due to the large size and complexity of the molecule, 2D NMR techniques are often necessary for unambiguous signal assignment.

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts for this compound A1 and iso-Nystatin A1 in Pyridine-d₅

PositionThis compound A1 (δ in ppm)iso-Nystatin A1 (δ in ppm)
¹H ¹³C ¹H
1-171.5
2a2.7143.5
2b2.80
34.7567.5
.........
10Not specifiedNot specified

Note: A complete, assigned list of chemical shifts is extensive and typically found in specialized publications. The table shows representative values to illustrate the data obtained. A study using DMSO-d6 as the solvent identified the proton at the C-10 position (H-10) of this compound at 3.2 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or pyridine-d₅) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • To aid in signal assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Process the acquired data using appropriate software.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the 2D spectra to establish connectivity between protons and carbons, leading to a full structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and its derivatives and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for these large molecules.

Tandem mass spectrometry (MS/MS) in the negative ion mode has been shown to be particularly informative for the structural elucidation of this compound. The deprotonated molecule [M-H]⁻ undergoes characteristic fragmentation, providing insights into the structure of the macrolactone ring.

Table 5: Key Mass Spectrometry Data for this compound A1

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z) in MS/MS
ESI Positive926.6 [M+H]⁺Not typically used for detailed fragmentation
ESI Negative924.5 [M-H]⁻906.5 [M-H-H₂O]⁻, 860.5 [M-H-H₂O-CO₂]⁻, 844.5 [M-H-2H₂O-CO₂]⁻
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent compatible with the mobile phase, such as methanol.

    • For analysis in biological matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample.

  • Instrumentation:

    • Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or FT-ICR).

    • HPLC Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., 5mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

      • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

      • Detection: UV detector at a characteristic wavelength (e.g., 304 nm) in series with the mass spectrometer.

    • Mass Spectrometry Conditions:

      • Ion Source: Electrospray Ionization (ESI).

      • Mode: Positive or negative ion mode.

      • Analysis: Full scan mode to identify molecular ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. For structural elucidation, product ion scans are performed on the precursor ion of interest.

  • Data Analysis:

    • Identify the molecular ions of this compound and its derivatives based on their mass-to-charge ratios.

    • Analyze the fragmentation patterns in the MS/MS spectra to confirm the identity of the compounds and to characterize unknown derivatives.

Workflow and Logical Relationships

The spectroscopic analysis of this compound typically follows a logical workflow, starting from sample preparation to data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep This compound Sample (Bulk Drug / Formulation) Dissolution Dissolution in Appropriate Solvent Prep->Dissolution Purification Purification / Extraction (if necessary) Dissolution->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1D and 2D) Purification->NMR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS UV_Data Quantitative Analysis (Concentration) UV_Vis->UV_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data MS_Data Molecular Weight and Formula Determination, Fragmentation Analysis MS->MS_Data Conclusion Structural Confirmation and Characterization of This compound and Derivatives UV_Data->Conclusion FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

This diagram illustrates the typical progression from sample preparation through various spectroscopic analyses to data interpretation, ultimately leading to the comprehensive characterization of this compound and its derivatives. Each technique provides complementary information that, when combined, allows for a thorough understanding of the analyte.

References

The Role of Nystatin in Studying Ion Channel Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, has long been recognized for its antifungal properties. Its mechanism of action, which involves the formation of pores or channels in the cell membranes of fungi, has been repurposed by scientists as a powerful tool to investigate the fundamental principles of ion channel formation and function. This technical guide provides a comprehensive overview of the role of this compound in this field of study, detailing its mechanism of action, experimental applications, and the biophysical properties of the channels it forms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for utilizing this compound in their experimental workflows.

Introduction to this compound

This compound is a polyene antifungal drug produced by the bacterium Streptomyces noursei.[1] Its primary clinical use is in the treatment of fungal infections, particularly those caused by Candida species.[1][2] The efficacy of this compound as an antifungal agent is intrinsically linked to its ability to form ion channels in fungal cell membranes, a property that has been ingeniously exploited in the realm of biophysical research to study the principles of ion transport across lipid bilayers.

Mechanism of Ion Channel Formation

The formation of ion channels by this compound is a multi-step process that is highly dependent on the lipid composition of the target membrane. The key steps are outlined below:

  • Binding to Sterols: this compound exhibits a high affinity for ergosterol, a sterol that is abundant in fungal cell membranes but not in mammalian cell membranes, which contain cholesterol.[1][2] This selective binding is a cornerstone of this compound's antifungal activity and its utility as a research tool.[1][2] While it has a greater affinity for ergosterol, this compound can also interact with cholesterol, albeit to a lesser extent.[1][3]

  • Oligomerization: Upon binding to membrane sterols, multiple this compound monomers aggregate to form oligomeric structures.[4][5] The presence of highly ordered membrane domains, such as those enriched in sterols and certain phospholipids, is thought to stabilize these this compound oligomers.[4][5]

  • Pore Formation: The aggregated this compound molecules arrange themselves to form a transmembrane pore or channel.[1][2][6] It is proposed that these channels are formed by the alignment of this compound molecules with the membrane's phospholipids, creating a hydrophilic core through which ions and small molecules can pass.[6] The structure of the this compound channel is not fully elucidated, but evidence suggests that multiple this compound monomers are required to form a functional channel in a sterol-rich membrane.[7]

The following diagram illustrates the proposed mechanism of this compound-induced ion channel formation.

Nystatin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_channel This compound Channel Formation cluster_ions Ion Flow Ergosterol1 Ergosterol Ergosterol2 Ergosterol Ergosterol3 Ergosterol Phospholipid1 Phospholipid Phospholipid2 Phospholipid Phospholipid3 Phospholipid Phospholipid4 Phospholipid Phospholipid5 Phospholipid Phospholipid6 Phospholipid Nystatin1 This compound Nystatin1->Ergosterol1 1. Binding Nystatin2 This compound Complex This compound-Ergosterol Complex Nystatin2->Complex 2. Oligomerization Nystatin3 This compound Nystatin3->Complex 2. Oligomerization Nystatin4 This compound Nystatin4->Complex 2. Oligomerization Nystatin5 This compound Nystatin6 This compound Channel Ion Channel Complex->Channel 3. Pore Formation Ion_flow Ion_flow Channel->Ion_out Leakage Ion_in->Channel Ions

Mechanism of this compound Ion Channel Formation

This compound as a Tool in Ion Channel Research

The ability of this compound to form pores in cell membranes has been harnessed for various experimental applications, most notably in the field of electrophysiology.

The Perforated Patch-Clamp Technique

The perforated patch-clamp technique is a variation of the conventional whole-cell patch-clamp method.[8] It allows for electrical access to the cell's interior without dialyzing intracellular components, which is a common issue with the standard whole-cell configuration.[8][9] In this technique, this compound is included in the pipette solution. After forming a high-resistance seal between the pipette and the cell membrane, the this compound molecules diffuse to the pipette tip and form small pores in the membrane patch.[8] These pores are permeable to small monovalent ions, allowing for the measurement of the cell's electrical activity, while larger molecules and ions are prevented from diffusing between the pipette and the cytoplasm.[8][9]

The following diagram outlines the workflow of the this compound-perforated patch-clamp experiment.

Perforated_Patch_Workflow cluster_prep Preparation cluster_recording Recording A Prepare this compound-containing pipette solution C Fill remainder of pipette with this compound solution A->C B Back-fill pipette tip with This compound-free solution B->C D Approach cell and form a Giga-seal C->D E Monitor membrane capacitance and access resistance D->E F This compound diffuses to tip and forms pores in the patch E->F Perforation (10-30 min) G Electrical access is achieved F->G H Record ion channel activity G->H

This compound-Perforated Patch-Clamp Workflow
Studying Membrane Properties and Vesicle Fusion

This compound has also been employed to study the biophysical properties of lipid membranes and the process of vesicle fusion. By incorporating this compound and ergosterol into vesicles, researchers can induce fusion with a planar lipid bilayer.[10] The fusion event is marked by a transient spike in current as the this compound channels from the vesicle are incorporated into the bilayer.[10][11] This technique allows for the controlled delivery of membrane proteins to artificial bilayers and provides insights into the dynamics of membrane fusion.[11][12]

Biophysical Properties of this compound-Formed Channels

The ion channels formed by this compound exhibit distinct biophysical properties that have been characterized through various experimental techniques.

Ion Selectivity

This compound-formed channels are generally cation-selective when the antibiotic is applied to one side of a lipid bilayer membrane, allowing the passage of ions like K⁺ and Na⁺.[13][14] However, when this compound is present on both sides of the membrane, the channels become anion-selective.[13] Studies have also shown that this compound-induced permeability changes mainly involve univalent cations, although chloride permeability can also be increased.[14] In some experimental setups with hybrid nanopores, this compound has exhibited anionic behavior.[15][16]

Conductance and Kinetics

The conductance of the cell membrane increases in a dose-dependent manner with the application of this compound.[14] The dose-response relationship is typically very steep.[14] The formation of this compound channels is a dynamic process, and the stability of these channels is influenced by factors such as the membrane's sterol content and the presence of highly ordered lipid domains.[4][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound in studying ion channel formation, compiled from various studies.

ParameterValue / ObservationExperimental ConditionReference
This compound Concentration (Perforated Patch) 200 µg/mL in pipette solutionWheat root hair cells[17]
This compound Concentration (Membrane Conductance) Effective range: 15-30 mg/literGiant neurons of Aplysia[14]
This compound Concentration (Ion Transport) 50 µg/mLHeLa cells[18]
Perforation Time (Perforated Patch) 10 - 30 minutesWheat root hair cells[17]
Channel Selectivity (One-sided application) Cation-selectiveLipid bilayer membranes[13]
Channel Selectivity (Two-sided application) Anion-selectiveLipid bilayer membranes[13]
Permeability Ratio (Cations vs Anions) More permeable to cations than anionsApical membrane of a tight epithelium[19]
Dose-Response Slope 4.6Apical membrane of a tight epithelium[19]
Stoichiometry (this compound Derivatives) Conductance proportional to the 2nd to 3rd power of concentrationBilayer lipid membranes[20]

Experimental Protocols

Protocol for this compound-Perforated Patch-Clamp Recording

This protocol is a generalized guide based on established methodologies.[17] Researchers should optimize concentrations and timings for their specific cell type.

Materials:

  • This compound powder (light-sensitive)

  • Dimethyl sulfoxide (DMSO)

  • Pipette solution (intracellular-like)

  • Micropipettes

  • Patch-clamp amplifier and data acquisition system

  • Microscope

Procedure:

  • Prepare this compound Stock Solution:

    • Protecting from light, dissolve this compound in 100% DMSO to a stock concentration of 25 mg/mL by vortexing for approximately 30 seconds.

    • Prepare this stock solution fresh daily and wrap the container in aluminum foil to protect it from light.

  • Prepare this compound-Containing Pipette Solution:

    • Immediately before the experiment, dilute the this compound stock solution into the pipette solution to a final concentration of approximately 200 µg/mL.

    • Keep a small aliquot of this compound-free pipette solution for tip-filling.

    • Protect the this compound-containing solution from light by wrapping the container in aluminum foil. This solution should be used within 2-4 hours.

  • Pipette Preparation:

    • Fill the very tip of the micropipette (approximately 400 µm) with the this compound-free pipette solution. This is crucial for obtaining a high-resistance seal.

    • Back-fill the rest of the pipette with the this compound-containing pipette solution.

  • Seal Formation and Perforation:

    • Approach the target cell and form a high-resistance (GΩ) seal as quickly as possible (ideally within 10 minutes of back-filling the pipette).

    • Monitor the cell's membrane capacitance and access resistance.

    • Over a period of 10-30 minutes, you should observe a gradual increase in capacitance and a decrease in access resistance, indicating that the this compound has formed pores in the membrane patch and electrical access to the cytosol is being established.

  • Data Acquisition:

    • Once a stable, low access resistance is achieved, you can begin recording the ion channel activity of the cell.

Conclusion

This compound's ability to form sterol-dependent ion channels has made it an invaluable tool for researchers studying the biophysical principles of membrane transport. From its pivotal role in the development of the perforated patch-clamp technique to its application in vesicle fusion assays, this compound continues to provide a versatile platform for investigating the intricate world of ion channels. This guide has provided a comprehensive overview of the mechanisms, applications, and experimental considerations for using this compound in this context. By understanding the principles outlined herein, researchers can effectively leverage this remarkable molecule to advance our knowledge of ion channel biology and its implications for human health and disease.

References

The Molecular Basis of Nystatin Resistance in Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Candida albicans remains a predominant fungal pathogen, responsible for a significant number of opportunistic infections, particularly in immunocompromised individuals. Nystatin, a polyene antifungal, has long been a therapeutic option, primarily for topical and oral candidiasis. Its mechanism relies on binding to ergosterol, the principal sterol in the fungal cell membrane, leading to pore formation, loss of intracellular components, and cell death. However, the emergence of resistance threatens its clinical utility. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound resistance in C. albicans. The primary mechanisms involve alterations in the ergosterol biosynthesis pathway, which reduces the quantity of the drug's target, and to a lesser extent, the overexpression of efflux pumps. This document details the specific genetic mutations, summarizes key quantitative data on susceptibility and gene expression, provides protocols for essential experimental validation, and visualizes the core pathways and workflows involved.

This compound's Mechanism of Action

This compound is a polyene macrolide antifungal agent.[1] Its fungicidal activity is directly linked to its affinity for ergosterol, a sterol molecule essential for the integrity and fluidity of the fungal plasma membrane.[2][3] this compound molecules bind to ergosterol, forming transmembrane channels or pores.[3][4][5] This interaction disrupts the selective permeability of the membrane, causing a rapid leakage of monovalent ions (K+, Na+, H+) and other essential cellular contents, ultimately leading to fungal cell death.[4][5] The selectivity of this compound for fungal cells is attributed to its higher binding affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes.[3]

Core Mechanisms of this compound Resistance

This compound resistance in C. albicans is predominantly achieved by altering the drug's target, ergosterol. This can occur through several genetic modifications that disrupt the ergosterol biosynthesis pathway or, less commonly, through mechanisms that reduce the intracellular concentration of the drug.

Alterations in the Ergosterol Biosynthesis Pathway

The most frequently cited mechanism for this compound resistance is the modification or depletion of ergosterol in the fungal cell membrane.[6][7] This is primarily caused by mutations in the ERG genes, which encode the enzymes responsible for the multi-step conversion of lanosterol to ergosterol.

Key genes implicated in this process include:

  • ERG3 (Sterol Δ5,6-desaturase): Mutations that inactivate ERG3 are a common cause of polyene resistance.[7][8] This enzymatic step is crucial for the final stages of ergosterol synthesis. Its inactivation prevents the formation of ergosterol and leads to the accumulation of alternative sterols, such as ergosta-7,22-dienol.[8][9] These alternative sterols have a lower binding affinity for this compound, rendering the drug ineffective.

  • ERG6 (Sterol Δ24-methyltransferase): Loss-of-function alterations in ERG6 can also contribute to polyene resistance.[4][7] This enzyme acts earlier in the pathway, and its disruption leads to the accumulation of different sterol precursors that do not effectively bind this compound.

  • ERG2, ERG5, and ERG11: Mutations in these genes have also been associated with resistance to polyenes like amphotericin B and, by extension, this compound.[4] For instance, a lab-generated strain resistant to amphotericin B and fluconazole showed upregulation of ERG5, ERG6, and ERG25, coupled with an accumulation of sterol intermediates instead of ergosterol.[10]

These genetic alterations effectively reduce the concentration of the primary target for this compound, constituting the main pathway to high-level resistance.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanism cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol ERG11 (Cyp51) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol ERG24, ERG25 Episterol Episterol Fecosterol->Episterol ERG6 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Episterol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosta-5,7,22-trienol Ergosta-5,7,22-trienol Ergosta-5,7,22,24(28)-tetraenol->Ergosta-5,7,22-trienol ERG4 Ergosterol Ergosterol Ergosta-5,7,22-trienol->Ergosterol ERG3 NoErgosterol Ergosterol Depletion Ergosterol->NoErgosterol mut_erg11 ERG11 Mutation mut_erg11->Lanosterol mut_erg3 ERG3 Mutation/LOF mut_erg3->Ergosta-5,7,22-trienol AltSterols Accumulation of Alternative Sterols mut_erg3->AltSterols mut_erg6 ERG6 Mutation/LOF mut_erg6->Fecosterol Resistance This compound Resistance AltSterols->Resistance This compound This compound This compound->Ergosterol Binds to

Caption: Ergosterol biosynthesis pathway and points of disruption leading to this compound resistance.

Overexpression of Efflux Pumps

While primarily associated with azole resistance, the overexpression of membrane transporters that actively pump antifungal agents out of the cell can play a role in resistance to various drugs.[1] Two major families of efflux pumps are implicated in C. albicans:

  • ATP-Binding Cassette (ABC) Transporters: Genes such as CDR1 and CDR2 encode for these pumps, which use ATP hydrolysis to expel a wide range of substrates.[1][11] Overexpression of CDR1 and CDR2 is a common resistance mechanism.[12] Notably, two missense mutations in the CDR2 gene were identified and shared among this compound-resistant C. albicans isolates in one study.[6]

  • Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS transporter that uses the proton motive force to export drugs.[1] Its overexpression is also linked to antifungal resistance.

Although the direct contribution to this compound resistance is less documented than for azoles, increased efflux activity could potentially lower the intracellular concentration of this compound, requiring higher doses to be effective.

Regulatory and Signaling Pathways in Resistance

The development of resistance is not solely due to mutations in target genes but is also controlled by a complex network of regulatory and stress-response pathways.

  • Transcriptional Regulation: The transcription factor Upc2p, encoded by the UPC2 gene, is a key regulator of ERG gene expression.[2] Gain-of-function mutations in UPC2 can lead to the upregulation of the ergosterol biosynthesis pathway, contributing to drug resistance.[4]

  • Stress Response Pathways: Exposure to antifungal agents induces significant cellular stress. C. albicans activates several signaling pathways to cope with this stress, which can contribute to drug tolerance and the emergence of resistance.[1] These include:

    • Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for membrane stress response and is required for survival in the presence of antifungals like fluconazole.[1]

    • High Osmolarity Glycerol (HOG) Pathway: A MAP kinase cascade that responds to various environmental stresses, including osmotic and oxidative stress, which can be induced by membrane-active agents.[1][13]

    • Protein Kinase C (PKC) Cell Wall Integrity Pathway: This pathway is essential for maintaining the cell wall, which becomes critical when the cell membrane is compromised.[1][13]

Signaling_Pathways This compound This compound (Membrane Stress) Membrane Plasma Membrane This compound->Membrane Targets HOG_Pathway HOG Pathway (Hog1) Membrane->HOG_Pathway Activates PKC_Pathway PKC Pathway (Mkc1) Membrane->PKC_Pathway Activates Calc_Pathway Calcineurin Pathway (Crz1) Membrane->Calc_Pathway Activates UPC2 UPC2 Activation Membrane->UPC2 Induces Stress_Response General Stress Response Genes HOG_Pathway->Stress_Response Cell_Wall Cell Wall Remodeling PKC_Pathway->Cell_Wall Calc_Pathway->Stress_Response ERG_Upreg ERG Gene Upregulation UPC2->ERG_Upreg Tolerance Drug Tolerance & Survival Stress_Response->Tolerance Cell_Wall->Tolerance ERG_Upreg->Tolerance

Caption: Key signaling pathways involved in the C. albicans stress response to this compound.

Quantitative Analysis of this compound Resistance

Quantitative data is essential for characterizing the resistance phenotype. This includes measuring the minimum inhibitory concentration (MIC), analyzing changes in sterol content, and quantifying gene expression.

Table 1: this compound Minimum Inhibitory Concentration (MIC) in C. albicans

Isolate Type MIC Range (µg/mL) Geometric Mean MIC (µg/mL) Resistance Rate (%) Reference
Susceptible (Wild-Type) 0.625 - 1.25 N/A N/A [14]
Clinical Isolates (Fluconazole-Susceptible) N/A 0.042 N/A [15]
Clinical Isolates (Fluconazole-Resistant) N/A 0.06 N/A [15]

| this compound-Resistant Isolates | > 2 | N/A | 5.6 - 6.7 |[6][7] |

Note: Definitive clinical breakpoints for this compound have not been established. Resistance is often inferred using the epidemiological cutoff value (ECV) for amphotericin B (>2 µg/mL), as they share a mechanism of action.[6]

Table 2: Gene Expression Changes in Antifungal-Resistant C. albicans

Gene Function Fold Change in Resistant Isolate Condition Reference
ERG5 C-22 sterol desaturase Upregulated Amphotericin B / Fluconazole Resistance [4][10]
ERG6 Sterol methyltransferase Upregulated Amphotericin B / Fluconazole Resistance [4][10]
ERG25 C-4 methyl sterol oxidase Upregulated Amphotericin B / Fluconazole Resistance [4][10]
CDR1 ABC Efflux Pump 2.5 to 7.6 Fluconazole Resistance [12]
RTA2 Cell Stress Response Upregulated Amphotericin B / Fluconazole Resistance [4][10]

| DDR48 | Cell Stress Response | Upregulated | Amphotericin B / Fluconazole Resistance |[4][10] |

Key Experimental Protocols

Verifying the molecular basis of this compound resistance requires a combination of microbiological, biochemical, and molecular biology techniques.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a C. albicans isolate, based on EUCAST and CLSI guidelines.[6][14]

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI 1640 medium to a final working concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution: Prepare two-fold serial dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. Typical final concentrations range from 16 to 0.03 µg/mL.[6]

  • Inoculation: Add 100 µL of the working inoculum to each well containing 100 µL of the diluted drug, resulting in a final inoculum of 0.5-2.5 x 10³ CFU/mL. Include a drug-free well for a positive growth control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC for this compound is defined as the lowest drug concentration that causes ≥90% growth inhibition compared to the drug-free control well.[6] This can be determined visually or by reading the optical density at 450-600 nm with a spectrophotometer.

AST_Workflow Start Start Prep_Inoculum Prepare Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate 96-Well Plate Prep_Inoculum->Inoculate Serial_Dilution Prepare this compound Serial Dilutions Serial_Dilution->Inoculate Incubate Incubate (35°C, 24-48h) Inoculate->Incubate Read_MIC Determine MIC (≥90% Inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for antifungal susceptibility testing by broth microdilution.

Sterol Extraction and Quantification

This method quantifies the total ergosterol content, allowing for comparison between susceptible and resistant strains.[16]

  • Cell Culture and Harvest: Grow C. albicans isolates to mid-log phase in a suitable broth medium. Harvest cells by centrifugation, wash with sterile water, and determine the dry weight of a cell aliquot.

  • Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (KOH). Vortex vigorously and incubate in an 85°C water bath for 1-2 hours to break down lipids and saponify fatty acids.

  • Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane (or hexane). Vortex for 3-5 minutes to extract the non-saponifiable lipids (sterols) into the organic phase. Centrifuge to separate the phases.

  • Spectrophotometric Analysis: Carefully transfer the upper heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol and its immediate precursor, 24(28) dehydroergosterol, produce a characteristic four-peaked curve, with a peak at 281.5 nm.[16]

  • Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths and the dry weight of the cells. A significant reduction in the characteristic absorbance profile in a resistant strain indicates depletion of ergosterol. For more detailed analysis of specific sterol types, Gas Chromatography-Mass Spectrometry (GC-MS) is required.[9]

Sterol_Analysis_Workflow Start Start Harvest Harvest & Wash Yeast Cells Start->Harvest Saponify Saponification (Alcoholic KOH, 85°C) Harvest->Saponify Extract Extract Sterols (n-heptane) Saponify->Extract Analyze Spectrophotometric Scan (240-300 nm) Extract->Analyze Quantify Quantify Ergosterol Content Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for sterol extraction and spectrophotometric analysis.

Gene Expression Analysis (RT-qPCR)

This protocol measures the mRNA levels of target genes (e.g., ERG family, CDR1, MDR1) to identify upregulation associated with resistance.

  • RNA Extraction: Grow susceptible and resistant C. albicans isolates to mid-log phase. Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol or a commercial kit).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use gene-specific primers for the target genes (ERG3, CDR1, etc.) and a reference gene (e.g., ACT1) for normalization. A fluorescent dye like SYBR Green is used for detection.

  • Data Analysis: Calculate the relative expression (fold change) of the target genes in the resistant isolate compared to the susceptible isolate using the ΔΔCt method. A significant increase in the fold change indicates gene upregulation.

Conclusion and Future Directions

The molecular basis of this compound resistance in Candida albicans is primarily rooted in the alteration of its cellular target, ergosterol. Mutations within the ERG gene family, especially ERG3, lead to a depleted or modified membrane sterol composition, preventing effective binding and pore formation by this compound. While secondary mechanisms like the upregulation of efflux pumps may contribute, the ergosterol pathway remains the central determinant. Understanding these mechanisms is crucial for the development of rapid molecular diagnostics to detect resistance and for guiding the development of novel antifungal strategies that can bypass these resistance pathways. Future research should focus on the interplay between stress signaling pathways and the acquisition of ERG mutations, as well as exploring the potential for combination therapies that could restore this compound susceptibility.

References

Methodological & Application

Protocol for Nystatin-Perforated Patch-Clamp Recordings: Preserving Intracellular Integrity for High-Fidelity Electrophysiological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The nystatin-perforated patch-clamp technique is a powerful electrophysiological method that offers a significant advantage over conventional whole-cell recordings by preserving the integrity of the intracellular environment. This method is particularly valuable for studying ion channels and cellular signaling pathways that are modulated by endogenous second messengers, which are often washed out during standard whole-cell patch-clamp procedures. By forming small pores in the cell membrane that are permeable to monovalent ions but not larger molecules, this compound allows for stable, long-term recordings with minimal disruption to the cell's natural state. This makes it an indispensable tool for drug discovery and basic research, especially in studies involving G-protein coupled receptors (GPCRs), intracellular calcium signaling, and the modulation of ion channels by kinases and other signaling molecules.[1][2][3][4]

The primary advantage of the this compound-perforated patch technique is the prevention of dialysis of cytoplasmic constituents.[1] This preserves crucial intracellular signaling molecules like cAMP and ATP, and maintains the native intracellular calcium buffering capacity.[2][5] Consequently, this method significantly reduces the "rundown" of channel currents, a common issue in conventional whole-cell recordings, particularly for voltage-activated Ca2+ channels.[6] This stability allows for more accurate and physiologically relevant measurements of ion channel activity and modulation over extended periods.

However, the technique is not without its challenges. The series resistance (access resistance) in perforated patch recordings is typically higher than in conventional whole-cell recordings, which can affect the speed and fidelity of voltage-clamp experiments. The time required for the this compound to perforate the membrane can also be variable.[7] Furthermore, care must be taken to prevent spontaneous rupture of the membrane patch, which would convert the recording to a conventional whole-cell configuration and lead to the loss of intracellular components.[5][8] To mitigate this, it is crucial to use fresh solutions and carefully monitor the progress of perforation.

Quantitative Comparison of Perforating Agents

The choice of perforating agent can significantly impact the experimental outcome. This compound is a commonly used polyene antibiotic, but other agents such as Amphotericin B, Gramicidin, and β-Escin are also utilized, each with distinct properties.

ParameterThis compoundAmphotericin BGramicidinβ-Escin
Typical Final Concentration 100-200 µg/mL[6]160-240 µg/mL20-50 µg/mLVaries
Pore Permeability Monovalent cations and anionsMonovalent cations and anionsMonovalent cations onlyNon-selective, larger pores
Typical Series Resistance (Rs) 10-40 MΩ< 10 MΩ with blunt electrodes[9]Higher than this compound/amphotericin BLower than this compound/amphotericin B
Time to Perforation 10-30 minutes[7]Similar to this compoundSlower, ~20-30 minutes[10]Faster than this compound/amphotericin B
Key Advantages Good balance of perforation time and stability.Can achieve lower access resistance.[9]Preserves intracellular Cl- concentration.Water-soluble, convenient to use.[11][12]
Key Disadvantages Higher Rs than whole-cell. Light and temperature sensitive.[10]Similar sensitivity as this compound.High Rs, technically challenging.Larger pores may allow leakage of small molecules.

Experimental Protocols

Solutions and Reagents

External (Bath) Solution (Example for Neuronal Recordings):

ComponentConcentration (mM)
NaCl126
KCl3
MgSO42
CaCl22
NaH2PO41.25
NaHCO326.4
Glucose10

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. Bubble with 95% O2 / 5% CO2.

Internal (Pipette) Solution (Example for K+ Channel Recordings):

ComponentConcentration (mM)
K-Gluconate110
KCl25
NaCl5
HEPES10
MgCl22

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

This compound Stock Solution (Prepare Fresh Daily):

  • Weigh out 2.5 mg of this compound powder in a light-protected microcentrifuge tube.

  • Add 50 µL of dimethyl sulfoxide (DMSO) to achieve a stock concentration of 50 mg/mL.

  • Vortex vigorously for at least 30 seconds to dissolve the this compound. The solution should be a clear, bright yellow.

  • Wrap the tube in aluminum foil to protect it from light and store it at -20°C for short-term storage (up to a few hours). It is highly recommended to prepare this solution fresh for each day of experiments.[7]

Step-by-Step this compound-Perforated Patch-Clamp Protocol
  • Prepare the this compound-Containing Internal Solution:

    • Shortly before use, add the this compound stock solution to the internal pipette solution to a final concentration of 100-200 µg/mL. For example, add 2-4 µL of the 50 mg/mL this compound stock solution to 1 mL of internal solution.

    • Vortex the solution for 30 seconds to ensure the this compound is well-dispersed.

    • Keep the this compound-containing internal solution on ice and protected from light. This solution should be used within 2-4 hours.[7]

  • Pipette Filling:

    • To ensure the formation of a high-resistance (GΩ) seal, it is critical to prevent this compound from being at the very tip of the patch pipette.

    • Tip-filling: Dip the tip of the patch pipette (with a resistance of 3-8 MΩ) into this compound-free internal solution for a few seconds. The solution will fill the first few hundred micrometers of the tip by capillary action.[7]

    • Back-filling: Carefully back-fill the rest of the pipette with the this compound-containing internal solution.

  • Approaching the Cell and Seal Formation:

    • Mount the pipette in the holder and apply gentle positive pressure.

    • Approach the target cell and gently press the pipette tip against the cell membrane.

    • Release the positive pressure and apply gentle suction to form a GΩ seal. Monitor the seal formation by observing the current response to a small voltage step. A stable seal of >1 GΩ is required.

  • Monitoring Perforation:

    • Once a GΩ seal is formed, continuously monitor the capacitive currents in response to a small, repetitive voltage pulse (e.g., -5 mV).

    • Initially, the capacitive transients will be small, reflecting the capacitance of the pipette tip and the sealed patch of membrane.

    • As this compound diffuses from the back of the pipette to the tip and incorporates into the cell membrane, the capacitive transients will gradually increase in size, and the access resistance will slowly decrease. This process typically takes 10-30 minutes.[7]

    • The recording can begin once the series resistance has stabilized at an acceptable level (typically 10-40 MΩ).

  • Verification of Perforation (Optional but Recommended):

    • To confirm that the membrane has been perforated and not ruptured, a membrane-impermeant dye (e.g., eosin or a high molecular weight fluorescent dextran) can be included in the pipette solution.[8]

    • In a true perforated-patch recording, the dye will not enter the cell. If the cell's cytoplasm becomes fluorescent, it indicates a rupture into the conventional whole-cell configuration.[8]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_pipette Pipette Filling cluster_recording Recording Procedure stock Prepare this compound Stock Solution (in DMSO) working Prepare this compound-containing Internal Solution stock->working internal Prepare this compound-free Internal Solution internal->working tip_fill Tip-fill with This compound-free Solution back_fill Back-fill with This compound-containing Solution tip_fill->back_fill seal Approach Cell and Form GΩ Seal back_fill->seal perforate Monitor Perforation (Capacitance & Rs) seal->perforate record Stable Perforation: Begin Experiment perforate->record

Caption: Experimental workflow for this compound-perforated patch-clamp recordings.

Preserved Signaling Pathway: cAMP-PKA Modulation of a K+ Channel

G cluster_membrane Cell Membrane cluster_cytosol Cytosol (Preserved in Perforated Patch) GPCR GPCR AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion K_channel K+ Channel (Closed) K_channel_open K+ Channel (Open/Modulated) K_channel->K_channel_open Modulation ATP ATP ATP->AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive 4. Binding PKA_active PKA (Active) PKA_inactive->PKA_active 5. Activation PKA_active->K_channel 6. Phosphorylation Ligand Ligand Ligand->GPCR 1. Binding

Caption: cAMP-PKA signaling pathway preserved in perforated patch-clamp recordings.

References

Using Nystatin for Controlled Membrane Permeabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic, is a well-established antifungal agent that functions by creating pores in fungal cell membranes through its interaction with ergosterol. This same mechanism can be harnessed in a controlled manner to transiently permeabilize the membranes of mammalian cells, which contain cholesterol instead of ergosterol. This controlled permeabilization allows for the introduction of otherwise impermeable molecules, such as small molecule drugs, fluorescent dyes, and other research probes, into the cytoplasm. These application notes provide detailed protocols and quantitative data for using this compound to induce controlled membrane permeabilization for research and drug development applications.

The primary mechanism of this compound involves its insertion into the lipid bilayer and aggregation to form aqueous pores or channels.[1][2][3] The affinity of this compound is significantly higher for ergosterol, the primary sterol in fungal membranes, than for cholesterol in mammalian membranes, which accounts for its selective antifungal activity.[2] However, at appropriate concentrations, this compound can form pores in mammalian cell membranes, creating a temporary pathway for the influx and efflux of small molecules.[4] The pores formed by this compound have an effective radius of approximately 4 Å, allowing the passage of water, ions, and small solutes like urea and ethylene glycol, but excluding larger molecules such as glucose.

Key Applications

  • Drug Delivery: Facilitating the intracellular delivery of small molecule drugs that have poor membrane permeability.

  • Cellular Research: Introducing fluorescent probes, chelators, or other small molecules to study intracellular processes.

  • Electrophysiology: Widely used in the "perforated patch" clamp technique to gain electrical access to the cell's interior without dialyzing intracellular contents.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound on Chinese Hamster Ovary (CHO) cells, providing a guide for optimizing permeabilization conditions.

Table 1: Effect of this compound Concentration on CHO Cell Viability (MTS Assay) Over Time [1]

This compound Concentration (µmol/L)10 min20 min30 min40 min50 min60 min
100 ~55%~50%~45%~40%~38%~35%
150 <30%<20%<15%<10%<10%<7%
200 <30%<15%<10%<7%<7%<5%
300 <10%<7%<5%<5%<5%<5%

Table 2: Time Course of this compound-Induced Membrane Permeabilization in CHO Cells (Calcein Leakage) [1]

This compound Concentration (µmol/L)Time to First Observed Calcein Leakage
≤ 150 No significant signal loss within 1 hour
200 ~40 minutes
250 ~40 minutes
300 ~35 minutes
600 ~25 minutes

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder (light-sensitive)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium or desired buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes

  • Aluminum foil

Procedure:

  • Stock Solution Preparation (25 mg/mL):

    • Weigh out approximately 2.5 mg of this compound powder in a sterile microcentrifuge tube.

    • Add 100 µL of 100% DMSO to the tube.

    • Vortex for approximately 30 seconds to dissolve the this compound completely. The solution should be clear and yellow.

    • Wrap the stock solution tube in aluminum foil to protect it from light.

    • Prepare the stock solution fresh on the day of the experiment.[1]

  • Working Solution Preparation (e.g., 200 µg/mL):

    • Just before the experiment, dilute the 25 mg/mL stock solution into the desired cell culture medium or buffer. For a 200 µg/mL working solution, add 8 µL of the stock solution to 1 mL of medium/buffer.

    • Mix thoroughly by gentle inversion or vortexing.

    • Wrap the working solution in aluminum foil and use it within 2-4 hours.[1] Aqueous suspensions of this compound lose activity relatively quickly.[6]

Protocol 2: Controlled Permeabilization of Adherent Mammalian Cells

Materials:

  • Adherent mammalian cells cultured in multi-well plates

  • This compound working solution (prepared as in Protocol 1)

  • Molecule of interest for delivery (e.g., fluorescent dye, small molecule drug)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Microplate reader or fluorescence microscope for analysis

Procedure:

  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation:

    • Prepare the this compound working solution at various concentrations (e.g., 50, 100, 150, 200 µM) in the desired buffer or medium.

    • Prepare the solution containing the molecule to be delivered.

  • Permeabilization:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS or HBSS.

    • Add the this compound working solution containing the molecule of interest to the cells.

    • Incubate for a specific duration (e.g., 10, 20, 30, 60 minutes) at 37°C. The optimal time and concentration will depend on the cell type and the size of the molecule to be delivered.

  • Wash and Recovery:

    • Aspirate the this compound solution.

    • Wash the cells three times with warm PBS or HBSS to remove the this compound and extracellular molecules.

    • Add fresh, pre-warmed culture medium to the cells.

    • Allow the cells to recover in the incubator for a desired period (e.g., 1-24 hours) to allow for membrane resealing.

  • Analysis:

    • Assess the uptake of the molecule of interest using an appropriate method (e.g., fluorescence microscopy, flow cytometry, or a functional assay).

    • Evaluate cell viability using a standard assay (see Protocol 3).

Protocol 3: Assessing Cell Viability and Membrane Integrity

A. Propidium Iodide (PI) Staining for Membrane Integrity:

PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.

  • After the permeabilization and recovery steps (Protocol 2), add PI to the culture medium at a final concentration of 1-5 µg/mL.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Visualize the cells using a fluorescence microscope. Dead or permeabilized cells will show bright red fluorescence in the nucleus.

  • Quantify the percentage of PI-positive cells using image analysis software or a flow cytometer.

B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

  • After the desired incubation time with this compound, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.

  • Lyse a set of control cells to determine the maximum LDH release.

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

Mandatory Visualizations

Nystatin_Mechanism cluster_membrane Cell Membrane Membrane Lipid Bilayer Cholesterol Phospholipids Pore This compound Pore/ Channel Membrane->Pore Forms Pore This compound This compound Molecules This compound->Membrane:c Binds to Cholesterol Permeabilization Increased Membrane Permeability Pore->Permeabilization Leakage Leakage of Intracellular Contents (Ions, etc.) Permeabilization->Leakage

Caption: Mechanism of this compound-induced membrane permeabilization.

Experimental_Workflow A Prepare this compound Working Solution B Treat Cells with this compound + Molecule of Interest A->B C Incubate (Time & Temp Optimization) B->C D Wash to Remove This compound C->D E Allow Membrane Resealing D->E F Assess Molecule Uptake (e.g., Fluorescence) E->F G Assess Cell Viability (e.g., PI, LDH) E->G

Caption: General experimental workflow for this compound permeabilization.

Signaling_Pathway_Placeholder A This compound Treatment B Membrane Permeabilization A->B C Influx of Extracellular Molecules B->C D Efflux of Intracellular Ions (e.g., K+) B->D E Downstream Cellular Effects/Assay Readout C->E D->E

Caption: Cellular consequences of this compound-induced permeabilization.

References

Application of Nystatin in Lipid Raft Disruption Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic, is a widely utilized tool in cell biology for the study of lipid rafts. These specialized membrane microdomains are enriched in cholesterol, sphingolipids, and specific proteins, playing crucial roles in cellular processes such as signal transduction, protein trafficking, and endocytosis. The ability of this compound to selectively sequester cholesterol, a key component of lipid rafts, leads to their disruption, thereby providing a powerful method to investigate the functional significance of these domains. These application notes provide detailed protocols and an overview of the utility of this compound in elucidating the role of lipid rafts in various cellular signaling pathways.

Mechanism of Action

This compound functions by binding to sterols within the cell membrane, with a higher affinity for ergosterol in fungi, but it also effectively binds to cholesterol in mammalian cell membranes. This binding leads to the formation of pores and the sequestration of cholesterol, which alters the physical properties of the membrane and disrupts the integrity of lipid rafts.[1] This disruption can lead to the displacement or altered conformation of proteins that are normally localized within these domains, thereby affecting their function and downstream signaling cascades.

Data Presentation: Quantitative Parameters for this compound Treatment

The optimal concentration and duration of this compound treatment can vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for each experimental system.

ParameterConcentration RangeTypical Incubation TimeApplicationReference(s)
Cell Viability/Toxicity Assays 30 - 150 µM18 - 24 hoursDetermining non-toxic working concentrations.[2]
Lipid Raft Disruption for Protein Analysis 50 - 75 µM1 - 3 hoursWestern blot analysis of protein localization in lipid rafts.[2]
Inhibition of Endocytosis 25 µg/mL30 minutesStudying the role of lipid rafts in endocytic pathways.[3][4]
Modulation of Signaling Pathways 50 - 75 µM1 - 2 hoursInvestigating the impact on signaling cascades (e.g., Akt, ERK).[2][5]
Transfection Efficiency Studies 25 µg/mL1 hour pre-treatmentAssessing the role of lipid rafts in gene delivery.[6]

Experimental Protocols

Protocol 1: Cholesterol Depletion in Cultured Cells using this compound

This protocol describes the treatment of cultured cells with this compound to induce cholesterol sequestration and disrupt lipid rafts.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound (stock solution prepared in DMSO, protected from light)

  • DMSO (vehicle control)

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare fresh working solutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control with an equivalent concentration of DMSO.

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add the this compound-containing medium or the vehicle control medium to the cells.

  • Incubate the cells for the desired time (e.g., 1-3 hours) at 37°C in a CO2 incubator.

  • Following incubation, proceed with downstream applications such as lipid raft isolation, protein extraction for Western blotting, or immunofluorescence staining.

Protocol 2: Quantification of Cellular Cholesterol

This protocol provides a method to quantify the total cholesterol content in cells following this compound treatment to confirm the extent of cholesterol sequestration.

Materials:

  • This compound-treated and control cells

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Amplex™ Red Cholesterol Assay Kit or similar fluorometric or enzymatic cholesterol quantification kit

  • Microplate reader

Procedure:

  • After this compound treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Use a commercial cholesterol quantification kit according to the manufacturer's instructions. This typically involves the enzymatic conversion of cholesterol and subsequent detection of a fluorescent or colorimetric product.

  • Normalize the cholesterol content to the total protein concentration for each sample.

  • Compare the cholesterol levels in this compound-treated cells to the vehicle-treated control cells to determine the percentage of cholesterol depletion.

Protocol 3: Isolation of Lipid Rafts by Sucrose Density Gradient Centrifugation

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in lipid rafts, using sucrose gradient ultracentrifugation.

Materials:

  • This compound-treated and control cells

  • Ice-cold PBS

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Triton X-100 (10% stock solution)

  • Sucrose solutions (40%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and appropriate rotor (e.g., SW41)

  • Ultracentrifuge tubes

Procedure:

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold TNE buffer containing 1% Triton X-100 and protease inhibitors.

  • Homogenize the cell lysate by passing it through a 22-gauge needle 10-15 times on ice.

  • Incubate the lysate on ice for 30 minutes.

  • Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.

  • Carefully layer the 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube.

  • Gently overlay with 7 mL of 30% sucrose in TNE buffer, followed by 1 mL of 5% sucrose in TNE buffer.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • After centrifugation, a light-scattering band, representing the lipid raft fraction, should be visible at the 5%/30% sucrose interface.

  • Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found in fractions 2-4.

  • Analyze the fractions by Western blotting for lipid raft markers (e.g., Caveolin-1, Flotillin-1) and non-raft markers (e.g., Transferrin receptor).

Protocol 4: Immunofluorescence Staining of Lipid Raft Markers

This protocol details the visualization of lipid raft markers in cells to observe their distribution following this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound and vehicle control

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against lipid raft markers (e.g., anti-Caveolin-1, anti-Flotillin-1)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Treat cells grown on coverslips with this compound or vehicle as described in Protocol 1.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the antibody and target localization).

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the slides using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nystatin_Mechanism cluster_membrane Cell Membrane LipidRaft Lipid Raft Cholesterol Cholesterol SignalingProtein Signaling Protein DisruptedRaft Disrupted Lipid Raft LipidRaft->DisruptedRaft Disruption Cholesterol->LipidRaft Disrupts Integrity AlteredSignaling Altered Signaling SignalingProtein->AlteredSignaling Leads to This compound This compound This compound->Cholesterol Sequesters DisruptedRaft->SignalingProtein

Mechanism of this compound-induced lipid raft disruption.

experimental_workflow cluster_analysis Downstream Analysis cluster_raft_analysis Analysis of Raft Fractions cluster_if_analysis Microscopy start Start: Cultured Cells treatment This compound or Vehicle Treatment start->treatment wash Wash with PBS treatment->wash cholesterol_quant Cholesterol Quantification wash->cholesterol_quant raft_isolation Lipid Raft Isolation (Sucrose Gradient) wash->raft_isolation immunofluorescence Immunofluorescence wash->immunofluorescence western_blot Western Blot for Raft/Non-Raft Markers raft_isolation->western_blot imaging Fluorescence Imaging immunofluorescence->imaging

Experimental workflow for studying lipid rafts using this compound.

Impact of this compound on a generic signaling pathway.

Conclusion

This compound is an invaluable pharmacological tool for investigating the structure and function of lipid rafts. By selectively sequestering cholesterol, this compound-mediated disruption of these microdomains allows researchers to probe their involvement in a multitude of cellular processes. The protocols and data presented in these application notes provide a framework for the effective use of this compound in lipid raft research, contributing to a deeper understanding of cellular signaling and organization. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Preparation and Storage of Nystatin Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin is a polyene antifungal antibiotic produced by Streptomyces noursei. It is widely used in cell culture applications to prevent or eliminate fungal (yeast and mold) contamination. Its mechanism of action involves binding to ergosterol, a major component of the fungal cell membrane. This binding alters the membrane's permeability, leading to the leakage of intracellular contents and ultimately, cell death[1][2][3]. Due to its selective affinity for ergosterol over cholesterol (the primary sterol in mammalian cell membranes), this compound exhibits potent antifungal activity with minimal cytotoxic effects on cultured cells when used at appropriate concentrations[2][4]. Proper preparation and storage of this compound stock solutions are critical to ensure its efficacy and stability.

Data Presentation

This compound Solubility

The solubility of this compound in various solvents is a key factor in the preparation of stock solutions. The following table summarizes its solubility data.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)5 mg/mL to >30.5 mg/mL[5]
Dimethylformamide (DMF)Freely soluble
FormamideFreely soluble
Methanol11.2 mg/mL (at 28°C)
Ethylene Glycol8.75 mg/mL (at 28°C)
WaterVery slightly soluble (forms a suspension)[6]
Ethanol1.2 mg/mL (at 28°C)
Recommended Stock and Working Concentrations

The choice of stock solution concentration and final working concentration is dependent on the experimental requirements.

Solution TypeConcentrationSolventReference
Stock Solution (in DMSO)5 - 25 mg/mLDMSO[7]
Stock Suspension (in water)50 mg/mLWater[6]
Working Concentration50 mg/L (or 50-100 units/mL)Cell Culture Medium[6][8]
Storage and Stability of this compound Solutions

Proper storage is crucial to maintain the activity of this compound. It is sensitive to light, heat, and oxygen[6].

Solution TypeStorage TemperatureShelf LifeNotesReference
This compound Powder-20°C24 monthsStore in a dry, well-ventilated place, protected from light and air.
Stock Solution in DMSOUse immediatelyMake fresh daily.Wrap in aluminum foil to protect from light.[7]
Aqueous Suspension-20°CUp to 3-4 monthsAliquot to avoid repeated freeze-thaw cycles.[6]
In Tissue Culture Media37°CStable for up to 3 days---[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (e.g., 10 mg/mL)

This protocol is suitable for applications where a soluble form of this compound is required.

Materials:

  • This compound powder (ensure potency is known, typically ≥ 4400 USP units/mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolving: Add the weighed this compound powder to a sterile, light-protecting tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution for approximately 30 seconds or until the powder is completely dissolved, yielding a clear, bright yellow solution[7].

  • Use: This stock solution should be prepared fresh for each use[7].

Protocol 2: Preparation of this compound Stock Suspension in Water (e.g., 50 mg/mL)

This protocol is suitable for applications where a suspension is acceptable.

Materials:

  • This compound powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile, light-protecting conical tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weighing: In a sterile environment, weigh out the desired amount of this compound powder. For a 50 mg/mL stock suspension, weigh 50 mg of this compound.

  • Suspending: Add the weighed this compound powder to a sterile, light-protecting tube. Add 1 mL of sterile distilled water or PBS.

  • Mixing: Vortex the mixture vigorously to create a uniform suspension. Note that the this compound will not dissolve completely.

  • Aliquoting and Storage: Aliquot the suspension into smaller, sterile, light-protecting tubes. Store the aliquots at -20°C for up to 3-4 months[6].

Important Considerations:

  • This compound is light-sensitive; therefore, all procedures should be performed with minimal light exposure, and solutions should be stored in light-protecting containers[7].

  • It is not recommended to autoclave or sterile-filter this compound solutions or suspensions as this can lead to its degradation.

  • When diluting the stock solution into cell culture media, ensure thorough mixing to achieve a homogenous final concentration.

Visualizations

This compound's Mechanism of Action

Nystatin_Mechanism cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms Membrane Cell Membrane Leakage Ion (K+) Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to This compound This compound This compound->Ergosterol Binds to

Caption: this compound's antifungal mechanism of action.

Experimental Workflow: Preparation of this compound Stock Solution

Nystatin_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve/Suspend in Solvent (e.g., DMSO or Water) weigh->dissolve mix Vortex to Mix Thoroughly dissolve->mix aliquot Aliquot into Light-Protecting Tubes mix->aliquot store Store at Recommended Temperature (e.g., -20°C for aqueous suspension) aliquot->store use Dilute in Cell Culture Medium for Use store->use end End use->end

Caption: Workflow for this compound stock solution preparation.

References

Determining Nystatin's Antifungal Efficacy: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard in vitro assays to determine the antifungal efficacy of Nystatin. Detailed protocols for key methodologies are outlined to ensure reliable and reproducible results in a laboratory setting.

Introduction

This compound is a polyene antifungal agent that disrupts the fungal cell membrane, leading to cell death.[1][2][3] Its primary mode of action is binding to ergosterol, a major component of the fungal cell membrane, which results in the formation of pores.[2][4] This disruption of membrane integrity leads to the leakage of intracellular components, particularly potassium ions, and ultimately results in fungal cell death.[2][4] Due to its selective affinity for ergosterol over cholesterol (the primary sterol in mammalian cell membranes), this compound exhibits targeted toxicity towards fungi.[2] This document details several in vitro assays essential for evaluating the antifungal potency of this compound against various fungal species.

Key In Vitro Assays for this compound Efficacy

Several standardized in vitro assays are routinely employed to characterize the antifungal activity of this compound. These include:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

  • Disk Diffusion Assay: For qualitative assessment of antifungal susceptibility.

  • Time-Kill Kinetic Assay: To evaluate the rate and extent of fungal killing.

  • Potassium Leakage Assay: To measure membrane damage.

  • Biofilm Disruption Assay: To assess efficacy against fungal biofilms.

The selection of a particular assay depends on the specific research question, whether it is determining potency, understanding the dynamics of fungal killing, or evaluating activity against complex fungal communities.

Data Presentation

The following tables summarize quantitative data for this compound's antifungal activity as determined by various in vitro assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Candida species.

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Candida albicans0.25 - 16[5]
Candida glabrata0.25 - 16[5]
Candida tropicalis0.25 - 16[5]
Candida krusei0.25 - 16[5]
Candida parapsilosis0.25 - 16[5]
Candida lusitaniae0.25 - 16[5]
Candida guilliermondii0.25 - 16[5]

Table 2: Time-Kill Assay Parameters for this compound against Candida species.

ParameterObservationReference
Fungistatic ActivityGenerally observed at 0.5 to 2 times the MIC.[1]
Fungicidal ActivityRapidly observed at concentrations ≥2 times the MIC.[1]
Concentration-DependenceIncreased this compound concentration leads to an increased rate and extent of fungicidal activity.[1]

Table 3: Biofilm Reduction by this compound against Candida albicans.

This compound Concentration (Sub-inhibitory)Biofilm Eradication PercentageReference
50 µg/mL75.80%[6]
3.125 - 6.25 µg/mL2.86% - 10.70%[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination (Based on CLSI M27-A3)

This assay determines the minimum concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Protocol:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (1 x 10^6 to 5 x 10^6 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells. Add 100 µL of this suspension to each well of the microtiter plate containing the this compound dilutions.

  • Controls: Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ~50% or 100% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a fungal isolate to this compound.

Materials:

  • This compound-impregnated paper disks (e.g., 100 units)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C)

  • Calipers or ruler

Protocol:

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically place a this compound disk onto the surface of the inoculated agar.

  • Incubation: Invert the plate and incubate at 35°C for 20-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoints.

Time-Kill Kinetic Assay

This assay provides information on the rate and extent of this compound's fungicidal activity over time.

Materials:

  • This compound stock solution

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum

  • Sterile test tubes

  • Shaking incubator (35°C)

  • Sabouraud Dextrose Agar plates

  • Sterile saline or PBS for serial dilutions

Protocol:

  • Inoculum Preparation: Prepare a fungal suspension and dilute it in RPMI-1640 medium to a starting concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.

  • Assay Setup: Prepare test tubes containing RPMI-1640 medium with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC). Also, include a growth control tube without this compound.

  • Inoculation: Add the prepared fungal inoculum to each tube.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate a known volume onto Sabouraud Dextrose Agar plates.

  • Incubation and Data Analysis: Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL). Plot the log10 CFU/mL versus time for each this compound concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Potassium Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the amount of potassium released into the extracellular medium upon exposure to this compound.

Materials:

  • This compound solution

  • Fungal cell suspension (e.g., Saccharomyces cerevisiae)

  • Buffer solution (e.g., Tris buffer)

  • Centrifuge

  • Flame photometer or atomic absorption spectrophotometer

Protocol:

  • Cell Preparation: Grow the fungal cells to the mid-log phase, harvest by centrifugation, and wash several times with a suitable buffer to remove extracellular potassium.

  • Assay Initiation: Resuspend the washed cells in the buffer to a specific density. Add this compound solution to the cell suspension to achieve the desired final concentrations. Include a control with no this compound.

  • Incubation: Incubate the cell suspensions for a defined period (e.g., 30-60 minutes) at a controlled temperature.

  • Sample Collection: After incubation, centrifuge the samples to pellet the fungal cells.

  • Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium using a flame photometer or an atomic absorption spectrophotometer.

  • Data Analysis: The amount of potassium released is indicative of the extent of membrane damage caused by this compound.

Biofilm Disruption Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to disrupt pre-formed fungal biofilms.

Materials:

  • This compound solution

  • Fungal inoculum

  • 96-well flat-bottom microtiter plates

  • Growth medium (e.g., Sabouraud Dextrose Broth)

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Protocol:

  • Biofilm Formation: Add a standardized fungal inoculum to the wells of a 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

  • Wash Step: Gently wash the wells with PBS to remove planktonic (non-adherent) cells.

  • This compound Treatment: Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a control with medium only.

  • Incubation: Incubate the plate for a further 24 hours.

  • Staining: Wash the wells again with PBS to remove non-adherent cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash and Solubilization: Wash the wells with water to remove excess stain. Add 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution in a microplate reader at a wavelength of approximately 570 nm. The reduction in absorbance in this compound-treated wells compared to the control indicates biofilm disruption.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro assessment of this compound.

Nystatin_Mechanism_of_Action This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore Pore Formation This compound->Pore Induces Membrane Fungal Cell Membrane Leakage K+ Ion Leakage & Loss of Intracellular Contents Pore->Leakage Leads to Death Fungal Cell Death Leakage->Death Results in

Caption: this compound's mechanism of action targeting fungal ergosterol.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare Serial Dilutions of this compound in 96-well Plate C Inoculate Wells with Fungal Suspension A->C B Prepare Fungal Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (Visual or Spectrophotometric) D->E

Caption: Workflow for the Broth Microdilution Assay.

Time_Kill_Assay_Workflow A Prepare Fungal Inoculum (~10^5 CFU/mL) B Expose to Different This compound Concentrations (Multiples of MIC) A->B C Incubate with Agitation B->C D Sample at Multiple Time Points (0-24h) C->D E Perform Serial Dilutions and Plate for CFU Count D->E F Incubate Plates and Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Experimental workflow for the Time-Kill Kinetic Assay.

References

Application Notes and Protocols for Nystatin Delivery Systems in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of various Nystatin delivery systems for experimental models. This compound, a polyene antifungal agent, is effective against a range of fungal infections, particularly those caused by Candida species. However, its poor solubility and potential for toxicity limit its clinical applications. Advanced delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), offer promising strategies to enhance its therapeutic efficacy and safety.

Overview of this compound Delivery Systems

This compound delivery systems are designed to improve its solubility, stability, and targeted delivery, thereby increasing its antifungal activity while minimizing side effects. This section summarizes the key characteristics of commonly investigated this compound formulations.

Table 1: Comparison of this compound Delivery Systems
Delivery SystemFormulation PrincipleKey AdvantagesTypical Particle Size (nm)Entrapment Efficiency (%)
Liposomes Phospholipid-based vesicles encapsulating the drug.Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery.100 - 30060 - 85[1]
Solid Lipid Nanoparticles (SLNs) Solid lipid core stabilized by surfactants, with the drug dissolved or dispersed within the lipid matrix.Controlled release, good stability, can be produced on a large scale.80 - 1000[2]20 - 72[2]
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.Increased surface area leading to enhanced dissolution rate and bioavailability.< 1000N/A
Microemulsions Thermodynamically stable, isotropic systems of oil, water, and surfactant.High drug solubilization capacity, ease of preparation.< 100High

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and evaluation of this compound-loaded liposomes and solid lipid nanoparticles, as well as a protocol for an in vivo murine model of oral candidiasis.

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the well-established thin-film hydration method.[3][4][5]

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids can be varied to optimize encapsulation efficiency and stability.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin lipid film on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

  • Hydration:

    • Add the hydration buffer (pre-heated to the same temperature as the water bath) to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath for 1-2 hours to allow for complete hydration of the lipid film and formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Place the probe of a sonicator into the liposome suspension and sonicate on ice for 5-15 minutes.

    • Extrusion: Load the liposome suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 cycles.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Entrapment Efficiency: Separate the unencapsulated this compound from the liposomes by centrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomes and the total amount of this compound used. The encapsulation efficiency is calculated as: (Amount of this compound in liposomes / Total amount of this compound) x 100%. High-performance liquid chromatography (HPLC) can be used for accurate quantification.[6][7]

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication

This protocol details the preparation of this compound-loaded SLNs using a high-energy emulsification method.[2][8][9][10][11]

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase.

    • Immediately homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes. This step reduces the droplet size to the nanometer range.

  • Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring.

    • The lipid will recrystallize, forming solid lipid nanoparticles.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by DLS.

  • Zeta Potential: Determined by DLS to assess the stability of the nanoparticle dispersion.

  • Entrapment Efficiency and Drug Loading: Separate the SLNs from the aqueous phase by ultracentrifugation. Analyze the supernatant for the amount of free this compound. The drug loading is calculated as the percentage of drug weight to the total weight of the SLNs.

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method for evaluating the release of this compound from nanoparticle formulations using a dialysis bag method.[12]

Materials:

  • This compound-loaded formulation

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4, potentially with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions)

  • Shaking water bath or orbital shaker

  • UV-Vis spectrophotometer or HPLC for this compound quantification

Procedure:

  • Pre-soak the dialysis membrane in the release medium for at least 12 hours.

  • Pipette a known volume of the this compound-loaded formulation into the dialysis bag and seal both ends.

  • Place the dialysis bag in a beaker containing a defined volume of the release medium.

  • Maintain the beaker in a shaking water bath at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the collected samples for this compound concentration using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Murine Model of Oral Candidiasis

This protocol outlines the induction of oral candidiasis in mice to evaluate the in vivo efficacy of this compound formulations.[13][14][15][16][17]

Animals:

  • Immunocompromised mice (e.g., BALB/c or DBA/2) are commonly used. Immunosuppression can be induced by administering corticosteroids like cortisone acetate or prednisolone.[13][14][16]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Immunosuppressive agent (e.g., Cortisone acetate)

  • Tetracycline (to prevent bacterial overgrowth)

  • This compound formulation and control vehicles

  • Calcium alginate swabs

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Immunosuppression:

    • Administer the immunosuppressive agent to the mice (e.g., subcutaneous injection of cortisone acetate at 225 mg/kg) on specific days before and after infection (e.g., day -1, +1, and +3 relative to infection).[16]

    • Add tetracycline to the drinking water throughout the experiment.[14]

  • Infection:

    • Culture C. albicans on SDA plates and prepare a cell suspension in sterile PBS.

    • Anesthetize the mice.

    • Inoculate the oral cavity with the C. albicans suspension using a calcium alginate swab saturated with the fungal culture. The swab is typically placed sublingually for a defined period (e.g., 75 minutes).[15][17]

  • Treatment:

    • Begin treatment with the this compound formulation and control vehicles at a specified time post-infection (e.g., 24 hours).

    • Administer the treatments orally (e.g., by oral gavage or direct application to the oral cavity) at a predetermined frequency and duration (e.g., once or twice daily for 7-14 days).

  • Evaluation of Efficacy:

    • Fungal Burden: At the end of the treatment period, euthanize the mice and excise the tongue and/or esophagus. Homogenize the tissues and plate serial dilutions on SDA plates. Count the colony-forming units (CFUs) after incubation to determine the fungal load.

    • Histopathology: Fix the tissues in formalin, embed in paraffin, and stain with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) to visualize fungal elements and assess tissue damage.

    • Clinical Scoring: Visually score the extent of oral lesions (e.g., white patches) on the tongue.

Visualizations

Mechanism of Action of this compound

The primary mechanism of action of this compound involves its interaction with ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, resulting in the leakage of intracellular components and ultimately, cell death.[18][19][20][21][22]

Nystatin_Mechanism cluster_membrane Fungal Cell This compound This compound Ergosterol Ergosterol (in Fungal Cell Membrane) This compound->Ergosterol Binds to Pore Pore Formation Membrane Fungal Cell Membrane Leakage Leakage of K+ ions and other cellular contents Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Liposome Preparation and Evaluation

The following diagram illustrates the key steps in the preparation and characterization of this compound-loaded liposomes.

Liposome_Workflow start Start dissolve Dissolve this compound, Phospholipids, Cholesterol in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydration with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) Formation hydrate->mlv downsize Size Reduction (Sonication or Extrusion) mlv->downsize suv Small Unilamellar Vesicles (SUVs) downsize->suv char Characterization suv->char size Particle Size & Zeta Potential char->size ee Entrapment Efficiency char->ee end End

Caption: Workflow for this compound liposome preparation.

Logical Flow for In Vivo Evaluation of this compound Formulations

This diagram outlines the logical progression of an in vivo experiment to assess the efficacy of a novel this compound delivery system.

InVivo_Workflow start Animal Model Selection (e.g., Immunocompromised Mice) immuno Immunosuppression (e.g., Cortisone Acetate) start->immuno infect Oral Inoculation with Candida albicans immuno->infect treat Treatment Groups: - this compound Formulation - Free this compound - Vehicle Control infect->treat eval Efficacy Evaluation treat->eval fungal Fungal Burden (CFU count) eval->fungal histo Histopathology eval->histo clinical Clinical Scoring eval->clinical end Data Analysis & Conclusion

Caption: In vivo evaluation workflow.

References

Nystatin in Electrophysiological Studies: A Detailed Application Note and Protocol for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the use of nystatin in perforated patch-clamp electrophysiology for the study of ion channels. It details the mechanism of action, offers step-by-step experimental protocols, and presents key quantitative data to aid in experimental design and execution.

The perforated patch-clamp technique, utilizing this compound, is a powerful variant of the conventional whole-cell configuration. It allows for electrical access to the cell's interior while preserving the integrity of the intracellular milieu, including crucial second messengers and signaling molecules.[1][2] This is particularly advantageous for studying the modulation of ion channels by endogenous cellular components, which are often washed out in conventional whole-cell recordings, leading to phenomena such as current "rundown".[1][2][3]

Mechanism of Action: this compound-Induced Pore Formation

This compound, a polyene antibiotic, selectively intercalates into the cell membrane's lipid bilayer, where it preferentially binds to ergosterol and, to a lesser extent, cholesterol.[4][5] This interaction leads to the formation of aqueous pores or channels in the membrane.[4][6] These pores are permeable to small monovalent ions such as Na+, K+, and Cl-, allowing for electrical access to the cytoplasm.[7][8] However, they are impermeable to larger molecules like divalent cations (e.g., Ca2+), ATP, and signaling proteins, thus preventing the dialysis of these essential intracellular components.[2][7] This preservation of the cell's natural intracellular environment is the primary advantage of the this compound perforated patch technique.[1][9]

Advantages and Disadvantages of this compound Perforated Patch-Clamp

The this compound perforated patch-clamp technique offers several key advantages over the conventional whole-cell method:

  • Preservation of Intracellular Integrity : Minimizes the dialysis of cytoplasmic constituents, preserving second messenger signaling cascades.[1][2][10] This is crucial for studying the modulation of ion channels by intracellular factors.[9]

  • Reduced Current Rundown : The rundown of ion channel currents, particularly those of Ca2+ channels, is significantly reduced or delayed.[1][11]

  • Stable Recordings : Allows for long-lasting, stable whole-cell recordings, often exceeding one hour.[1][2]

  • Physiologically Relevant Data : By maintaining the natural intracellular environment, this technique can provide a more accurate representation of ion channel function in vivo.[12]

Despite its advantages, the technique also has some limitations:

  • Higher Access Resistance : The series resistance (Rs) is typically higher than in conventional whole-cell recordings due to the presence of the perforated membrane patch.[13]

  • Longer Perforation Time : It takes time for the this compound to form a sufficient number of pores to achieve a low enough access resistance for recording.[2]

  • Inability to Introduce Large Molecules : It is not possible to introduce drugs or other large molecules into the cell via the patch pipette.[2]

  • Potential for Spontaneous Rupture : The perforated patch can spontaneously rupture, converting the configuration to a conventional whole-cell recording.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in perforated patch-clamp experiments, compiled from various sources.

Table 1: this compound Solution Preparation

ParameterRecommended ValueNotes
Stock Solution Solvent Dimethyl sulfoxide (DMSO)This compound is poorly soluble in aqueous solutions.[11][15]
Stock Solution Concentration 25 - 100 mg/mlA common starting point is 25 mg/ml.[11][16]
Final Pipette Solution Concentration 100 - 200 µg/mlLower concentrations (e.g., 2-4 µg/mL) have also been reported to be effective.[8][16]
Stock Solution Storage Protected from light, at room temperature or frozen.Prepare fresh daily.[11][16] Wrap in aluminum foil.[16]
Final Solution Stability Use within 2-4 hours.This compound degrades in aqueous solutions.[15][16]

Table 2: Electrophysiological Parameters

ParameterTypical RangeNotes
Perforation Time 10 - 30 minutesTime required for access resistance to stabilize.[16]
Access Resistance (Rs) > 20 MΩHigher than conventional whole-cell (<10 MΩ).[17][18]
Seal Resistance (GΩ seal) ≥ 1 GΩA high-resistance seal is crucial before perforation begins.[19]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Pipette Solution
  • Prepare this compound Stock Solution:

    • Weigh out approximately 2.5 mg of this compound powder (protect from light).[16]

    • Dissolve in 100 µl of 100% DMSO to achieve a 25 mg/ml stock solution.[16]

    • Vortex for approximately 30 seconds to dissolve completely.[16]

    • Wrap the stock solution vial in aluminum foil to protect it from light and store it at room temperature for use on the same day.[16]

  • Prepare Final Pipette Solution:

    • Just before starting the experiment, add the this compound stock solution to your desired intracellular (pipette) solution to a final concentration of 100-200 µg/ml (e.g., add 4-8 µl of a 25 mg/ml stock to 1 ml of pipette solution).[16]

    • Vortex or sonicate the final solution to ensure the this compound is well-dispersed.[11]

    • Wrap the final pipette solution in aluminum foil to protect it from light.[16]

    • Crucially, set aside a small aliquot of this compound-free intracellular solution for tip-filling. [16]

Protocol 2: this compound Perforated Patch-Clamp Recording
  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[17]

    • Tip-Filling: Briefly dip the tip of the pipette into the this compound-free intracellular solution for a few seconds to fill the very tip (approximately 400 µm).[16] This is critical to prevent this compound from interfering with gigaohm seal formation.[11]

    • Back-Filling: Back-fill the pipette with the this compound-containing intracellular solution.[20]

  • Seal Formation:

    • Approach the target cell with the filled pipette while applying slight positive pressure.

    • Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (≥ 1 GΩ) between the pipette tip and the cell membrane.[17]

    • Achieve the gigaohm seal as quickly as possible after back-filling the pipette to minimize the diffusion of this compound to the tip.[16]

  • Perforation and Recording:

    • Monitor the formation of the perforated patch by periodically applying a voltage step (e.g., -10 mV) and observing the capacitive transients.

    • As this compound forms pores in the membrane patch, the access resistance (Rs) will gradually decrease, and the capacitive current will increase in amplitude and become faster.[18] This process typically takes 10-30 minutes.[16]

    • Once the access resistance has stabilized at a sufficiently low level (ideally < 30 MΩ), you can begin your ion channel recordings.

    • To confirm a true perforated patch and not a spontaneous rupture, a fluorescent dye like eosin or a large molecule like tetramethylrhodamine-dextran can be included in the pipette solution.[14][21] If the cell becomes fluorescent, it indicates a rupture of the membrane patch.[14][21]

Visualizations

Nystatin_Mechanism cluster_membrane Cell Membrane Membrane Lipid Bilayer Extracellular Space Intracellular Space Ergosterol Ergosterol This compound This compound Molecules This compound->Membrane:h Intercalation Pore This compound Pore Ions Monovalent Ions (Na+, K+, Cl-) Pore->Ions Permeable Macromolecules Large Molecules (Ca2+, ATP, Proteins) Pore->Macromolecules Impermeable

Caption: Mechanism of this compound pore formation in the cell membrane.

Perforated_Patch_Workflow cluster_prep Preparation cluster_recording Recording Procedure Prep_this compound Prepare this compound Stock Solution (in DMSO) Prep_Pipette Prepare Pipette Solution with this compound Prep_this compound->Prep_Pipette Fill_Pipette Tip-fill with this compound-Free and Back-fill with This compound-Containing Solution Prep_Pipette->Fill_Pipette Prep_Tip Prepare this compound-Free Tip Solution Prep_Tip->Fill_Pipette Seal Approach Cell and Form Gigaohm Seal Fill_Pipette->Seal Perforate Monitor Perforation (Decreasing Rs) Seal->Perforate Record Stable Recording of Ion Channel Activity Perforate->Record

Caption: Experimental workflow for this compound perforated patch-clamp recording.

References

Nystatin for Selective Permeabilization of the Plasma Membrane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin is a polyene macrolide antibiotic derived from Streptomyces noursei. While primarily known for its potent antifungal activity, this compound also serves as a valuable tool in cell biology for the selective permeabilization of the plasma membrane. This process allows researchers to introduce otherwise impermeable substances like antibodies, peptides, or enzymes into the cytosol while leaving the membranes of intracellular organelles intact.

The mechanism of this compound relies on its high affinity for sterols, which are essential components of eukaryotic cell membranes. It preferentially binds to ergosterol in fungal membranes and, to a lesser extent, cholesterol in mammalian cell membranes.[1][2] Upon binding, this compound molecules self-assemble to form aqueous pores or channels through the lipid bilayer.[1][3] This action disrupts the membrane's integrity, leading to the leakage of small ions and molecules.[4][5] By carefully titrating its concentration, this compound can be used to create pores in the cholesterol-rich plasma membrane without significantly affecting the cholesterol-poor membranes of organelles like mitochondria or the endoplasmic reticulum. This selective permeabilization is a critical technique for studying intracellular processes in their native environment.

Mechanism of Action

This compound's ability to selectively permeabilize the plasma membrane is dictated by its interaction with membrane sterols. In mammalian cells, the plasma membrane has a significantly higher cholesterol content compared to intracellular organellar membranes. This compound exploits this difference. At optimized concentrations, it complexes with cholesterol to form barrel-like transmembrane channels, rendering the plasma membrane permeable to small molecules. This process is concentration-dependent and reversible to some extent.[6]

Caption: this compound binds to membrane sterols, forming pores and allowing leakage.

Quantitative Data: Concentration-Dependent Effects

The effectiveness and cytotoxicity of this compound are highly dependent on its concentration and the cell type being used. It is crucial to empirically determine the optimal concentration for each experimental setup. Below is a summary of reported effects at various concentrations.

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Chinese Hamster Ovary (CHO)Up to 50 µmol/L1 hourNo significant changes in cell shape or size.[4]
Chinese Hamster Ovary (CHO)100 µmol/L10 - 60 minCell viability reduced to 35-60%.[4]
Chinese Hamster Ovary (CHO)≥ 150 µmol/L10 - 60 minCell viability reduced to <30%.[4]
HeLa Cells50 µg/mL (~54 µmol/L)1 hourStrong influence on intracellular ion content and cell volume. Effect is reversible.[6]
Various Fungi1.56 - 6.25 µg/mL48 hoursMinimum inhibitory concentration (MIC) for most sensitive fungi.[7]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Permeabilization

For each new cell type and experimental condition, the this compound concentration must be carefully optimized to achieve efficient plasma membrane permeabilization without causing excessive cytotoxicity or cell lysis. This protocol provides a general framework for determining the minimal effective concentration using Trypan Blue, a dye that is excluded by live cells with intact membranes but enters permeabilized cells.

Materials:

  • Cells in suspension

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS) or appropriate assay buffer

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest cultured cells and wash them twice with PBS by centrifugation (e.g., 500 x g for 5 minutes). Resuspend the cell pellet in PBS to a final concentration of 1-2 x 10^6 cells/mL.

  • This compound Dilutions: Prepare a series of this compound dilutions in PBS. A typical starting range for mammalian cells is 25 to 300 µg/mL. Always prepare a vehicle control (e.g., DMSO in PBS) at the same final concentration as the highest this compound dose.

  • Incubation: Aliquot equal volumes of the cell suspension into microcentrifuge tubes. Add an equal volume of each this compound dilution (and the vehicle control) to the respective tubes.

  • Permeabilization: Incubate the cells at room temperature for 10-30 minutes. Incubation time may also need optimization.

  • Staining: Add a small volume of 0.4% Trypan Blue to an aliquot of cells from each tube (a 1:1 ratio is common).

  • Quantification: Within 1-3 minutes of adding the dye, load the cell suspension onto a hemocytometer and count the number of blue (permeabilized) and clear (intact) cells under a microscope.

  • Analysis: Calculate the percentage of permeabilized cells for each this compound concentration. The optimal concentration is the lowest dose that achieves >95% permeabilization without causing visible cell lysis or morphological distortion.

Optimization_Workflow Start Start: Adherent or Suspension Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Buffer (1-2x10^6 cells/mL) Harvest->Resuspend Incubate Incubate Cells with This compound (10-30 min) Resuspend->Incubate Dilute Prepare this compound Serial Dilutions Dilute->Incubate Stain Add Trypan Blue Stain Incubate->Stain Count Count Permeabilized (Blue) vs. Intact (Clear) Cells Stain->Count Analyze Calculate % Permeabilization for each concentration Count->Analyze Determine Determine Optimal Concentration (>95% Permeabilized) Analyze->Determine End End Determine->End

Caption: Workflow for optimizing this compound concentration for cell permeabilization.

Protocol 2: General Protocol for Accessing Cytosolic Components

This protocol describes the use of an optimized this compound concentration to permeabilize the plasma membrane for subsequent assays, such as intracellular enzyme activity measurements or immunofluorescent staining of cytosolic targets.

Materials:

  • Adherent or suspension cells

  • Optimized concentration of this compound (from Protocol 1)

  • Intracellular-like buffer (e.g., high potassium, low sodium, with pH ~7.2)

  • Reagents for the specific downstream assay (e.g., enzyme substrate, antibodies)

  • Wash buffer (e.g., PBS)

Procedure:

  • Cell Preparation:

    • Suspension Cells: Wash cells with PBS and resuspend in the intracellular-like buffer.

    • Adherent Cells: Grow cells on coverslips or in multi-well plates. Wash gently with PBS.

  • Permeabilization: Add the pre-determined optimal concentration of this compound (dissolved in the intracellular-like buffer) to the cells. Incubate for the optimized time (e.g., 10-30 minutes) at room temperature.

  • Washing (Optional but Recommended): Gently wash the cells with the intracellular-like buffer to remove the this compound and any leaked cytosolic components. This step is critical for assays sensitive to these components. Note that some protocols maintain a low concentration of the permeabilizing agent in subsequent steps.

  • Downstream Assay: Proceed immediately with your specific assay. For example:

    • Enzyme Assays: Add the substrate and other reaction components directly to the permeabilized cells.

    • Immunofluorescence: Add primary antibodies diluted in a suitable blocking buffer to the permeabilized cells on coverslips.

  • Data Acquisition: Analyze the results using the appropriate instrumentation (e.g., plate reader, fluorescence microscope).

Comparison with Other Permeabilizing Agents

Choosing the correct permeabilization agent is critical for experimental success. This compound's mechanism is often compared to digitonin, another cholesterol-binding agent.[8][9] It differs significantly from non-selective detergents like Triton X-100, which solubilize entire membranes.

Caption: Comparison of common cell permeabilization agents.

Troubleshooting

  • Low Permeabilization Efficiency:

    • Increase this compound concentration or incubation time.

    • Ensure the this compound stock solution is fresh; this compound can degrade, especially in aqueous solutions.[7]

    • Confirm the cell density is within the recommended range.

  • High Cell Lysis/Death:

    • Decrease this compound concentration or shorten incubation time.

    • Perform incubations at a lower temperature (e.g., 4°C or on ice).

    • Ensure buffers are isotonic to prevent osmotic stress.

  • Inconsistent Results:

    • Use a consistent cell passage number and confluency.

    • Prepare fresh this compound dilutions for each experiment.

    • Handle cells gently to avoid mechanical stress.

References

Quantifying Nystatin in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, accurate quantification of Nystatin in biological samples is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This document provides detailed application notes and protocols for three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.

Introduction to this compound Quantification

This compound is a polyene antifungal agent used to treat candidiasis. Due to its instability and low solubility, quantifying this compound in complex biological matrices like plasma, saliva, and tissue can be challenging.[1][2] The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological sample.

Method Comparison

The following table summarizes the key quantitative parameters of the different methods for this compound quantification, providing a basis for selecting the most appropriate technique for your research needs.

ParameterHPLC-UVLC-MS/MSSpectrophotometry (SPE-based)
Biological Matrix Saliva, Rat PlasmaHuman PlasmaWater, Urine, Plasma
Linearity Range 0.78 to 50 µg/mL (Saliva)[3], 0.25 to 50 µg/mL (Rat Plasma)[4]1 to 100 ng/mL[5]1 to 15 mg/L (Plasma)
Limit of Quantification (LOQ) 0.78 µg/mL (Saliva)[3], 0.25 µg/mL (Rat Plasma)[4]Not explicitly stated, but method is sensitive in the ng/mL range[5]5.0 µg/L[6]
Limit of Detection (LOD) ~0.75 µg/mL (Saliva)[3]Not explicitly stated2.0 µg/L[6]
Accuracy Within acceptable limits (FDA guidelines)[3]Method validation performed according to international criteria[7][5]Relative Recovery: 102% (Plasma)
Precision Intra- and inter-day variation within acceptable limits (RSD < 15%)[3]Method validation performed according to international criteria[7][5]Not explicitly stated
Internal Standard Amphotericin B[8]Amphotericin B[7][5]Not applicable

Experimental Protocols & Workflows

This section provides detailed protocols for each quantification method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying this compound in samples like saliva and plasma, offering a balance of sensitivity and accessibility.[3][4][9]

a. Sample Preparation (Saliva)

A simple protein precipitation step is typically sufficient for saliva samples.

cluster_sample_prep Sample Preparation Workflow (HPLC-UV) Saliva Saliva Sample Methanol Add Methanol (1:2 v/v) Saliva->Methanol Vortex Vortex Methanol->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject

HPLC-UV Sample Preparation Workflow

b. Chromatographic Conditions

  • Column: Reversed-phase C18 column (e.g., Luna C18)[3][4]

  • Mobile Phase: A mixture of methanol, water, and dimethylformamide (DMF) (e.g., 70:20:10, v/v/v or 55:30:15, v/v/v)[3][4]

  • Flow Rate: 0.8 - 1.0 mL/min[3][8]

  • Detection: UV absorbance at 305 nm[5][8]

  • Temperature: 25-30°C[3][8]

c. Protocol Steps

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 5-500 µg/mL).[8] If using an internal standard like Amphotericin B, add it to all standards and samples at a fixed concentration.[8]

  • Sample Preparation: For saliva, mix 1 part sample with 2 parts methanol. Vortex and then centrifuge to precipitate proteins.[5] For plasma, a similar protein precipitation with methanol can be used.[9]

  • Analysis: Inject the supernatant from the prepared samples and the standard solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex matrices like human plasma.[7][5]

a. Sample Preparation (Plasma)

Solid-phase extraction (SPE) is commonly used to clean up plasma samples and concentrate the analyte.[7][5]

cluster_lcms_prep Sample Preparation Workflow (LC-MS/MS) Plasma Plasma Sample SPE Solid-Phase Extraction (C18) Plasma->SPE Elute Elute with Methanol SPE->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject

LC-MS/MS Sample Preparation Workflow

b. LC-MS/MS Conditions

  • Chromatography: Reversed-phase chromatography using a C18 column.[7][5]

  • Mobile Phase: Isocratic elution with 5mM ammonium formate buffer and acetonitrile (40:60, v/v).[7][5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[7][5]

  • Mass Spectrometry: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • This compound: m/z 926.6 (MH+)[7][5]

    • Internal Standard (Amphotericin B): m/z 924.4 (MH+)[7][5]

c. Protocol Steps

  • Standard Preparation: Prepare calibration standards in a blank biological matrix (e.g., drug-free plasma) to match the study samples.

  • Sample Preparation:

    • Condition a C18 SPE cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with methanol.[7][5]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Inject the reconstituted samples and standards into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Calculate the this compound concentration in the samples using this curve.

Spectrophotometry with Solid-Phase Extraction (SPE)

This method provides a more accessible and cost-effective approach for this compound quantification, particularly for screening purposes. It relies on SPE for sample cleanup and concentration prior to spectrophotometric measurement.

a. Sample Preparation (Water, Urine, Plasma)

This method utilizes magnetic nanoparticles coated with a surfactant for extraction.

cluster_spe_photo SPE-Spectrophotometry Workflow Sample Biological Sample (Water, Urine, Plasma) Buffer Adjust to pH 5.0 Sample->Buffer Nanoparticles Add SDS-coated Fe3O4 Nanoparticles Buffer->Nanoparticles Shake Shake for 5 min Nanoparticles->Shake Separate Magnetic Separation Shake->Separate Elute Elute with Methanol:NaOH Separate->Elute Measure Measure Absorbance Elute->Measure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nystatin Concentration for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nystatin in vitro. The focus is on optimizing this compound concentration to achieve effective antifungal activity while minimizing cytotoxicity to mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a polyene antifungal agent that selectively binds to ergosterol, a primary sterol component of fungal cell membranes.[1][2] This binding forms pores or channels in the membrane, leading to increased permeability, leakage of essential intracellular components like potassium ions (K+), and ultimately, fungal cell death.[1][2] While this compound has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, though to a lesser extent.[1] This interaction with cholesterol is the primary cause of its cytotoxic effects on host cells, which becomes more pronounced at higher concentrations.[1]

Q2: What is a typical starting concentration range for this compound in vitro?

A2: The optimal concentration of this compound is highly dependent on the specific fungal species being targeted and the mammalian cell line used in your experiment. A general starting point for antifungal susceptibility testing is to use a concentration range that brackets the Minimum Inhibitory Concentration (MIC) for the fungus of interest. For many Candida species, MICs for this compound typically fall in the range of 0.625 to 1.25 µg/mL.[3] For cytotoxicity assessments, a broader range should be tested, for example, from 1 µg/mL to over 100 µg/mL, to determine the 50% inhibitory concentration (IC50) for your specific cell line.

Q3: How can I determine the optimal this compound concentration for my specific cell line and fungal strain?

A3: A two-pronged approach is recommended:

  • Determine the Minimum Inhibitory Concentration (MIC): First, establish the MIC of this compound for your fungal strain using a standardized protocol such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Assess Cytotoxicity: Concurrently, perform a dose-response cytotoxicity assay using your mammalian cell line. This will help you determine the IC50, the concentration at which 50% of the cells are no longer viable.

The optimal concentration will be a therapeutic window where the concentration is at or above the MIC for the fungus but well below the IC50 for the host cells.

Q4: What are the common methods to assess this compound-induced cytotoxicity?

A4: Several reliable methods can be used to quantify cytotoxicity:

  • Metabolic Assays: Assays like MTT, XTT, and CCK-8 measure the metabolic activity of viable cells, which is correlated with cell number.[4][5]

  • Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) release assay measures the amount of LDH released from damaged cells into the culture medium.[6][7]

  • Dye Exclusion Assays: Trypan blue staining is a simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cytotoxicity at Low this compound Concentrations - Cell line is particularly sensitive to this compound.- Incorrect this compound concentration calculation or stock solution preparation.- Extended incubation time.- Perform a dose-response curve to determine the IC50 for your specific cell line.- Verify all calculations and ensure proper solubilization of this compound.- Optimize the incubation time; cytotoxicity is time-dependent.[5]
No Antifungal Effect Observed - Fungal strain is resistant to this compound.- this compound has degraded.- Incorrect assay setup.- Confirm the MIC of your fungal strain.- Prepare fresh this compound solutions for each experiment. This compound solutions and aqueous suspensions can lose activity shortly after preparation.- Review your experimental protocol, ensuring correct inoculum density and incubation conditions.
High Variability Between Replicate Wells - Uneven cell seeding.- Incomplete solubilization of this compound.- Pipetting errors.- Ensure a single-cell suspension before seeding and use appropriate techniques for even distribution.- this compound is poorly soluble in water. Use DMSO to prepare a stock solution, ensuring the final DMSO concentration in the culture medium is non-toxic (typically <0.5%).[8][9]- Calibrate pipettes and use proper pipetting techniques.
Unexpected Precipitate in Culture Medium - this compound is coming out of solution.- Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep this compound solubilized.- Consider using a lipid-based formulation of this compound, which can improve solubility and reduce precipitation.[10]

Data Presentation

Table 1: Antifungal Activity of this compound Against Common Fungal Species

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Candida albicans0.625 - 1.25[3]
Candida glabrata0.625[3]
Candida tropicalis0.625[3]
Geotrichum candidum1.25[3]
Trichosporon mucoides1.25[3]

Table 2: Cytotoxicity of this compound A1 on Human Keratinocytes (HaCaT)

CompoundIC50-H (µg/mL)Reference
This compound A150.82[4]
N-substituted this compound A1 Derivatives> 300[4]

IC50-H: Half-maximal inhibitory concentration for the host cell line.

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI guidelines)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

  • Materials:

    • This compound powder

    • DMSO

    • RPMI-1640 medium buffered with MOPS

    • 96-well flat-bottom microtiter plates

    • Fungal isolate

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.[3]

    • Prepare a fungal inoculum suspension and adjust the concentration to 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.[3]

    • Add the fungal inoculum to each well containing the this compound dilutions. Include a growth control well (no this compound) and a sterility control well (no fungus).

    • Incubate the plates at 35-37°C for 24-48 hours.[3]

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

2. MTT Assay for Cytotoxicity Assessment

  • Objective: To determine the viability of mammalian cells after exposure to this compound.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well flat-bottom microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Nystatin_Mechanism_of_Action cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol-rich) Pore_Formation Pore_Formation Fungal_Cell_Membrane->Pore_Formation Disruption Mammalian_Cell_Membrane Mammalian Cell Membrane (Cholesterol-rich) Minimal_Disruption Minimal_Disruption Mammalian_Cell_Membrane->Minimal_Disruption Interaction This compound This compound This compound->Fungal_Cell_Membrane High Affinity Binding This compound->Mammalian_Cell_Membrane Low Affinity Binding Ion_Leakage K+ Leakage Pore_Formation->Ion_Leakage Leads to Fungal_Cell_Death Fungal_Cell_Death Ion_Leakage->Fungal_Cell_Death Causes Cytotoxicity_High_Conc Cytotoxicity Minimal_Disruption->Cytotoxicity_High_Conc Leads to (at high conc.)

Caption: this compound's mechanism of action and selective toxicity.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prepare_this compound Prepare this compound Stock (in DMSO) MIC_Assay Antifungal Susceptibility Assay (e.g., Broth Microdilution) Prepare_this compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Prepare_this compound->Cytotoxicity_Assay Prepare_Cells Prepare Fungal and Mammalian Cell Cultures Prepare_Cells->MIC_Assay Prepare_Cells->Cytotoxicity_Assay Determine_MIC Determine MIC MIC_Assay->Determine_MIC Determine_IC50 Determine IC50 Cytotoxicity_Assay->Determine_IC50 Optimization Optimize this compound Concentration (Therapeutic Window) Determine_MIC->Optimization Determine_IC50->Optimization

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity No_Antifungal_Effect No Antifungal Effect? High_Cytotoxicity->No_Antifungal_Effect No Check_Concentration Verify Concentration & Incubation Time High_Cytotoxicity->Check_Concentration Yes Check_Resistance Check Fungal Resistance & This compound Stability No_Antifungal_Effect->Check_Resistance Yes Successful_Experiment Successful Experiment No_Antifungal_Effect->Successful_Experiment No Check_Concentration->Start Re-run Check_Resistance->Start Re-run

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Nystatin-Perforated Patch-Clamp Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common problems encountered during Nystatin-perforated patch-clamp experiments. The content is tailored for researchers, scientists, and drug development professionals to help ensure stable and reliable recordings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my access resistance (Ra) high and unstable?

High and fluctuating access resistance is a frequent issue in perforated patch recordings. Several factors can contribute to this problem:

  • Incomplete Perforation: The this compound may not have formed a sufficient number of pores in the cell membrane. This can be due to suboptimal this compound concentration, degraded this compound, or insufficient time for perforation.

  • This compound Precipitation: this compound is poorly soluble in aqueous solutions and can precipitate, reducing its effective concentration.

  • Pipette Tip Clogging: Debris or precipitated this compound can partially block the pipette tip.

Troubleshooting Steps:

  • Optimize this compound Concentration: The optimal concentration can be cell-type dependent. It's recommended to test a range of concentrations to find the best balance between perforation speed and stability.[1]

  • Ensure Fresh this compound Solutions: this compound is sensitive to light, heat, and air and degrades over time, especially in aqueous solutions.[2][3] Prepare this compound stock solution fresh daily and keep it protected from light.[4] The final pipette solution should be used within 2-4 hours.[4]

  • Proper Solution Preparation: Ensure the this compound is fully dissolved in the stock solution (e.g., DMSO) before diluting it into the pipette solution. Sonication can aid dissolution.[5][6]

  • Tip Filling Technique: To aid in giga-seal formation, front-fill the pipette tip with this compound-free internal solution before back-filling with the this compound-containing solution.[4][6]

  • Patience: Perforation can take time, often between 10 to 30 minutes, for the access resistance to stabilize at a low value.[4]

Q2: How can I prevent spontaneous rupture of the patch into whole-cell mode?

Spontaneous rupture transitions the recording to a conventional whole-cell configuration, leading to the dialysis of intracellular components, which the perforated patch technique is designed to avoid.[7][8]

Troubleshooting Steps:

  • Gentle Suction: Apply gentle and brief suction to rupture the membrane in conventional whole-cell recordings. In perforated patch, avoid aggressive suction after forming the giga-seal.

  • Pipette Shape: Using pipettes with a "bottle neck" shape can contribute to more stable seals over time.

  • Osmolarity: Mismatches in osmolarity between the pipette solution and the external solution can stress the membrane. Ensure the osmolarity of your internal solution is appropriate for the cells you are recording from.

  • Verify Perforation: To confirm you are in the perforated patch configuration and not whole-cell, you can include a membrane-impermeable dye (e.g., eosin or tetramethylrhodamine-dextran) in your pipette solution.[5][7] If the cell becomes fluorescent, it indicates a rupture into whole-cell mode.[5][7]

Q3: I'm having trouble forming a high-resistance (giga-ohm) seal. What could be the cause?

A stable, high-resistance seal is crucial for successful patch-clamp recordings.

Troubleshooting Steps:

  • This compound at the Tip: The presence of this compound at the pipette tip can interfere with seal formation.[9] Use the tip-filling technique mentioned in Q1, where the very tip of the pipette is filled with this compound-free solution.[4][6]

  • Clean Pipettes and Solutions: Ensure your pipette glass is clean and your solutions are filtered to remove any particulate matter.

  • Cell Health: Only attempt to patch onto healthy-looking cells with smooth membranes.

  • Positive Pressure: Maintain a slight positive pressure in the pipette as you approach the cell to keep the tip clean.

Q4: My recorded currents are "running down" over time. How can I prevent this?

Current rundown, a gradual decrease in current amplitude, is often what the perforated patch technique aims to mitigate by preventing the washout of essential intracellular components.[10][11] If you still observe rundown, consider the following:

  • Partial Rupture: The patch may have partially ruptured, leading to a slow dialysis of the cytoplasm.

  • This compound Effects: While this compound preserves many intracellular components, the pores are still permeable to small monovalent ions, which could alter the intracellular environment over long recordings.[1][8]

  • Cell Viability: The cell's health may be declining over the course of a long experiment.

Troubleshooting Steps:

  • Monitor Access Resistance: A sudden drop in access resistance can indicate a rupture to whole-cell.

  • Use Dyes: As mentioned previously, including a fluorescent dye in the pipette can help identify breaches in the membrane patch.[5][7]

  • Limit Recording Duration: While perforated patch recordings are generally more stable than conventional whole-cell, very long recordings can still lead to changes in cell health and current properties.

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Stock Concentration 25 - 100 mg/mL in DMSOPrepare fresh daily and protect from light.[4][6]
Final this compound Concentration 100 - 200 µg/mLOptimal concentration is cell-type dependent and should be empirically determined.[4][9]
DMSO Final Concentration 0.1% - 0.5% (v/v)Higher concentrations can affect cell membrane properties.[6][12]
Time for Perforation 10 - 30 minutesMonitor access resistance and cell capacitance for signs of perforation.[4]
Stable Access Resistance (Ra) 10 - 40 MΩLower values are achievable but can be challenging.[1][13] Perforated patch typically results in a higher Ra than conventional whole-cell.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Pipette Solution

  • This compound Stock Solution (25 mg/mL in DMSO):

    • Weigh out approximately 2.5 mg of this compound powder in a light-protected microcentrifuge tube.[4]

    • Add 100 µL of high-quality, anhydrous DMSO.[4]

    • Vortex for at least 30 seconds or sonicate until the this compound is fully dissolved. The solution should be a clear, bright yellow.[3][4][5]

    • Wrap the stock solution tube in aluminum foil to protect it from light and store it at room temperature for use the same day.[4] Do not freeze and reuse DMSO stock solutions.

  • This compound-Containing Pipette Solution (200 µg/mL):

    • Just before you begin your experiments, add 8 µL of the 25 mg/mL this compound stock solution to 1 mL of your filtered internal pipette solution.[4]

    • Vortex the final solution thoroughly.

    • Wrap the final solution in aluminum foil to protect it from light and keep it on ice.[4] Use within 2-4 hours for best results.[4]

  • Pipette Filling:

    • Set aside a small aliquot of this compound-free internal solution.

    • Briefly dip the tip of your patch pipette into the this compound-free solution to fill the first few hundred micrometers.[4]

    • Back-fill the remainder of the pipette with the this compound-containing solution.[4]

Visualizations

Nystatin_Workflow cluster_prep Solution Preparation cluster_patch Patching Procedure prep_stock Prepare Fresh this compound Stock in DMSO prep_pipette Dilute Stock into Pipette Solution prep_stock->prep_pipette tip_fill Front-fill Pipette Tip with this compound-Free Solution prep_pipette->tip_fill back_fill Back-fill Pipette with this compound Solution tip_fill->back_fill approach Approach Cell with Positive Pressure back_fill->approach seal Form Giga-ohm Seal approach->seal monitor Monitor Ra and Capacitance seal->monitor record Wait for Perforation & Record monitor->record

Caption: Experimental workflow for this compound-perforated patch-clamping.

Troubleshooting_Tree cluster_seal Seal Formation Problems cluster_ra Access Resistance Issues cluster_rupture Spontaneous Rupture start Instability Issue q_seal Poor Giga-seal? start->q_seal q_ra High/Unstable Ra? start->q_ra q_rupture Spontaneous Whole-Cell? start->q_rupture ans_tip Use Tip-fill Technique q_seal->ans_tip Yes ans_clean Check Pipette/Solution Cleanliness q_seal->ans_clean Yes ans_conc Optimize this compound Concentration q_ra->ans_conc Yes ans_fresh Use Fresh this compound Solution q_ra->ans_fresh Yes ans_time Allow More Time for Perforation q_ra->ans_time Yes ans_suction Use Gentle Suction q_rupture->ans_suction Yes ans_dye Verify with Impermeable Dye q_rupture->ans_dye Yes

Caption: Troubleshooting decision tree for this compound patch-clamp instability.

References

Technical Support Center: Nystatin Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Nystatin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has low solubility in water.[1] For stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) at a concentration of 5 mg/mL yields a clear, bright yellow solution.[2] Other suitable solvents include methanol (11.2 mg/mL), ethanol (1.2 mg/mL), and ethylene glycol (8.75 mg/mL).[2][3] It is also freely soluble in dimethylformamide (DMF) and formamide.[2]

Q2: How should I prepare aqueous suspensions of this compound?

A2: For cell culture applications, you can prepare stock suspensions in water at 50 mg/mL and store them at -20°C.[3] Note that aqueous suspensions will begin to lose activity shortly after preparation.[2][4] It is not recommended to autoclave or sterile filter this compound suspensions.[2] For sterile applications, consider using a γ-irradiated product.[5]

Q3: What is the optimal pH for this compound stability?

A3: this compound is most stable in a pH range of 5 to 7, particularly in phosphate-citrate buffers where it shows optimal stability at pH 5.7.[6][7] It is stable in moderately alkaline media but becomes labile at pH 9 and pH 2.[2][4]

Q4: How do temperature and light affect this compound stability?

A4: this compound is sensitive to heat, light, and oxygen, which accelerate its decomposition.[2][4][6] The powder form should be stored in airtight containers at 2 to 8°C and protected from light.[8] Aqueous suspensions are stable for only 10 minutes when heated to 100°C at pH 7.[2][4] In tissue culture media, this compound is stable for three days at 37°C.[2][4] When exposed to natural daylight or UV light, this compound undergoes photodegradation, leading to products with lower biological activity.[8][9]

Q5: How long is this compound stable in different solutions and storage conditions?

A5: The stability of this compound varies significantly depending on the solvent, temperature, and pH. Here are some examples:

  • In tissue culture media at 37°C, it is stable for three days.[2][4]

  • A 100,000 U/ml aqueous oral suspension is stable for 9 days at 5°C and 4 days at 22°C.[10]

  • A 14,400 U/ml solution in an acidic environment maintains at least 90% of its initial concentration for 4 days at both 5°C and 22°C.[10]

  • In aqueous and alkaline environments, the 14,400 U/ml solution is stable for 7 days at 5°C and 4 days at 22°C.[10]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous buffer - Low aqueous solubility of this compound.- pH of the buffer is outside the optimal range (5-7).- Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.- Adjust the pH of the buffer to be within the optimal range of 5-7.[6][7]
Loss of antifungal activity in the experiment - Degradation due to improper storage (exposure to light, high temperature, or extreme pH).- Instability in the experimental buffer over the duration of the experiment.- Inactivation by oxygen.- Prepare fresh solutions before each experiment.- Store stock solutions and experimental buffers containing this compound protected from light and at the recommended temperature (-20°C for stock suspensions).[3]- Ensure the pH of the experimental buffer is optimal for this compound stability.[6][7]- Degas buffers to minimize oxygen exposure.
Inconsistent experimental results - Incomplete dissolution of this compound.- Degradation of this compound between experiments.- Ensure complete dissolution of this compound in the stock solvent before further dilution.- Prepare fresh working solutions from a frozen stock for each experiment.- Standardize the preparation and handling protocol for this compound solutions.

Data on this compound Stability

Table 1: Solubility of this compound in Various Solvents at 28°C

SolventSolubility (mg/mL)Reference
Methanol11.2[2][3]
Ethylene Glycol8.75[2][3]
DMSO5[2][3]
Carbon Tetrachloride1.23[2][3]
Ethanol1.2[2][3]
Chloroform0.48[2][3]
Benzene0.28[2][3]

Table 2: Stability of this compound Solutions Under Different Conditions

Concentration & SolutionTemperaturepHStability (maintains ≥90% initial concentration)Reference
14,400 U/ml in 10⁻⁴N HCl5°C & 22°CAcidic4 days[10]
14,400 U/ml in purified water5°CNeutral7 days[10]
14,400 U/ml in purified water22°CNeutral4 days[10]
14,400 U/ml in 1.4% Sodium Bicarbonate5°CAlkaline7 days[10]
14,400 U/ml in 1.4% Sodium Bicarbonate22°CAlkaline4 days[10]
100,000 U/ml aqueous suspension5°C-9 days[10]
100,000 U/ml aqueous suspension22°C-4 days[10]
In tissue culture media37°C-3 days[2][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile, light-protected container.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 5 mg/mL.

  • Vortex or gently agitate the solution until the this compound is completely dissolved, resulting in a clear, bright yellow solution.[2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

  • Thaw a single-use aliquot of the this compound stock solution (from Protocol 1) at room temperature, protected from light.

  • Warm the desired volume of cell culture medium to 37°C.

  • Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired working concentration. For example, for a final concentration of 50 µg/mL, add 10 µL of a 5 mg/mL stock solution to 1 mL of medium.

  • Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent foaming.

  • Use the freshly prepared working solution immediately. This compound in tissue culture media is stable for up to three days at 37°C.[2][4]

Visualizations

Nystatin_Stability_Factors cluster_factors Factors Affecting this compound Stability cluster_outcomes Impact on Stability pH pH Degradation Chemical Degradation pH->Degradation < pH 2 or > pH 9 (Optimal: 5-7) Temp Temperature Temp->Degradation High Temp. Light Light Exposure Light->Degradation UV/Daylight Solvent Solvent Precipitation Precipitation Solvent->Precipitation Poor Solubility Oxygen Oxygen Oxygen->Degradation LossOfActivity Loss of Antifungal Activity Degradation->LossOfActivity Precipitation->LossOfActivity This compound This compound Solution

Caption: Factors influencing the stability of this compound solutions.

Troubleshooting_Workflow start Start: This compound Experiment Issue issue What is the issue? start->issue precipitate Precipitation in Buffer issue->precipitate Precipitation loss_activity Loss of Activity issue->loss_activity Activity Loss inconsistent Inconsistent Results issue->inconsistent Inconsistency check_solvent Is stock solution in appropriate solvent (e.g., DMSO)? precipitate->check_solvent check_storage How was the solution stored? (Light, Temp, Age) loss_activity->check_storage check_dissolution Was this compound fully dissolved? inconsistent->check_dissolution check_ph Is buffer pH between 5 and 7? check_solvent->check_ph Yes use_stock Action: Use recommended organic solvent for stock. check_solvent->use_stock No adjust_ph Action: Adjust buffer pH. check_ph->adjust_ph No end End check_ph->end Yes use_stock->end adjust_ph->end check_storage->check_ph Properly fresh_solution Action: Prepare fresh solution and protect from light/heat. check_storage->fresh_solution Improperly ensure_dissolution Action: Ensure complete dissolution of stock. check_dissolution->ensure_dissolution No standardize_prep Action: Standardize preparation protocol for all experiments. check_dissolution->standardize_prep Yes ensure_dissolution->standardize_prep standardize_prep->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Nystatin degradation pathways and prevention in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nystatin. Adherence to these guidelines will help minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My this compound solution appears to have lost activity. What are the common causes?

This compound is susceptible to degradation from several factors. The most common causes for loss of activity in a laboratory setting include:

  • Exposure to Light: this compound is highly sensitive to light and undergoes photodegradation, which leads to products with lower biological activity.[1][2][3]

  • Improper Temperature: Both high temperatures and freezing can degrade this compound. It is sensitive to heat, and its powder form deteriorates upon exposure.[4][5][6]

  • Incorrect pH: this compound is labile at acidic (pH 2) and alkaline (pH 9) conditions.[4][7] Significant degradation occurs under both acidic and alkaline stress.[8][9][10]

  • Oxidation: Oxidative stress is a known pathway for this compound degradation.[8][9][10]

  • Moisture and Air: The powder form of this compound is sensitive to moisture and air, which can accelerate its decomposition.[1][4]

Troubleshooting Steps:

  • Review your storage conditions. Is the this compound powder stored at 2-8°C in a tightly sealed, light-resistant container?[1][4]

  • Assess your solution preparation and handling. Are you protecting the solution from light during and after preparation?

  • Check the pH of your solvent or medium. The optimal pH for this compound stability is between 5.7 and 7.[4][11]

  • Prepare fresh solutions for each experiment, as aqueous suspensions can lose activity shortly after preparation.[4][7][12]

FAQ 2: What are the recommended storage conditions for this compound powder and solutions?

Proper storage is critical to maintaining this compound's potency.

  • This compound Powder: Should be stored in airtight, light-resistant containers at a temperature range of 2 to 8°C.[1][4]

  • This compound Solutions: Aqueous solutions and suspensions should be prepared fresh. If short-term storage is necessary, they should be protected from light and refrigerated. For instance, this compound in tissue culture media is stable at 37°C for three days.[7][12][13] A study on mouthrinses found that at 4°C, this compound was stable for 15 days in polypropylene containers.[14] Stock suspensions in water (50 mg/mL) can be stored at -20°C.[13]

FAQ 3: I am dissolving this compound for my experiment. Which solvents are recommended and are there any to avoid?

This compound has varying solubility in different solvents.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO) is a good solvent, with a solubility of 5 mg/ml, yielding a clear, yellow solution.[7][12]

    • Dimethylformamide (DMF) and formamide are also effective solvents in which this compound is freely soluble.[7][12]

    • Other organic solvents can be used, but solubility is lower. For example, at 28°C, solubility in methanol is 11.2 mg/ml, and in ethanol is 1.2 mg/ml.[7][12]

  • Aqueous Solutions:

    • This compound is poorly soluble in water.[15] Aqueous suspensions begin to lose activity soon after preparation.[7][12]

    • The stability of aqueous suspensions is pH-dependent. Optimal stability is observed between pH 5 and 7.[11]

Caution: Do not autoclave or sterile filter this compound solutions, as this can lead to degradation.[7][13]

FAQ 4: How can I monitor the degradation of my this compound sample?

Several analytical techniques can be employed to assess this compound stability and quantify its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying this compound from its degradation products, making it an excellent stability-indicating method.[5][8][9][16]

  • UV-Vis Spectrophotometry: This technique can be used to monitor the photodegradation kinetics of this compound by observing changes in its absorbance spectra over time.[1][2][3] Upon UV irradiation, the characteristic absorbance maxima of this compound at 292, 306, and 320 nm decrease, while a new peak corresponding to a degradation product appears at 232 nm.[1]

Quantitative Data Summary

Table 1: this compound Stability in Different Mouthrinse Formulations

Formulation (14,400 U/ml)Storage TemperatureStability (≥90% of initial concentration)
Acidic (10⁻⁴N HCl)5°C4 days
22°C4 days
Aqueous5°C7 days
22°C4 days
Alkaline (1.4% Sodium Hydrogen Carbonate)5°C7 days
22°C4 days
Alkaline + 0.002% Colloidal Silver5°C9 days
22°C7 days
Reconstituted Mycostatine® (100,000 U/ml)5°C9 days
22°C4 days

Data adapted from a study on the stability of this compound in mouthrinses.[17]

Table 2: Kinetic Data for this compound Photodegradation

Degradation StepReaction OrderRate Constant (k)
Step 1: this compound → IntermediateFirst-Order0.0929 (±0.0076) /min
Step 2: Intermediate → Final ProductZero-Order0.0052 (±0.0016) /min

Data from a study on the photodegradation kinetics of this compound exposed to a 366 nm UV lamp.[1][2][3]

Experimental Protocols

Protocol 1: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated stability-indicating HPLC method.[8][9]

Objective: To determine the concentration of this compound and its degradation products in a sample.

Materials:

  • HPLC system with a UV detector (DAD)

  • C18 column (e.g., Phenomenex Inertsil ODS-3, 250 x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample for analysis

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 305 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock, prepare a series of dilutions to create a calibration curve (e.g., 102 to 310 IU/mL).

  • Sample Preparation:

    • For ointments, weigh an amount of the sample and dissolve it in a suitable solvent like dichloromethane, followed by dilution with methanol.

    • For other matrices, ensure the final sample solution is clear and filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify the this compound peak based on its retention time (approximately 7 minutes under these conditions). Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. Degradation products will appear as separate peaks with different retention times.

Protocol 2: Monitoring this compound Photodegradation using UV-Vis Spectrophotometry

This protocol is based on a study of this compound's photodegradation kinetics.[1][3]

Objective: To observe the degradation of this compound when exposed to UV light.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • UV lamp (e.g., 366 nm)

  • This compound

  • Ethanol

Procedure:

  • Solution Preparation: Prepare a solution of this compound in ethanol (e.g., 1.2 x 10⁻⁵ M).

  • Initial Spectrum: Record the initial UV-Vis absorbance spectrum of the this compound solution from approximately 200 to 400 nm. Note the absorbance maxima at 292, 306, and 320 nm.

  • UV Exposure: Place the this compound solution under the UV lamp.

  • Time-course Measurement: At regular intervals (e.g., every 5-10 minutes), remove an aliquot of the solution and record its UV-Vis spectrum.

  • Data Analysis:

    • Observe the gradual decrease in the absorbance peaks at 292, 306, and 320 nm.

    • Monitor the increase in the absorbance peak around 232 nm, which corresponds to the formation of a degradation product.

    • Plot the absorbance at 306 nm versus time to visualize the degradation kinetics.

Visualizations

Nystatin_Degradation_Pathways cluster_factors Degradation Factors This compound This compound Degraded_Products Degraded Products (Lower Activity) This compound->Degraded_Products Degradation Light Light (Photodegradation) Light->this compound Heat Heat Heat->this compound pH Extreme pH (Acidic/Alkaline) pH->this compound Oxidation Oxidation Oxidation->this compound Moisture_Air Moisture & Air Moisture_Air->this compound

Caption: Major degradation pathways of this compound.

Nystatin_Prevention_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_handling Handling cluster_result Result Storage_Conditions Store this compound Powder: - 2-8°C - Airtight Container - Protected from Light Solvent_Selection Select Appropriate Solvent (e.g., DMSO, DMF) Storage_Conditions->Solvent_Selection pH_Control Maintain pH 5.7-7 Solvent_Selection->pH_Control Fresh_Prep Prepare Solutions Freshly pH_Control->Fresh_Prep Protect_Light Protect from Light Fresh_Prep->Protect_Light Avoid_Heat Avoid High Temperatures Protect_Light->Avoid_Heat No_Autoclave Do Not Autoclave Avoid_Heat->No_Autoclave Stable_this compound Stable this compound for Reliable Experiments No_Autoclave->Stable_this compound

Caption: Workflow for preventing this compound degradation.

References

Technical Support Center: Overcoming Nystatin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with nystatin interference in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and overcome issues arising from the intrinsic fluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a polyene macrolide antifungal agent used to prevent or treat fungal contamination, particularly yeast and mold, in cell cultures.[1] It acts by binding to ergosterol, a major component of fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents. While effective, its use can complicate fluorescence-based experiments due to its intrinsic fluorescent properties.

Q2: Is this compound fluorescent?

Yes, this compound is an inherently fluorescent molecule. Its polyene structure is responsible for its absorption and emission of light.

Q3: What are the spectral properties of this compound?

This compound exhibits broad absorption and emission spectra, which can vary slightly depending on the solvent and its aggregation state. Generally, its spectral characteristics are as follows:

Spectral PropertyWavelength Range (nm)
Absorption Maxima ~290-320
Emission Maximum ~405

Note: These values are approximate and can shift based on experimental conditions.

Q4: How does this compound interfere with fluorescence-based assays?

This compound can interfere with fluorescence-based assays in two primary ways:

  • Spectral Overlap: The emission spectrum of this compound can overlap with the excitation and/or emission spectra of commonly used fluorophores. This leads to an elevated background signal, which can mask the specific signal from your probe of interest and reduce the signal-to-noise ratio.

  • Quenching: In some instances, this compound can act as a quencher, reducing the fluorescence intensity of other dyes through processes like Förster Resonance Energy Transfer (FRET) if their spectra are suitably aligned.

Q5: Which common fluorescent dyes are most likely to be affected by this compound interference?

Fluorophores that are excited by UV or violet light and emit in the blue to green range are most susceptible to interference from this compound's autofluorescence. This includes, but is not limited to:

  • DAPI (4',6-diamidino-2-phenylindole): this compound's emission can significantly overlap with the emission of DAPI.

  • Hoechst Stains (e.g., Hoechst 33342, Hoechst 33258): Similar to DAPI, the emission of Hoechst dyes can be obscured by this compound's autofluorescence.

  • Green Fluorescent Protein (GFP): The broad emission of this compound can bleed into the detection channel for GFP, increasing background.

  • FITC (Fluorescein isothiocyanate): this compound's fluorescence can contribute to the signal detected in the FITC channel.

  • Alexa Fluor™ 488 and other similar green dyes.

The following table summarizes the potential for spectral overlap between this compound and these common fluorophores:

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for this compound Interference
This compound ~320 ~405 N/A
DAPI (bound to DNA)~358~461High
Hoechst 33342~350~461High
GFP (e.g., EGFP)~488~507Moderate to High
FITC~495~519Moderate
Alexa Fluor™ 488~495~519Moderate

Troubleshooting Guides

Problem 1: High background fluorescence in microscopy images.

Symptoms:

  • Images appear hazy or washed out.

  • Low contrast between the signal of interest and the background.

  • Difficulty in distinguishing specific staining from non-specific signal.

Troubleshooting Workflow:

A High Background Detected B Run 'this compound-only' Control (Cells + this compound, No Fluorescent Probe) A->B C Is significant fluorescence observed? B->C D Yes C->D E No C->E F Background is likely due to this compound D->F G Background from other sources (e.g., media, non-specific antibody binding) E->G H Implement a Mitigation Strategy F->H I Troubleshoot other sources of background G->I

Caption: Troubleshooting high background fluorescence.

Mitigation Strategies:

  • Background Subtraction:

    • Principle: Acquire an image of a "this compound-only" control (cells treated with this compound but without the fluorescent probe) and subtract this background from the experimental images.

    • Protocol: See Experimental Protocol 1: Image Background Subtraction.

  • Spectral Unmixing:

    • Principle: If using a spectral confocal microscope, this technique can computationally separate the emission spectra of this compound and your fluorophore of interest.

    • Protocol: See Experimental Protocol 2: Spectral Unmixing.

  • Use of Fluorophores with Red-Shifted Spectra:

    • Principle: Select dyes that excite and emit at longer wavelengths (e.g., red or far-red) to minimize spectral overlap with this compound.

    • Examples: Dyes like TRITC, Alexa Fluor™ 594, Cy5, and others that emit in the red to far-red spectrum are less likely to be affected.

Problem 2: Inaccurate results in plate reader-based fluorescence assays (e.g., cell viability, reporter assays).

Symptoms:

  • Higher than expected fluorescence readings in control wells containing this compound.

  • Reduced dynamic range of the assay.

  • Inconsistent or non-reproducible data.

Troubleshooting Workflow:

A Inaccurate Plate Reader Data B Prepare Control Wells: 1. Media + this compound (no cells) 2. Cells + this compound (no assay reagent) A->B C Is fluorescence elevated in control wells? B->C D Yes C->D E No C->E F Interference from this compound is likely D->F G Issue may be unrelated to this compound E->G H Implement Correction Method F->H I Troubleshoot other assay parameters G->I

Caption: Troubleshooting inaccurate plate reader data.

Mitigation Strategies:

  • Control Subtraction:

    • Principle: Subtract the average fluorescence intensity of "this compound-only" control wells from all experimental wells.

    • Protocol: See Experimental Protocol 3: Plate Reader Background Correction.

  • Use of Alternative Antifungals:

    • Principle: If possible, substitute this compound with a non-fluorescent antifungal agent during the experimental phase.

    • Alternatives: Consider options like fluconazole or terbinafine, but always validate that they do not interfere with your specific assay or cell type.[2]

  • Assay Chemistry Evaluation:

    • Principle: For cell viability assays, consider switching to a non-fluorescence-based method if interference is severe.

    • Alternatives: Luminescence-based assays like CellTiter-Glo® or colorimetric assays like MTT may be less susceptible to this compound interference. However, it is still crucial to perform appropriate controls to rule out any chemical interference with the assay chemistry itself.

Experimental Protocols

Experimental Protocol 1: Image Background Subtraction

Objective: To correct for this compound-induced background fluorescence in microscopy images.

Methodology:

  • Prepare a "this compound-only" Control Slide: Culture cells under the same conditions as your experimental samples, including the addition of this compound, but do not add your fluorescent probe(s).

  • Image Acquisition:

    • Using the same imaging parameters (e.g., laser power, gain, exposure time) for all samples, acquire several images from your "this compound-only" control slide.

    • Acquire images from your fully stained experimental slides.

  • Image Processing:

    • Open the control and experimental images in an image analysis software (e.g., ImageJ/Fiji, MATLAB).

    • Calculate an average intensity projection from your "this compound-only" control images to create a representative background image.

    • Subtract this background image from each of your experimental images.

Experimental Protocol 2: Spectral Unmixing

Objective: To computationally separate the fluorescence signal of this compound from the signal of the target fluorophore.

Methodology:

  • Prepare Reference Spectra Samples:

    • Sample 1 (this compound Spectrum): Cells treated with this compound only.

    • Sample 2 (Fluorophore Spectrum): Cells stained with your fluorescent probe of interest, but cultured without this compound.

  • Acquire Lambda Stack:

    • On a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each reference sample and your experimental samples (containing both this compound and the fluorophore).

  • Linear Unmixing:

    • Use the microscope's software to define the emission spectrum of this compound from Sample 1 and the spectrum of your fluorophore from Sample 2.

    • Apply the linear unmixing algorithm to the lambda stacks of your experimental samples. The software will then generate separate images showing the isolated signals of this compound and your fluorophore.

A Mixed Fluorescence Signal (this compound + Fluorophore) B Acquire Lambda Stack (Spectral Imaging) A->B D Linear Unmixing Algorithm B->D C Obtain Reference Spectra: - this compound-only - Fluorophore-only C->D E Separated Signals: - this compound Image - Fluorophore Image D->E

Caption: Workflow for spectral unmixing.

Experimental Protocol 3: Plate Reader Background Correction

Objective: To correct for this compound's contribution to fluorescence in microplate-based assays.

Methodology:

  • Plate Setup: In your microplate, include the following control wells:

    • Media Blank: Culture medium only.

    • This compound Blank: Culture medium with this compound at the same concentration used in your experiment.

    • Cell Control (No this compound): Cells with assay reagent but without this compound.

    • This compound Control: Cells with this compound but without the assay reagent.

  • Measurement: Read the fluorescence of the entire plate according to your assay protocol.

  • Data Analysis:

    • Calculate the average fluorescence of the "this compound Blank" wells.

    • Subtract this average value from the fluorescence readings of all your experimental wells.

    • It is also advisable to compare the "Cell Control" and "this compound Control" to ensure this compound is not having a direct chemical effect on the cells or assay reagent beyond its fluorescence.

By following these guidelines and protocols, researchers can effectively manage and overcome the challenges posed by this compound interference, leading to more accurate and reliable data in their fluorescence-based assays.

References

Strategies to minimize off-target effects of Nystatin in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Nystatin in their cellular experiments.

Troubleshooting Guide

Issue: High levels of cell death or cytotoxicity observed after this compound treatment.

Potential Cause Troubleshooting Steps
Concentration too high This compound's toxicity to mammalian cells is concentration-dependent.[1][2] Create a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration (e.g., 2.5 μM) and titrate up.[1]
Prolonged incubation time Long exposure times can lead to increased cytotoxicity. Optimize the incubation time by performing a time-course experiment. For some applications, a brief exposure of 30 minutes may be sufficient.[3]
Solvent toxicity This compound is often dissolved in solvents like DMSO or ethanol.[4][5] Ensure the final solvent concentration in your culture medium is non-toxic to your cells by running a solvent-only control.
Cell line sensitivity Different cell lines exhibit varying sensitivities to this compound due to differences in membrane cholesterol content and other factors. Compare the sensitivity of your cell line to published data if available.

Issue: Unexpected changes in cellular signaling pathways.

Potential Cause Troubleshooting Steps
Activation of inflammatory pathways This compound can induce the secretion of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α through the activation of Toll-like receptors (TLR1 and TLR2).[6] If your experiment is sensitive to inflammatory responses, consider using an alternative method for cholesterol depletion or co-incubating with an anti-inflammatory agent (validate for non-interference with your primary outcome).
Modulation of Akt, ERK, JNK, and p38 MAPK pathways This compound has been shown to enhance the phosphorylation of Akt, ERK, p38 MAPK, and JNK.[1][7] To confirm if your observed effects are due to these pathways, use specific inhibitors for each kinase in control experiments. For example, LY294002 for Akt and SP600125 for JNK have been used to attenuate this compound-induced effects.[7]
Induction of Nitric Oxide (NO) production At low concentrations, this compound can increase nitric oxide levels, which can influence axon growth and regeneration in neuronal cells.[1] Measure NO levels in your experimental system and consider using an nNOS inhibitor to dissect this off-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's off-target effects in mammalian cells?

A1: this compound's primary on-target mechanism is binding to ergosterol in fungal cell membranes, leading to pore formation and cell death.[8][9] In mammalian cells, which lack ergosterol, the off-target effects are primarily due to its binding to cholesterol, a key component of mammalian cell membranes.[1][8] This interaction can disrupt membrane integrity, alter lipid raft organization, and trigger various downstream signaling events.[1][10]

Q2: How can I optimize the working concentration of this compound for my experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific research question. A common starting point for many cell culture applications is in the range of 25-100 units/mL.[11] However, it is crucial to perform a dose-response experiment to determine the minimal effective concentration that achieves the desired effect (e.g., lipid raft disruption) without causing significant cytotoxicity. For sensitive applications, concentrations as low as 2.5 μM have been shown to have biological effects.[1]

Q3: Are there any cholesterol-independent off-target effects of this compound?

A3: Yes, some studies suggest that this compound can have effects that are not directly related to cholesterol binding. For instance, this compound can induce an inflammatory response by acting as a ligand for Toll-like receptors TLR1 and TLR2, similar to a pathogen-associated molecular pattern (PAMP).[6] Additionally, at low concentrations, it can increase nitric oxide levels in neurons through a mechanism that appears to be independent of Akt phosphorylation.[1]

Q4: What are some alternatives to this compound for studying lipid rafts?

A4: While this compound is a widely used tool, other reagents can be employed to study lipid rafts, each with its own set of off-target effects. Some alternatives include:

  • Filipin: Another polyene antibiotic that binds to cholesterol.

  • Methyl-β-cyclodextrin (MβCD): A chemical that extracts cholesterol from the plasma membrane.

  • Statins: A class of drugs that inhibit cholesterol synthesis.[12][13]

It is advisable to use multiple, mechanistically distinct tools to confirm findings related to lipid raft function.

Q5: How stable is this compound in cell culture medium?

A5: this compound suspensions in cell culture media are reported to be stable for up to 3 days at 37°C.[5][14] However, for long-term experiments, it is recommended to refresh the medium with freshly prepared this compound to ensure consistent activity. Stock solutions are light-sensitive and should be stored protected from light at -20°C for up to 3-4 months.[14][15]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, create a serial dilution in your complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Include a vehicle control (medium with the highest concentration of solvent used).

  • Treatment: Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired experimental duration (e.g., 24 hours).

  • Cytotoxicity Assessment: Use a commercially available cytotoxicity assay, such as the MTT or LDH assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that causes 50% cell death) and select a sub-lethal concentration for your experiments.

Protocol 2: Immunofluorescence Staining to Assess this compound-Induced Cytokine Production

  • Cell Culture and Treatment: Grow your cells on sterile glass coverslips in a 24-well plate. Treat the cells with the predetermined optimal concentration of this compound for the desired time. Include an untreated control.

  • Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the cytokine of interest (e.g., anti-IL-8) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to assess the change in cytokine expression.

Visualizations

Nystatin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Cholesterol Cholesterol This compound->Cholesterol Binds to TLR1_TLR2 TLR1/TLR2 This compound->TLR1_TLR2 Activates NO Nitric Oxide This compound->NO Increases (low conc.) Akt Akt Cholesterol->Akt Modulates JNK JNK Cholesterol->JNK Modulates Inflammatory_Response Inflammatory Response TLR1_TLR2->Inflammatory_Response Induces Axon_Growth Axon Growth & Regeneration Akt->Axon_Growth Promotes MIP1_Expression MIP-1 Expression JNK->MIP1_Expression Induces NO->Axon_Growth Promotes

Caption: this compound's off-target signaling pathways in mammalian cells.

Experimental_Workflow start Start: Cell Culture Experiment with this compound dose_response 1. Dose-Response Cytotoxicity Assay start->dose_response select_conc 2. Select Optimal Sub-lethal Concentration dose_response->select_conc time_course 3. Time-Course Experiment select_conc->time_course select_time 4. Determine Optimal Incubation Time time_course->select_time run_experiment 5. Perform Primary Experiment with Optimized Parameters select_time->run_experiment controls 6. Include Controls: - Vehicle (Solvent) Only - Pathway Inhibitors (if needed) run_experiment->controls analyze 7. Analyze Results run_experiment->analyze

Caption: Workflow for optimizing this compound treatment in cellular studies.

References

Troubleshooting variability in Nystatin's biological activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nystatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in this compound's biological activity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a polyene antifungal agent that disrupts the integrity of the fungal cell membrane.[1][2][3] Its primary mode of action involves binding to ergosterol, a major sterol component of fungal cell membranes.[1][2][4] This binding leads to the formation of pores or channels in the membrane, increasing its permeability.[1][5][6] The subsequent leakage of essential intracellular components, such as ions (particularly potassium), results in the disruption of the cell's electrochemical gradients, ultimately leading to cell death.[5][6] this compound's selectivity for fungal cells is attributed to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes.[1]

Q2: My this compound solution appears to have lost activity. What are the common causes?

Variability in this compound's biological activity is frequently linked to its inherent instability. Several factors can contribute to the degradation of this compound and a subsequent loss of antifungal potency:

  • pH: this compound is labile at both acidic (pH 2) and alkaline (pH 9) conditions, with optimal stability around pH 5.7.[7][8]

  • Temperature: The compound is sensitive to heat.[4][7][8] While it gradually decomposes above 160°C, elevated temperatures during storage or in experimental assays can accelerate degradation.[4]

  • Light and Oxygen: Exposure to light and oxygen can also lead to the decomposition of this compound.[4][7][8] It is recommended to store this compound in airtight, light-resistant containers.[9]

  • Aqueous Suspensions: this compound's activity in aqueous suspensions can diminish shortly after preparation.[4][7] For this reason, it is advisable to prepare solutions fresh for each experiment.

  • Oxidative Stress: this compound has been shown to degrade under conditions of oxidative stress.[10]

Q3: I am observing inconsistent results in my antifungal susceptibility testing. What could be the issue?

Inconsistent results in antifungal susceptibility testing with this compound can arise from several sources:

  • Isomer Formation: In biological fluids, particularly at a pH greater than 7.0, this compound can convert to an isomeric form that exhibits significantly lower antifungal activity.[11] This interconversion can act as a reservoir, potentially impacting the effective concentration of the active form.[11]

  • Inoculum Preparation: The concentration of the fungal inoculum must be carefully controlled, as deviations from the specified range can lead to elevated Minimum Inhibitory Concentration (MIC) values.[12]

  • Incubation Time: For some fungal species, particularly Candida, a phenomenon known as "trailing growth" can occur, where partial growth persists over a wide range of drug concentrations.[12][13] This can make endpoint determination difficult. Reading MICs at both 24 and 48 hours may be necessary.[12]

  • Assay Method: Different susceptibility testing methods (e.g., broth microdilution, disk diffusion, Etest) may yield different results.[13][14] It is crucial to adhere to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]

Troubleshooting Guides

Issue 1: Unexpectedly High MIC Values

If you are observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against susceptible fungal strains, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Degraded this compound Stock Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (refrigerated, protected from light and moisture).[7][9]
Incorrect Inoculum Density Verify the fungal inoculum concentration using a spectrophotometer or hemocytometer to ensure it meets the recommended density for your assay protocol.[12]
pH of Test Medium Check the pH of your culture medium. A pH above 7.0 can accelerate the formation of a less active this compound isomer.[11] Consider buffering the medium to maintain a pH closer to neutrality or the optimal stability pH of 5.7 if compatible with your fungal species.[7][8]
"Trailing Growth" Phenomenon When reading MIC endpoints, especially for Candida species, be aware of trailing. Consider using a spectrophotometer to determine the concentration that results in a significant reduction in growth (e.g., 50%) compared to the growth control.[16]
Resistant Fungal Strain Confirm the identity and susceptibility profile of your fungal strain. If possible, test a known susceptible control strain in parallel.[17]
Issue 2: Poor Solubility of this compound

This compound is known for its poor solubility in water and some alcohols, which can present challenges in preparing stock solutions.

Solvent Solubility (at 28°C)
Methanol11.2 mg/ml[4]
Ethanol1.2 mg/ml[4]
Carbon Tetrachloride1.23 mg/ml[4]
Chloroform0.48 mg/ml[4]
Benzene0.28 mg/ml[4]
Ethylene Glycol8.75 mg/ml[4]
DMSO5 mg/ml[4]
DMF and FormamideFreely soluble[4]

Recommendations:

  • For preparing stock solutions, consider using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in which this compound is more soluble.[4]

  • When diluting stock solutions into aqueous media, ensure rapid mixing to prevent precipitation.

  • Be aware that some organic solvents may have an inhibitory effect on your test organism at higher concentrations. Always include appropriate solvent controls in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).[4]

    • Vortex the tube until the this compound is completely dissolved, resulting in a clear, bright yellow solution.[4]

    • Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 24 months.[4]

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay (Simplified)

This is a simplified protocol and should be adapted based on CLSI or EUCAST guidelines.

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium (or other suitable broth)

    • This compound stock solution

    • Fungal inoculum, adjusted to the appropriate density

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in the microtiter plate using the appropriate broth. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.[11][16]

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.

Visualizations

Nystatin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane (with Ergosterol) Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Disrupts Membrane Intracellular_Components Intracellular Components (K+, Na+, H+) Leakage Leakage of Intracellular Components Intracellular_Components->Leakage This compound This compound This compound->Fungal_Cell_Membrane Binds to Ergosterol Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: this compound's mechanism of action on the fungal cell membrane.

Troubleshooting_Workflow Start Inconsistent this compound Activity Check_Storage Verify this compound Storage (Temp, Light, Age) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Storage Check_pH Check pH of Experimental Medium Check_Storage->Check_pH Proper Storage Prepare_Fresh->Check_pH Adjust_pH Adjust/Buffer Medium pH Check_pH->Adjust_pH pH is off-spec Validate_Assay Validate Assay Parameters (Inoculum, Incubation, Controls) Check_pH->Validate_Assay pH is optimal Adjust_pH->Validate_Assay Standardize_Protocol Standardize Assay Protocol Validate_Assay->Standardize_Protocol Parameters inconsistent End Consistent Results Validate_Assay->End Parameters consistent Standardize_Protocol->End

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Technical Support Center: Refinement of Nystatin Administration in Animal Models of Fungal Infection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Nystatin in animal models of fungal infection. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

1. What are the common formulations of this compound used in animal models?

This compound is available in several formulations for in vivo studies, each with distinct properties. Conventional this compound is poorly soluble in water, which can present challenges for administration. To overcome this, various formulations have been developed, including:

  • Aqueous suspensions: Often used for oral and topical administration. These require vigorous shaking before use to ensure a uniform dose.

  • Liposomal this compound (L-NYS): Encapsulating this compound in liposomes can reduce its toxicity and alter its pharmacokinetic profile, allowing for intravenous administration.[1][2][3]

  • This compound nanosuspensions: Reducing the particle size of this compound to the nanometer range can enhance its in vitro and in vivo antifungal activity, particularly for oral applications.[4][5]

  • This compound-intralipid formulations: Combining this compound with a lipid emulsion is another approach to enable parenteral administration and potentially reduce toxicity.

2. Which animal models are typically used for studying this compound's efficacy?

The choice of animal model depends on the type of fungal infection being studied. Common models include:

  • Murine models (mice and rats): Widely used for various fungal infections, including oral candidiasis, systemic candidiasis, and invasive pulmonary aspergillosis.[6][7][8]

  • Rabbit models: Often used for studying systemic fungal infections and for pharmacokinetic studies due to their larger size, which facilitates blood sampling.[1][9][10][11][12]

3. What are the main mechanisms of action of this compound?

This compound is a polyene antifungal that primarily works by binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. These pores cause the leakage of essential intracellular components, such as potassium ions, ultimately leading to fungal cell death.[13] Additionally, this compound can induce a pro-inflammatory response in the host by activating Toll-like receptors (TLR1 and TLR2).[14]

4. Is this compound absorbed systemically after oral administration?

No, gastrointestinal absorption of this compound is insignificant.[15] Most of the orally administered drug is passed unchanged in the stool.[15] This property makes it suitable for treating gastrointestinal fungal infections with minimal systemic side effects. However, in patients with renal insufficiency, significant plasma concentrations may occasionally occur with oral therapy.[15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in vehicle This compound has low aqueous solubility. The chosen vehicle may not be appropriate.- Use a suspending agent like carboxymethyl cellulose (CMC) or tragacanth gum.[16] - Prepare a nanosuspension to improve solubility and stability.[4][5] - For intravenous administration, use a liposomal or intralipid formulation. - Prepare fresh suspensions for each experiment, as aqueous suspensions can lose activity.[17]
Animal distress during/after oral gavage Improper technique leading to esophageal or tracheal injury. The volume administered may be too large.- Ensure proper training in oral gavage techniques. Use a flexible gavage needle to minimize trauma.[18] - Do not exceed the recommended administration volume (typically up to 10 ml/kg for mice).[19][20] - If the animal shows signs of respiratory distress, it may indicate accidental administration into the lungs, and the animal should be humanely euthanized.[18]
Inconsistent fungal colonization in control animals Variability in the inoculum preparation or administration. Differences in the immune status of the animals.- Standardize the inoculum preparation, including the growth phase of the fungus and the concentration of cells. - Ensure consistent administration of the inoculum (e.g., volume and site of injection/instillation). - Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions.
Toxicity observed at therapeutic doses The formulation of this compound may have inherent toxicity. The dose may be too high for the specific animal model or strain.- For systemic administration, consider using a liposomal or intralipid formulation, which have been shown to be less toxic than conventional this compound.[1][2][3] - Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. - Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Unexpected animal behavior (e.g., seizures, respiratory arrest) High doses of some this compound formulations, particularly liposomal this compound, have been reported to cause acute toxicity.- A dose of 10 mg/kg of liposomal this compound was found to be toxic in mice, causing fits or respiratory arrest.[6][12] - The optimal dosage of liposomal this compound in that study was found to be 5 mg/kg.[6][12] - Carefully consider the dose and formulation, and conduct pilot studies to assess safety.

Data Presentation

Table 1: In Vivo Efficacy of Different this compound Formulations Against Fungal Pathogens
Fungal PathogenAnimal ModelThis compound FormulationDoseAdministration RouteEfficacy OutcomeReference(s)
Candida albicansImmunosuppressed MiceThis compound Nanosuspension80,000 IU/kg, twice daily for 14 daysOralImproved survival and lower oral fungal burden compared to conventional suspension.[4][5]
Candida albicansSialoadenectomized RatsThis compound + Chitosan100,000 IU/ml, 1.55 ml/dayTopical (oral)More rapid decrease in positive dorsal tongue cultures compared to this compound alone or with orabase.[21]
Aspergillus fumigatusNeutropenic MiceLiposomal this compound5 mg/kg, daily on days 1, 2, 4, and 7Intravenous90% survival, superior to liposomal amphotericin B and ABLC at similar doses.[6][12]
Aspergillus fumigatusPersistently Neutropenic RabbitsLiposomal this compound2 and 4 mg/kg/dayIntravenousProlonged survival and reduced tissue injury, similar to amphotericin B.[9]
Table 2: Pharmacokinetic Parameters of Liposomal this compound in Rabbits (Single Intravenous Dose)
Dose (mg/kg)Cmax (µg/ml)AUC0–24 (µg·h/ml)Terminal Half-life (h)Reference(s)
213.0711.650.96[1][9][10][11][12]
4---[1][9][10][11][12]
641.9167.441.51[1][9][10][11][12]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Suspension in a Murine Model of Oral Candidiasis

This protocol is adapted from studies on oral candidiasis in mice and general oral gavage procedures.[7][19][20][22][23][24]

1. Materials:

  • This compound powder
  • Vehicle: Sterile water, 0.5% carboxymethyl cellulose (CMC) in water, or sucrose syrup.
  • Gavage needles (flexible, 20-22 gauge for adult mice)
  • 1 ml syringes
  • Scale for weighing mice

2. Preparation of this compound Suspension:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.
  • Prepare the chosen vehicle. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 ml of sterile water while stirring continuously until fully dissolved.
  • Weigh the this compound powder and gradually add it to the vehicle while vortexing or stirring to create a uniform suspension.
  • Prepare the suspension fresh before each use, as this compound is unstable in aqueous solutions.[17][25]

3. Administration Procedure:

  • Weigh the mouse to determine the correct dosing volume (up to 10 ml/kg).
  • Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
  • Attach the syringe containing the this compound suspension to the gavage needle.
  • Introduce the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
  • If any resistance is met, do not force the needle. Withdraw and re-insert.
  • Once the needle is in the esophagus, slowly administer the suspension.
  • Withdraw the needle gently and return the mouse to its cage.
  • Monitor the animal for any signs of distress.

Protocol 2: Intravenous Administration of Liposomal this compound in a Murine Model of Systemic Fungal Infection

This protocol is based on studies using liposomal this compound in mice.[6]

1. Materials:

  • Liposomal this compound (e.g., Nyotran)
  • Sterile 0.9% saline
  • Insulin syringes with 28-30 gauge needles
  • Mouse restrainer

2. Preparation of Liposomal this compound Solution:

  • Reconstitute the lyophilized liposomal this compound powder according to the manufacturer's instructions, typically with sterile saline.
  • Gently swirl the vial to dissolve the powder; do not shake vigorously to avoid damaging the liposomes.
  • Dilute the reconstituted solution to the desired final concentration with sterile saline.

3. Administration Procedure:

  • Place the mouse in a restrainer to expose the tail.
  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
  • Disinfect the injection site with an alcohol wipe.
  • Insert the needle into one of the lateral tail veins, bevel up.
  • Slowly inject the calculated volume of the liposomal this compound solution.
  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Aerosol Administration of this compound in a Murine Model of Pulmonary Aspergillosis

This protocol is a general guideline for aerosol delivery to rodents and should be optimized for this compound.[8][16][26][27][28]

1. Materials:

  • This compound powder
  • Vehicle: Sterile phosphate-buffered saline (PBS) with 0.1% Tween 80.
  • Aerosol generation system (e.g., nebulizer) connected to an inhalation chamber.
  • Nose-only exposure unit or whole-body chamber.

2. Preparation of this compound Suspension for Nebulization:

  • Prepare a suspension of this compound in PBS with 0.1% Tween 80 to the desired concentration. The optimal particle size for deep lung deposition is 1-5 µm.[16] Sonication may be required to break up aggregates.
  • Prepare the suspension fresh before each aerosolization procedure.

3. Administration Procedure:

  • Place the mice in the nose-only exposure unit or the whole-body chamber.
  • Connect the nebulizer containing the this compound suspension to the inhalation chamber.
  • Generate the aerosol according to the manufacturer's instructions for the specific system.
  • Expose the animals to the aerosol for a predetermined duration. The duration of exposure will influence the delivered dose.
  • After exposure, remove the animals from the chamber and return them to their cages.
  • Monitor the animals for any respiratory distress or other adverse effects.

Mandatory Visualizations

This compound's Pro-inflammatory Signaling Pathway

Nystatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Binds to TLR1 TLR1 TLR2->TLR1 Heterodimerizes with MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates to IkB->NFkB_p50_p65 Inhibits DNA DNA NFkB_translocation->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) DNA->Cytokines Induces transcription of

Caption: this compound-induced pro-inflammatory signaling via TLR1/TLR2 and the MyD88-dependent pathway.

Experimental Workflow for Oral Gavage Administration of this compound

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate this compound dose and vehicle volume B Prepare fresh this compound suspension in chosen vehicle A->B C Weigh mouse to determine final administration volume B->C D Properly restrain mouse in a vertical position C->D E Measure gavage needle length (nose to last rib) D->E F Gently insert gavage needle into the esophagus E->F G Slowly administer the suspension F->G H Withdraw needle gently G->H I Return mouse to cage H->I J Monitor for adverse effects (e.g., respiratory distress) I->J

Caption: Step-by-step workflow for the oral gavage administration of this compound in mice.

References

Validation & Comparative

A Comparative Analysis of Nystatin and Amphotericin B on Membrane Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nystatin and Amphotericin B, both polyene macrolide antibiotics, are mainstays in the treatment of fungal infections. Their efficacy stems from their ability to compromise the integrity of the fungal cell membrane, leading to cell death. This guide provides a detailed comparative analysis of their effects on membrane integrity, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these critical antifungal agents.

Mechanism of Action: A Tale of Two Pores

Both this compound and Amphotericin B share a common mechanism of action: they bind preferentially to ergosterol, the primary sterol in fungal cell membranes, leading to the formation of pores or ion channels.[1][2][3][4][5] This interaction disrupts the osmotic integrity of the membrane, causing leakage of essential intracellular components, such as potassium ions (K+), and ultimately leading to fungal cell death.[6][7][8] While both drugs target ergosterol, they exhibit a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for their selective toxicity.[3][4] However, this interaction with cholesterol is not negligible and is responsible for the dose-limiting toxicities associated with these drugs.[3]

Recent research suggests that the interaction is more complex than simple pore formation. For Amphotericin B, a "sponge" model has been proposed where aggregates of the drug extract ergosterol from the membrane, leading to membrane stress and damage.[9][10] While both drugs form channels, the precise stoichiometry and architecture of these channels may differ, contributing to variations in their activity and toxicity profiles.[11][12][13][14]

Quantitative Comparison of Membrane Permeabilization

The efficacy of this compound and Amphotericin B in disrupting membrane integrity can be quantified using various in vitro assays. The following tables summarize key comparative data.

Calcein Leakage from Liposomes

The calcein leakage assay is a common method to assess membrane permeabilization. Liposomes loaded with the fluorescent dye calcein at a self-quenching concentration are exposed to the drug. Disruption of the liposome membrane leads to the release and dilution of calcein, resulting in a measurable increase in fluorescence.

DrugLiposome CompositionMaximal Calcein Leakage (%)Reference
This compound POPC/Ergosterol (67/33 mol%)~55%[4]
Amphotericin B POPC/Ergosterol (67/33 mol%)~60%[4]
This compound POPC/Cholesterol (67/33 mol%)~15%[4]
Amphotericin B POPC/Cholesterol (67/33 mol%)~20%[4]

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine

These data indicate that both drugs are more effective at permeabilizing membranes containing ergosterol compared to cholesterol, confirming their selectivity for fungal cells. Amphotericin B appears to be slightly more potent in inducing leakage from both ergosterol and cholesterol-containing membranes under these experimental conditions.[4]

Antifungal Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is a standard measure of a drug's antifungal potency.

OrganismDrugMIC Range (µg/mL)Reference
Candida albicansThis compound1 - >16[1][3]
Candida albicansAmphotericin B0.125 - 1[3]
Candida spp.This compound2 (MIC90)[1]
Candida spp.Amphotericin B0.5 (MIC90)[2]

MIC90: The concentration at which 90% of the tested isolates are inhibited.

The MIC data consistently demonstrate that Amphotericin B is generally more potent against Candida species than this compound, exhibiting lower MIC values.[1][2][3]

Experimental Protocols

Calcein Leakage Assay

This protocol describes a method to assess membrane permeabilization of liposomes by this compound and Amphotericin B.

1. Preparation of Calcein-Loaded Liposomes:

  • Prepare a lipid film of the desired composition (e.g., POPC/ergosterol or POPC/cholesterol) in a round-bottom flask.

  • Hydrate the lipid film with a solution of 70 mM calcein in a suitable buffer (e.g., Tris-HCl, pH 7.4) to form multilamellar vesicles (MLVs).[15]

  • Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.

  • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

  • Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50).[16]

2. Fluorescence Measurement:

  • Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a 96-well plate or a cuvette.

  • Add varying concentrations of this compound or Amphotericin B to the liposome suspension.

  • Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer or plate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.

  • To determine the maximum leakage (100%), add a detergent (e.g., Triton X-100) to completely lyse the liposomes.[7]

  • The percentage of calcein leakage is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

Potassium Ion (K+) Leakage Assay from Yeast Cells

This protocol outlines a method to measure the release of potassium ions from yeast cells upon treatment with this compound or Amphotericin B.

1. Yeast Cell Preparation:

  • Culture yeast cells (e.g., Saccharomyces cerevisiae or Candida albicans) to the mid-logarithmic phase in an appropriate growth medium.

  • Harvest the cells by centrifugation and wash them several times with a low-potassium buffer (e.g., MES-Tris, pH 6.0) to remove extracellular potassium.

  • Resuspend the washed cells in the same low-potassium buffer to a specific cell density.

2. K+ Leakage Measurement:

  • Add this compound or Amphotericin B at the desired concentrations to the yeast cell suspension.

  • At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

  • Collect the supernatant and measure the extracellular potassium concentration using a potassium-selective electrode or an atomic absorption spectrophotometer.

  • To determine the total intracellular potassium, lyse a separate aliquot of the untreated cells (e.g., by boiling or acid treatment) and measure the potassium concentration.

  • The percentage of K+ leakage is calculated as: % K+ Leakage = (Extracellular K+ at time t / Total Intracellular K+) * 100

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key steps in the mechanism of action of this compound and Amphotericin B and the experimental workflow for the calcein leakage assay.

G Mechanism of Action of Polyene Antibiotics cluster_drug Polyene Antibiotic cluster_membrane Fungal Cell Membrane cluster_effects Effects on Membrane Integrity Drug This compound or Amphotericin B Membrane Lipid Bilayer with Ergosterol Drug->Membrane Binds to Ergosterol Pore Pore/Channel Formation Membrane->Pore Disrupts Membrane Leakage Ion Leakage (K+) Pore->Leakage Increases Permeability Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of polyene antibiotic action on the fungal cell membrane.

G Calcein Leakage Assay Workflow cluster_prep Liposome Preparation cluster_assay Assay cluster_analysis Data Analysis LipidFilm Prepare Lipid Film (e.g., POPC/Ergosterol) Hydration Hydrate with Calcein (Self-Quenched) LipidFilm->Hydration Extrusion Extrude to Form LUVs Hydration->Extrusion Purification Purify LUVs Extrusion->Purification Incubation Incubate LUVs with This compound or Amphotericin B Purification->Incubation Measurement Measure Fluorescence (Excitation: 495 nm, Emission: 515 nm) Incubation->Measurement Calculation Calculate % Leakage Measurement->Calculation Lysis Lyse LUVs with Detergent (100% Leakage) Lysis->Calculation

Caption: Experimental workflow for the calcein leakage assay.

Conclusion

Both this compound and Amphotericin B are potent antifungal agents that disrupt fungal membrane integrity through their interaction with ergosterol. While their fundamental mechanism of action is similar, quantitative data suggests that Amphotericin B is generally more potent than this compound in permeabilizing membranes and inhibiting fungal growth. The choice between these agents in a research or clinical setting will depend on the specific application, the target organism, and considerations of toxicity. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation and development of antifungal strategies.

References

Nystatin's Binding Specificity: A Comparative Analysis of Ergosterol and Cholesterol Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nystatin, a polyene macrolide antibiotic, is a cornerstone of antifungal therapy. Its efficacy is rooted in a selective interaction with ergosterol, the primary sterol in fungal cell membranes, leading to pore formation and subsequent cell death. In contrast, its affinity for cholesterol, the predominant sterol in mammalian cell membranes, is significantly lower, which accounts for its therapeutic window. This guide provides a comparative analysis of this compound's binding specificity, supported by experimental data, to elucidate the molecular basis of its selective antifungal activity.

Quantitative Analysis of this compound-Sterol Interactions

The preferential binding of this compound to ergosterol over cholesterol has been quantified using various biophysical techniques. The following table summarizes key parameters from studies utilizing model lipid membranes, offering a direct comparison of this compound's behavior in the presence of these two sterols.

ParameterErgosterol-Containing MembranesCholesterol-Containing MembranesSignificance
Mole-Fraction Partition Coefficient (Kp) ~1.5 x 104[1]~1.5 x 104 - 1.7 x 104[1]Indicates similar initial partitioning of this compound into both types of membranes.
Mean Fluorescence Lifetime (τ) Sharply increases from ~5 ns to ~37 ns with increasing this compound concentration[1][2]Remains relatively constant at ~4.8-5.3 ns[1]A significant increase in fluorescence lifetime in the presence of ergosterol suggests the formation of stable, aggregated this compound complexes (pores), a phenomenon not observed with cholesterol.[1][2]
Initial Rate of Pore Formation Pronounced increase, dependent on this compound concentration.[1][2]Negligible and independent of this compound concentration.[2]Demonstrates the functional consequence of this compound's interaction with ergosterol, leading to membrane permeabilization.

Experimental Methodologies

The data presented above is primarily derived from studies employing fluorescence spectroscopy with model lipid membranes (liposomes). These experiments are fundamental in characterizing the molecular interactions between this compound and sterols in a controlled environment.

Preparation of Large Unilamellar Vesicles (LUVs)

A common methodology for creating model membranes is the extrusion technique to form Large Unilamellar Vesicles (LUVs).

  • Lipid Film Hydration: A mixture of phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC) and a specific mole percentage of either ergosterol or cholesterol is dissolved in an organic solvent. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

  • Hydration: The lipid film is hydrated with an aqueous buffer, creating a suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: To increase the homogeneity of the vesicle population, the MLV suspension is subjected to several freeze-thaw cycles.

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in a homogenous population of LUVs with a uniform diameter.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool to probe the interaction of this compound with lipid membranes.

  • Sample Preparation: this compound is added to a suspension of LUVs containing either ergosterol or cholesterol.

  • Fluorescence Lifetime Measurements: Time-resolved fluorescence spectroscopy is used to measure the mean fluorescence lifetime of this compound. The sample is excited with a pulsed light source, and the decay of the fluorescence emission is monitored over time. A significant increase in the fluorescence lifetime of this compound is indicative of its aggregation and insertion into the lipid bilayer to form stable complexes.

  • Partition Coefficient Determination: The mole-fraction partition coefficient (Kp) can be determined by separating the membrane-bound this compound from the free this compound in solution, often through ultracentrifugation. The concentration of this compound in the supernatant and the pellet (containing the liposomes) is then quantified spectrophotometrically.

Ion Permeability Assay (K+/H+ Exchange Assay)

This assay directly measures the functional consequence of this compound-sterol interaction, which is the formation of ion-permeable pores.

  • Pyranine Entrapment: The pH-sensitive fluorescent probe pyranine is encapsulated within the LUVs during their preparation.

  • Establishment of a pH Gradient: A pH gradient is established across the vesicle membrane.

  • This compound Addition: this compound is added to the vesicle suspension.

  • Fluorescence Monitoring: The formation of pores by this compound allows for the exchange of K+ and H+ ions across the membrane, leading to a change in the intra-vesicular pH. This change is monitored by a decrease in the fluorescence intensity of pyranine. The initial rate of this fluorescence change is a measure of the rate of pore formation.

Visualizing this compound's Mode of Action

The following diagrams illustrate the experimental workflow and the differential interaction of this compound with fungal and mammalian membranes.

experimental_workflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation lipid_film Lipid Film (POPC + Sterol) hydration Hydration lipid_film->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs extrusion Extrusion mlvs->extrusion luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs nystatin_add Add this compound luvs->nystatin_add fluor_spec Fluorescence Spectroscopy nystatin_add->fluor_spec ion_perm Ion Permeability Assay nystatin_add->ion_perm fluor_lifetime Measure Fluorescence Lifetime fluor_spec->fluor_lifetime kp_det Determine Partition Coefficient fluor_spec->kp_det pore_rate Measure Rate of Pore Formation ion_perm->pore_rate compare Compare Ergosterol vs. Cholesterol fluor_lifetime->compare kp_det->compare pore_rate->compare specificity Determine Binding Specificity compare->specificity

Caption: Experimental workflow for validating this compound's sterol-binding specificity.

nystatin_interaction cluster_fungal Fungal Membrane cluster_mammalian Mammalian Membrane ergosterol Ergosterol pore Pore Formation ergosterol->pore nystatin_f This compound nystatin_f->ergosterol High Affinity nystatin_m This compound death Fungal Cell Death pore->death cholesterol Cholesterol no_pore No Stable Pore Formation cholesterol->no_pore nystatin_m->cholesterol Low Affinity survival Cell Survival no_pore->survival

References

Unraveling Nystatin's Mechanism: A Comparative Guide to Genetic Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nystatin's antifungal activity against wild-type and genetically modified fungal strains. By examining experimental data from studies on Candida albicans and Saccharomyces cerevisiae, this document cross-validates the established mechanism of this compound and explores the genetic underpinnings of resistance, offering valuable insights for novel antifungal strategies.

This compound, a polyene antifungal agent, has long been a cornerstone in the treatment of superficial candidiasis. Its primary mechanism of action involves binding to ergosterol, a crucial sterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. Genetic approaches, particularly the creation of knockout mutants in the ergosterol biosynthesis pathway, have been instrumental in validating this mechanism and elucidating the pathways of resistance. This guide synthesizes key findings, presenting comparative data, detailed experimental protocols, and visual representations of the involved biological pathways.

Quantitative Susceptibility Analysis: Wild-Type vs. Ergosterol Biosynthesis Mutants

The cornerstone of cross-validating this compound's mechanism lies in comparing its effect on wild-type fungal strains with mutants harboring defects in the ergosterol biosynthesis pathway. Mutations in the ERG genes, which encode the enzymes responsible for ergosterol production, are expected to alter the fungal cell's susceptibility to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against wild-type and various erg mutant strains of Candida albicans and Saccharomyces cerevisiae. A higher MIC value indicates increased resistance to the drug.

Gene LocusGene FunctionOrganismWild-Type this compound MIC (µg/mL)Mutant this compound MIC (µg/mL)Fold Change in ResistanceReference
ERG2C-8 sterol isomeraseS. cerevisiae1.25>16>12.8[1]
ERG3C-5 sterol desaturaseC. albicans0.5 - 1.01.0 - >162 to >16[2][3]
ERG5C-22 sterol desaturaseC. albicans<0.252.0>8[4][5]
ERG6C-24 sterol methyltransferaseS. cerevisiae1.25>16>12.8[1]
ERG11Lanosterol 14-α-demethylaseC. albicans0.5 - 1.01.0 - 2.02 to 4[3][4][5]

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. The fold change in resistance is calculated as the mutant MIC divided by the wild-type MIC.

Experimental Protocols

The generation of quantitative data relies on precise and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Generation of Gene Knockout Mutants in Candida albicans using CRISPR-Cas9

This protocol outlines a common method for creating homozygous gene deletions in the diploid fungus Candida albicans.

Materials:

  • C. albicans wild-type strain (e.g., SC5314)

  • Cas9 expression plasmid

  • Guide RNA (gRNA) expression plasmid

  • Repair template DNA with flanking homology regions to the target gene

  • YPD medium (Yeast Extract-Peptone-Dextrose)

  • Nourseothricin (clonNAT) for selection

  • Lithium acetate solution

  • Polyethylene glycol (PEG) solution

  • Sorbitol

Procedure:

  • Design and Construction of gRNA: Design a 20-nucleotide gRNA sequence specific to the target ERG gene. Synthesize and clone the gRNA into the expression plasmid.

  • Design and Construction of Repair Template: Amplify a selectable marker (e.g., SAT1 for nourseothricin resistance) flanked by 100-200 base pair homology arms corresponding to the regions upstream and downstream of the target gene's open reading frame.

  • Transformation:

    • Grow C. albicans cells in YPD to mid-log phase.

    • Prepare competent cells by washing with sterile water and treating with a lithium acetate/sorbitol solution.

    • Co-transform the Cas9 plasmid, gRNA plasmid, and the repair template into the competent cells using a PEG/lithium acetate-mediated heat shock method.

  • Selection and Verification:

    • Plate the transformed cells on YPD agar containing nourseothricin to select for successful integration of the repair template.

    • Verify the gene knockout by colony PCR using primers that flank the target gene. The PCR product from the mutant will be larger than the wild-type due to the insertion of the selection marker.

    • Confirm the absence of the wild-type allele by PCR using internal primers for the target gene.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Yeast strains (wild-type and mutants)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture yeast strains overnight in a suitable broth medium. Adjust the cell density to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Drug Dilution: Prepare a two-fold serial dilution of this compound in the 96-well plates using RPMI-1640 medium. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizing the Pathways

To better understand the molecular interactions and experimental workflows, the following diagrams have been generated using Graphviz.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (this compound Target Pathway) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ERG10, ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1 Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP ERG12, ERG8, MVD1 Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP IDI1, ERG20 Squalene Squalene Farnesyl-PP->Squalene ERG9 Lanosterol Lanosterol Squalene->Lanosterol ERG1 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol ERG11 (Azole Target) Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol ERG24, ERG25, ERG26, ERG27 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ERG5 Membrane Pore Formation Membrane Pore Formation Ergosterol->Membrane Pore Formation Induces This compound This compound This compound->Ergosterol Binding

Caption: Ergosterol Biosynthesis Pathway and this compound's Target.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_susceptibility Susceptibility Testing cluster_analysis Data Analysis Wild-Type Strain Wild-Type Strain CRISPR-Cas9 Gene Knockout CRISPR-Cas9 Gene Knockout Wild-Type Strain->CRISPR-Cas9 Gene Knockout Broth Microdilution Assay Broth Microdilution Assay Wild-Type Strain->Broth Microdilution Assay ERG Mutant Strain ERG Mutant Strain ERG Mutant Strain->Broth Microdilution Assay CRISPR-Cas9 Gene Knockout->ERG Mutant Strain MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Comparison of MICs Comparison of MICs MIC Determination->Comparison of MICs

Caption: Experimental Workflow for Genetic Cross-Validation.

Conclusion

The cross-validation of this compound-based findings with genetic approaches provides unequivocal evidence for its mechanism of action. The increased resistance observed in fungal strains with mutations in the ergosterol biosynthesis pathway directly supports the model of ergosterol as the primary target of this compound. This guide, through the presentation of comparative quantitative data, detailed experimental protocols, and clear visual diagrams, offers a comprehensive resource for researchers in the field of antifungal drug discovery and development. Understanding the genetic basis of resistance is paramount for the development of next-generation antifungals and for strategies to overcome emerging drug resistance.

References

A Comparative Analysis of the Biophysical Effects of Nystatin and Other Polyene Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the biophysical properties of nystatin and other polyene macrolide antibiotics, including amphotericin B, reveals distinct differences in their interactions with cell membranes, antifungal efficacy, and toxicity profiles. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action and biophysical effects.

Polyene macrolides, a class of potent antifungal agents, exert their effects primarily by interacting with sterols in fungal cell membranes, leading to increased permeability and cell death. However, the specificity and nature of these interactions vary among different polyenes, influencing their therapeutic index.

Executive Summary

This guide presents a comparative analysis of key biophysical parameters of this compound and other prominent polyene macrolides. The primary mechanisms of action, including pore formation and sterol extraction, are discussed in the context of their quantitative effects on membrane permeability and cellular integrity. Furthermore, a pro-inflammatory signaling pathway induced by this compound is detailed. All quantitative data are summarized in comparative tables, and detailed protocols for key experimental assays are provided.

Biophysical Effects: A Comparative Overview

The antifungal activity of polyene macrolides is intrinsically linked to their affinity for ergosterol, the primary sterol in fungal cell membranes, versus cholesterol, the predominant sterol in mammalian cell membranes. This differential affinity is a key determinant of their selective toxicity.

Antifungal Activity

The minimum inhibitory concentration (MIC) is a crucial measure of an antifungal agent's potency. The following table summarizes the MIC values for this compound and amphotericin B against Candida albicans, a common fungal pathogen.

Polyene MacrolideMIC against Candida albicans (µg/mL)
This compound1 - 16[1]
Amphotericin B0.125 - 1[1]

Note: MIC values can vary depending on the specific strain and testing conditions.

Hemolytic Activity

The hemolytic activity of polyene macrolides, often quantified as the HC50 (the concentration causing 50% hemolysis of red blood cells), is an indicator of their toxicity towards mammalian cells due to their interaction with cholesterol.

Polyene MacrolideHemolytic Activity (HC50 in µM)Remarks
This compoundNot Quantified (Reported as "very low")Generally considered to have low hemolytic activity.[2]
Amphotericin B~2High hemolytic activity, often used as a positive control in hemolysis assays.[2]

Note: HC50 values can vary depending on experimental conditions.

Mechanism of Action: Pore Formation and Beyond

The primary mechanism of action for polyene macrolides involves the formation of ion channels or pores in the fungal cell membrane. These pores disrupt the osmotic integrity of the cell, leading to leakage of essential ions and small molecules, and ultimately cell death.[3] The structure and properties of these pores can differ between polyenes.

When added to one side of a lipid bilayer, this compound and amphotericin B can form "half-pores" that induce cation-selective conductance.[4] When present on both sides, they can form complete, anion-selective pores.[4]

Recent studies also suggest a "sterol sponge" model, where polyenes extract ergosterol from the membrane, leading to membrane disruption. This mechanism may act in concert with pore formation.

This compound-Induced Pro-inflammatory Signaling

Beyond its direct antifungal effects, this compound has been shown to possess pro-inflammatory properties by activating Toll-like receptors (TLRs), specifically TLR1 and TLR2.[5] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines.

Nystatin_TLR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR1 TLR1 TLR2 TLR2 This compound->TLR2 TLR1->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB IKK IKK Complex TAK1_TAB->IKK MAPKs MAPKs (p38, JNK) TAK1_TAB->MAPKs NFkB NF-κB IKK->NFkB AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-8, TNF-α) NFkB->Cytokines AP1->Cytokines

Caption: this compound-induced TLR1/TLR2 signaling pathway.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[4][6][7]

1. Preparation of Antifungal Stock Solution:

  • Prepare a stock solution of the polyene macrolide in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1600 µg/mL.

2. Preparation of Microdilution Plates:

  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
  • Add 100 µL of the antifungal stock solution to the first well of each row to be tested.
  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

3. Preparation of Fungal Inoculum:

  • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.
  • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.
  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

Hemolysis Assay

This protocol provides a general framework for assessing the hemolytic activity of polyene macrolides.[1][8][9]

1. Preparation of Erythrocyte Suspension:

  • Obtain fresh red blood cells (e.g., from a healthy human donor).
  • Wash the cells three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension.
  • Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.

2. Preparation of Test Solutions:

  • Prepare serial dilutions of the polyene macrolide in PBS in microcentrifuge tubes.

3. Incubation:

  • Add a defined volume of the erythrocyte suspension to each tube containing the test solutions.
  • Include a negative control (erythrocytes in PBS only) and a positive control (erythrocytes in a solution known to cause 100% hemolysis, e.g., 1% Triton X-100).
  • Incubate the tubes at 37°C for a specified time (e.g., 1 hour).

4. Measurement of Hemolysis:

  • Centrifuge the tubes to pellet the intact erythrocytes.
  • Transfer the supernatant to a new 96-well plate.
  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

5. Calculation of Percent Hemolysis:

  • Percent hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
  • The HC50 value is determined as the concentration of the polyene that results in 50% hemolysis.

Calcein Leakage Assay for Membrane Permeabilization

This assay measures the leakage of the fluorescent dye calcein from liposomes as an indicator of membrane permeabilization.[10][11]

1. Preparation of Calcein-Loaded Liposomes:

  • Prepare a lipid film of the desired composition (e.g., containing ergosterol or cholesterol) by evaporating the organic solvent from a lipid solution.
  • Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-100 mM).
  • Subject the liposome suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane with a defined pore size to create unilamellar vesicles.
  • Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.

2. Leakage Assay:

  • Dilute the calcein-loaded liposomes in a buffer to a concentration where the fluorescence is still quenched.
  • Add the polyene macrolide at various concentrations to the liposome suspension in a 96-well plate.
  • Monitor the increase in fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm using a fluorescence plate reader.
  • Complete lysis of the liposomes is achieved by adding a detergent (e.g., Triton X-100) to determine the maximum fluorescence.

3. Calculation of Percent Leakage:

  • Percent leakage is calculated using the following formula: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] * 100 where F_sample is the fluorescence at a given time, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

References

A Comparative Analysis of Nystatin and Photodynamic Therapy for Fungal Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. This resistance stems from the protective extracellular matrix, the complex three-dimensional structure, and the physiological heterogeneity of the microbial community. This guide provides an objective comparison of two distinct anti-biofilm strategies: the polyene antifungal agent Nystatin and the light-based antimicrobial photodynamic therapy (PDT). We will delve into their mechanisms of action, present comparative experimental data, and detail the protocols used in key studies.

Mechanisms of Action: A Tale of Two Strategies

The fundamental approaches of this compound and PDT in combating fungal cells, particularly within a biofilm, are vastly different. This compound relies on a specific molecular target, while PDT induces widespread oxidative damage.

This compound: Targeting the Fungal Membrane

This compound, a polyene antifungal, exhibits its fungicidal and fungistatic effects by targeting ergosterol, a sterol unique and essential to the fungal cell membrane.[1][2] Its mechanism involves binding to ergosterol and forming pores or channels in the membrane.[1][3] This disruption leads to increased permeability, leakage of vital intracellular components like potassium ions (K+), and ultimately, cell death.[1][2][3] However, the dense extracellular matrix of biofilms can limit drug penetration, and some studies have noted high levels of resistance in fungal biofilms to polyenes like this compound, often requiring high concentrations to be effective.[4][5]

Nystatin_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces This compound This compound This compound->Ergosterol Binds to Leakage K+ Ion Leakage & Loss of Cellular Contents Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Caption: this compound's mechanism of action against fungal cells.
Photodynamic Therapy (PDT): Indiscriminate Oxidative Damage

Photodynamic therapy is a two-stage process that requires three components: a non-toxic photosensitizer (PS), a specific wavelength of light, and molecular oxygen.[6][7] The PS is administered and preferentially accumulates in the target microbial cells. Upon irradiation with light of the appropriate wavelength, the PS becomes excited and transfers energy to surrounding oxygen molecules.[8][9] This process generates highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals.[6][7] These ROS are non-specific and cause irreversible damage to multiple cellular components, including lipids, proteins, and nucleic acids, leading to rapid cell death.[10][11] This multi-targeted mechanism is a key advantage, as it makes the development of microbial resistance highly unlikely.[12][13]

PDT_Mechanism PS_ground Photosensitizer (Ground State) PS_excited Photosensitizer (Excited State) PS_ground->PS_excited Light Light (Specific Wavelength) Light->PS_ground Activates Oxygen Molecular Oxygen (O2) PS_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Generates Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Damage Causes Death Fungal Cell Death Damage->Death Leads to

Caption: The mechanism of antimicrobial photodynamic therapy.

Quantitative Comparison of Efficacy

Direct comparisons between this compound and PDT have been performed both in vitro and in vivo, often in the context of Candida biofilms, a common cause of oral candidiasis and denture stomatitis. The results vary depending on the specific protocols, fungal species, and models used. While some studies suggest comparable efficacy, others indicate superiority for one treatment over the other under specific conditions.

Fungal SpeciesBiofilm ModelThis compound ProtocolPhotodynamic Therapy (PDT) ProtocolKey Quantitative FindingsReference(s)
Candida spp.In vivo (Denture Stomatitis)100,000 IU this compound suspension, 4x daily for 15 days.Photosensitizer: 500 mg/L Photogem®; Light: 455 nm LED; 3x weekly for 15 days.Both treatments significantly reduced CFU/mL. Clinical success rates were 53% for this compound and 45% for PDT.[9][14]
C. albicans (Fluconazole-Resistant)In vivo (Murine oral candidiasis)This compound treatmentPhotosensitizer: Photodithazine® (PDZ); Light: LED. Combined with this compound.Combined PDT + this compound therapy resulted in a 1.0-1.1 log₁₀ reduction in fungal viability after 7 days.[15]
C. albicans & S. mutansIn vitro (Duo-species biofilm)This compound treatmentNot ApplicableThis compound eliminated C. albicans at 44 hours and reduced S. mutans abundance by 0.5 log CFU/ml.[16]
C. aurisIn vitro (Mature biofilm)Not ApplicablePS: Toluidine blue O, New methylene blue; Light: Red light (620-700 nm)Red light combined with photosensitizers was effective at disrupting mature C. auris biofilms by 60% on average.[17]
C. albicansIn vitro (Biofilm)Not ApplicablePS: 40 µM Curcumin; Light: Blue LED (440-460 nm)Reduced biofilm viability by 68% to 87%.[9]
Candida spp.Meta-Analysis (Denture Stomatitis)This compound suspensionVarious PDT protocolsThis compound generally performed better in reducing Candida colony count on both palate and denture surfaces.[18]
Candida spp.Meta-Analysis (Oral Candidiasis)This compoundVarious PDT protocolsPDT was superior to this compound in reducing Candida colonies in the palate (p=0.008), with no significant difference at the denture site.[19]

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and comparing antimicrobial strategies. Below are summaries of protocols from key comparative studies.

Protocol 1: In Vivo Treatment of Denture Stomatitis

This randomized clinical trial directly compared the clinical and mycological efficacy of this compound and PDT.[14]

  • Fungal Species: Candida species isolated from patients with denture stomatitis, with C. albicans being the most prevalent.

  • Biofilm Model: In vivo model of denture stomatitis in human patients (n=40).

  • This compound Group (n=20): Patients received topical treatment with a 100,000 IU this compound suspension, applied four times daily for a duration of 15 days.

  • PDT Group (n=20):

    • Photosensitizer Application: The denture and palate of patients were sprayed with 500 mg/L of Photogem®.

    • Incubation: A 30-minute incubation period allowed for photosensitizer uptake.

    • Illumination: The treated areas were illuminated with a light-emitting diode (LED) light source at a wavelength of 455 nm. The palate received a dose of 122 J/cm², and the denture received 37.5 J/cm².

    • Treatment Schedule: This procedure was repeated three times a week for 15 days.

  • Outcome Measures: Mycological cultures (quantified as CFU/mL) and clinical photographs were taken at baseline, day 15, and at follow-up intervals (30, 60, and 90 days) to assess treatment efficacy.

Protocol 2: In Vitro Disruption of a Duo-Species Biofilm

This study investigated the effect of this compound on a cariogenic biofilm model containing both fungus and bacteria.[16]

  • Microorganisms: Candida albicans and Streptococcus mutans.

  • Biofilm Model: In vitro biofilms were formed on saliva-coated hydroxyapatite discs.

  • Biofilm Formation:

    • Discs were inoculated with 10⁵ CFU/ml S. mutans and 10³ CFU/ml C. albicans.

    • Biofilms were grown under a high sugar challenge (1% sucrose and 1% glucose).

  • This compound Treatment: this compound was applied to the established duo-species biofilms.

  • Outcome Measures:

    • Viability: CFU counts were performed at multiple time points (e.g., 44 and 68 hours) to determine the abundance of each species.

    • Biomass: Biofilm dry weight was measured.

    • Gene Expression: Real-time PCR was used to assess the expression of virulence genes in both C. albicans and S. mutans.

    • Structural Analysis: Confocal microscopy was used to observe changes in the biofilm architecture, such as microcolony size and volume.

Experimental_Workflow cluster_setup Experimental Setup cluster_this compound This compound Arm cluster_pdt PDT Arm cluster_analysis Outcome Analysis Start Fungal Biofilm Formation (In Vitro or In Vivo Model) Group Divide into Treatment Groups Start->Group N_Treat Apply this compound (Defined Concentration & Duration) Group->N_Treat PDT_PS Administer Photosensitizer Group->PDT_PS Analysis Assess Biofilm Disruption - CFU Counting - Biomass Measurement - Microscopy (Confocal/SEM) - Gene Expression N_Treat->Analysis PDT_Incubate Incubation Period PDT_PS->PDT_Incubate PDT_Light Irradiate with Light (Specific Wavelength & Dose) PDT_Incubate->PDT_Light PDT_Light->Analysis Compare Compare Efficacy Analysis->Compare

Caption: Generalized workflow for comparing this compound and PDT.

Conclusion for the Research Professional

Both this compound and Photodynamic Therapy demonstrate efficacy in disrupting fungal biofilms, but they operate through fundamentally different principles, which informs their potential applications and limitations.

  • This compound remains a relevant topical antifungal. Its efficacy is dependent on achieving sufficient concentration at the biofilm site, which can be challenging.[4] While effective in some models, its single-target mechanism (ergosterol) and the protective nature of biofilms can contribute to resistance.[5][20]

  • Photodynamic Therapy offers a promising alternative, particularly for localized infections and in combating resistant strains. Its multi-targeted, oxidative mechanism of killing makes resistance development improbable.[6][13] However, its application is more complex, requiring specialized equipment (a light source) and a multi-step procedure (PS application, incubation, illumination). The efficacy is highly dependent on the choice of photosensitizer, light dosage, and oxygen availability.

  • Future Directions: The evidence suggests that a combination of PDT and traditional antifungals like this compound could be a powerful strategy.[15][19] PDT may act to disrupt the biofilm matrix and compromise cell integrity, thereby increasing the susceptibility of the fungal cells to this compound. For drug development professionals, this synergistic approach warrants further investigation to create more potent anti-biofilm therapies. Further research should focus on standardizing PDT protocols and developing novel photosensitizer delivery systems to enhance penetration into deep biofilm layers.

References

A Comparative Analysis of Nystatin Delivery: Liposomes Versus Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of two leading lipid-based platforms for the enhanced delivery of the antifungal agent Nystatin, supported by experimental data and detailed protocols.

The development of effective drug delivery systems is paramount for optimizing the therapeutic efficacy of challenging molecules like this compound. A polyene antifungal agent, this compound's clinical utility is often hampered by its poor aqueous solubility and potential for systemic toxicity. To overcome these limitations, lipid-based carriers such as liposomes and emulsions have emerged as promising strategies to enhance its stability, solubility, and targeted delivery. This guide provides a comprehensive comparison of this compound delivery via liposomes and emulsions, presenting key performance data, detailed experimental methodologies, and a visual representation of the comparative workflow.

Performance Data at a Glance: Liposomes vs. Emulsions

The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of this compound-loaded liposomes and emulsions.

Table 1: Physicochemical Characteristics

ParameterThis compound-Loaded LiposomesThis compound-Loaded Emulsions (Nano/Micro)Key Findings
Particle/Droplet Size (nm) 100.8 ± 17.3[1] - 693.20 ± 4.02[2]51[3] - 143.0 - 192.5[4]Both formulations can be prepared in the nanometer range, which is advantageous for drug delivery. Emulsion droplet sizes tend to be at the lower end of the nanoscale.
Encapsulation/Entrapment Efficiency (%) ~70%[5][6][7][8] - 83.77 ± 2.00%[2]Not explicitly defined in the same manner as liposomes. Drug is dissolved/dispersed in the oil phase. One study on a nanoemulsion reported an entrapment efficiency of 81.82%[9].Liposomes generally exhibit high and well-defined encapsulation efficiencies. The concept is less directly applicable to emulsions, but high drug loading in the oil phase is achievable.
Zeta Potential (mV) -21.14 ± 0.92[1]-44 to -46[4]The negative zeta potential in both systems indicates good colloidal stability, preventing particle aggregation.

Table 2: In Vitro Drug Release and Antifungal Efficacy

ParameterThis compound-Loaded LiposomesThis compound-Loaded Emulsions (Nano/Micro)Key Findings
Drug Release Profile Sustained release, with ~73% released over 36 hours[1]. Uncoated liposomes can show rapid release (76.38% in 8 hours)[2], while coated liposomes offer more controlled release (51.44% in 8 hours)[2].Sustained release profile. One study showed ~77% release from a microemulsion compared to 54% from a commercial suspension[3][10]. Another nanoemulsion showed 87.6% release.[9]Both systems can provide a sustained release of this compound compared to the free drug. The release from liposomes can be further modulated by surface coatings.
Antifungal Activity (MIC in µg/mL) Liposomal this compound MICs are generally lower than free this compound. For example, 1.456 µg/mL for liposomal this compound vs. 23.44 µg/mL for unmodified this compound against C. albicans[2].Nanoemulsions have also demonstrated enhanced antifungal effects, with MIC values twofold lower than the free drug (e.g., 0.78 µg/mL vs. 1.56 µg/mL for free drug)[11].Both liposomal and emulsion formulations significantly enhance the antifungal activity of this compound compared to the free drug, likely due to improved solubility and interaction with fungal cells.
Stability Lyophilized liposomal this compound can be physically stable for at least 6 months at 4°C[5][8]. Layer-by-layer coated liposomes show better stability than uncoated liposomes[2].A selected this compound-loaded lipid emulsion was found to be stable for at least 60 days[4].Both systems can be formulated to exhibit good physical stability under appropriate storage conditions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of this compound delivery via liposomes and emulsions.

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 Comparative Analysis Formulation_L This compound-Loaded Liposomes Size Particle/Droplet Size (DLS) Formulation_L->Size Formulation_E This compound-Loaded Emulsion Formulation_E->Size Zeta Zeta Potential Size->Zeta EE Encapsulation Efficiency Zeta->EE Morphology Morphology (TEM/SEM) EE->Morphology Release Drug Release Study (Dialysis) Morphology->Release Stability Stability Assessment Release->Stability Efficacy Antifungal Efficacy (MIC Determination) Stability->Efficacy Analysis Data Comparison and Conclusion Efficacy->Analysis

Comparative Experimental Workflow

Detailed Experimental Protocols

Formulation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a common method for preparing multilamellar vesicles (MLVs).

  • Lipid Film Formation:

    • Dissolve phospholipids (e.g., soy lecithin or dipalmitoylphosphatidylcholine) and cholesterol in a 1:1 ratio in a suitable organic solvent mixture (e.g., chloroform:methanol, 1:1 v/v) in a round-bottom flask[1][2].

    • Add this compound to this lipid solution.

    • Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to form a thin, dry lipid film on the inner wall of the flask[1][2].

    • To ensure complete removal of the solvent, the flask can be left under vacuum overnight[2].

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C)[2]. This process leads to the spontaneous formation of MLVs.

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes[2].

Formulation of this compound-Loaded Nanoemulsion (Spontaneous Emulsification or High-Pressure Homogenization)

This protocol describes a low-energy method for nanoemulsion formation.

  • Preparation of Phases:

    • Organic Phase: Dissolve this compound in a suitable oil (e.g., oleic acid, soybean oil)[3][4].

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 20, Tween 80) and a co-surfactant (e.g., propylene glycol, Transcutol P)[3][11].

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase under constant magnetic stirring. The spontaneous formation of a transparent or translucent nanoemulsion indicates the formation of small droplets.

    • For formulations requiring smaller and more uniform droplets, a high-pressure homogenizer can be employed[4].

Characterization and Evaluation Protocols
  • Particle Size and Zeta Potential:

    • These parameters are typically measured using Dynamic Light Scattering (DLS) with a Zetasizer instrument. Samples are appropriately diluted with deionized water before measurement.

  • Encapsulation Efficiency (for Liposomes):

    • Separate the unencapsulated this compound from the liposomal formulation by centrifugation or size exclusion chromatography.

    • Quantify the amount of this compound in the supernatant (unencapsulated) and/or after lysing the liposomes (encapsulated) using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total Drug - Free Drug) / Total Drug * 100

  • In Vitro Drug Release:

    • The drug release profile is commonly assessed using a dialysis bag method.

    • A known amount of the this compound formulation is placed in a dialysis bag with a specific molecular weight cut-off.

    • The bag is immersed in a release medium (e.g., phosphate buffer pH 7.4, sometimes containing a small amount of a solubilizing agent to maintain sink conditions) at 37°C with continuous stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for this compound content.

  • Antifungal Efficacy (Minimum Inhibitory Concentration - MIC):

    • The MIC is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Serial dilutions of the this compound formulations (liposomes, emulsions, and free drug) are prepared in a suitable broth medium.

    • A standardized inoculum of the target fungus (e.g., Candida albicans) is added to each well.

    • The microplates are incubated, and the MIC is determined as the lowest concentration of the drug that visibly inhibits fungal growth.

Concluding Remarks

Both liposomes and emulsions represent viable and effective platforms for the delivery of this compound. The choice between these two systems will ultimately depend on the specific application, desired release characteristics, and manufacturing considerations.

  • Liposomes offer the advantage of a well-defined lamellar structure that can encapsulate both hydrophilic and lipophilic drugs, with the potential for surface modification to control drug release and targeting. They have been extensively studied and have a long history in drug delivery.

  • Emulsions , particularly nanoemulsions, can be simpler to formulate and may offer enhanced penetration for topical and mucosal delivery due to the small droplet size and the presence of surfactants and co-surfactants that can act as permeation enhancers.

The experimental data consistently demonstrate that formulating this compound in either liposomes or emulsions leads to a significant improvement in its antifungal efficacy compared to the free drug. This enhancement is attributed to increased solubility, improved stability, and more efficient interaction with fungal cell membranes. Researchers and drug development professionals should consider the comparative data and protocols presented in this guide to make informed decisions in the design and development of novel this compound formulations for the treatment of fungal infections.

References

A Head-to-Head Comparison of Nystatin and Echinocandins on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two pivotal classes of antifungal agents, Nystatin and echinocandins, focusing on their distinct mechanisms of action and measurable impacts on the fungal cell wall. This analysis is supported by experimental data and detailed protocols to assist researchers in their ongoing efforts to understand and combat fungal pathogens.

Introduction

The fungal cell wall, a dynamic and essential structure not present in human cells, represents a prime target for antifungal therapy. It maintains cellular integrity, protects against environmental stress, and mediates interactions with the host. This guide delves into the effects of a classic polyene, this compound, and the newer class of echinocandins (including caspofungin, micafungin, and anidulafungin) on this critical fungal component. While both are effective antifungal agents, their modes of action and the resulting cellular responses differ significantly.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and echinocandins lies in their primary molecular targets. This dictates their downstream effects on the fungal cell.

This compound: Disrupting the Gatekeeper

This compound, a polyene macrolide, primarily targets ergosterol, a major sterol component of the fungal cell membrane.[1] By binding to ergosterol, this compound forms pores or channels in the membrane, leading to increased permeability.[1] This disruption of the membrane's integrity causes leakage of essential intracellular components, such as ions (particularly potassium) and small organic molecules, ultimately leading to cell death.[1] While its direct action is on the cell membrane, this profound disruption can indirectly induce a cell wall stress response.

Echinocandins: Dismantling the Scaffold

Echinocandins, in contrast, directly target the fungal cell wall. They are non-competitive inhibitors of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for synthesizing β-(1,3)-glucan, a major structural polysaccharide of the fungal cell wall.[2][3][4][5] Inhibition of this enzyme depletes the cell wall of this crucial component, leading to a weakened and osmotically sensitive structure, ultimately resulting in cell lysis.[5] This direct assault on the cell wall triggers a compensatory response, most notably an increase in chitin synthesis, as the fungus attempts to maintain its structural integrity.[2][6]

Quantitative Comparison of Cell Wall Effects

Direct head-to-head studies providing quantitative data on the effects of both this compound and echinocandins on fungal cell wall composition are limited. However, extensive research on echinocandins and some studies on polyenes allow for an informed comparison.

Table 1: Effect of Echinocandins on Fungal Cell Wall Polysaccharide Content

Fungal SpeciesEchinocandinConcentrationChange in Chitin ContentChange in β-Glucan ContentReference
Candida albicansCaspofunginSub-inhibitory↑ (Significant increase)↓ (Depletion)[7]
Candida tropicalisCaspofunginSub-inhibitory↑ (Significant increase)↓ (Depletion)[7]
Candida parapsilosisCaspofunginSub-inhibitory↑ (Significant increase)↓ (Depletion)[7]
Candida orthopsilosisCaspofunginSub-inhibitory↑ (Significant increase)↓ (Depletion)[7]

Ultrastructural and Morphological Changes

Electron microscopy studies reveal distinct alterations in fungal cell wall architecture following treatment with this compound and echinocandins.

This compound-Induced Changes:

Scanning electron microscopy of Candida albicans treated with this compound shows that the polyene passes through the cell wall to interact with the cytoplasmic membrane.[1] This leads to the loss of the spheroplast's typical spherical shape and the release of cellular contents.[1] While the cell wall itself is not the primary target, the underlying membrane damage leads to a loss of turgor pressure, which can result in a wrinkled or convoluted cell surface appearance.

Echinocandin-Induced Changes:

Treatment with echinocandins leads to more direct and dramatic changes in the cell wall structure. In Aspergillus fumigatus, micafungin induces increased branch formation, disruption of hyphal tips, and collapse of the entire hyphae.[8] Electron microscopy of Candida albicans treated with micafungin reveals deformed cell contours, abnormal septum formation, and a decrease in the thickness of the cell wall's intermediate layer.[9] Caspofungin treatment in various Candida species results in enlarged and clumping cells, abnormal septa, and a notable accumulation of chitin in the cell wall, which appears as a single dark, high-density layer in electron micrographs, suggesting a loss of the β-1,3-glucan layer.[10]

Signaling Pathways and Cellular Responses

The distinct mechanisms of this compound and echinocandins trigger different downstream signaling cascades, leading to varied cellular stress responses.

This compound and Cell Stress:

The membrane-damaging effects of this compound can induce a more general stress response. While not directly targeting the cell wall, the resulting osmotic imbalance and leakage of cellular contents can indirectly activate cell wall integrity (CWI) pathways as the cell attempts to compensate for the damage. However, the primary response is geared towards mitigating membrane and oxidative stress.[1]

Echinocandins and the Cell Wall Integrity (CWI) Pathway:

Echinocandins directly activate the CWI signaling pathway.[11] This pathway is a crucial defense mechanism that fungi employ to sense and respond to cell wall damage.

CWI_Pathway Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase (Inhibition) Echinocandins->Glucan_Synthase Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway Activates MAPK_Cascade MAPK Cascade (Slt2/Mpk1) PKC_Pathway->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Activates Chitin_Synthase_Upregulation Chitin Synthase Gene Upregulation Transcription_Factors->Chitin_Synthase_Upregulation Induces Increased_Chitin_Synthesis Increased Chitin Synthesis (Compensatory Response) Chitin_Synthase_Upregulation->Increased_Chitin_Synthesis Leads to Cell_Wall_Remodeling Cell Wall Remodeling Increased_Chitin_Synthesis->Cell_Wall_Remodeling

Echinocandin-induced Cell Wall Integrity Pathway Activation.

As depicted in the diagram, inhibition of β-(1,3)-D-glucan synthase by echinocandins creates cell wall stress, which activates the Protein Kinase C (PKC) pathway. This, in turn, triggers a MAP kinase cascade, leading to the activation of transcription factors that upregulate the expression of chitin synthase genes. The resulting increase in chitin production is a compensatory mechanism to reinforce the weakened cell wall.[6][11]

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are key experimental protocols for assessing fungal cell wall integrity and composition.

Quantification of Fungal Cell Wall Polysaccharides

A reliable method for quantifying cell wall polymers involves acid hydrolysis followed by high-performance ionic chromatography.[12][13][14]

Workflow for Polysaccharide Quantification:

Polysaccharide_Quantification Start Fungal Cell Culture Harvest Harvest & Wash Cells Start->Harvest Hydrolysis Sulfuric Acid Hydrolysis Harvest->Hydrolysis Monomers Release of Monosaccharides (Glucose, Mannose, Glucosamine) Hydrolysis->Monomers Separation HPAEC-PAD Separation Monomers->Separation Quantification Quantification of Monosaccharides Separation->Quantification

Workflow for quantifying fungal cell wall polysaccharides.

Protocol Steps:

  • Cell Wall Isolation:

    • Harvest fungal cells by centrifugation.

    • Wash the pellet with cold water.

    • Resuspend the pellet in 6% KOH and incubate at 80°C for 90 minutes.

    • Neutralize with glacial acetic acid and wash the pellet with cold water.

  • Acid Hydrolysis:

    • Hydrolyze a known quantity of the isolated cell wall material with sulfuric acid. This breaks down the polysaccharides (β-glucan, mannan, chitin) into their respective monosaccharides (glucose, mannose, glucosamine).[12][13][14]

  • Chromatographic Separation and Quantification:

    • Separate the resulting monosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Quantify the amount of each monosaccharide by comparing the peak areas to those of known standards.

Cell Wall Integrity Assays

Calcofluor White Staining for Chitin:

Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall, allowing for visualization and relative quantification of chitin content.

Protocol Steps:

  • Treat fungal cells with the desired antifungal agent.

  • Incubate the cells with a solution of Calcofluor White (e.g., 25 µg/mL) for 10 minutes in the dark.

  • Wash the cells to remove excess stain.

  • Visualize the cells using a fluorescence microscope with a UV filter. Increased fluorescence intensity indicates a higher chitin content.

  • For quantitative analysis, use a flow cytometer to measure the fluorescence of a large population of cells.

Conclusion

This compound and echinocandins represent two distinct and effective strategies for targeting the fungal cell. This compound's disruption of the cell membrane leads to a cascade of events culminating in cell death, with indirect consequences for the cell wall. In contrast, echinocandins directly attack the cell wall's structural integrity by inhibiting β-(1,3)-D-glucan synthesis, triggering a well-defined compensatory increase in chitin production.

For researchers in drug development, this head-to-head comparison highlights the importance of understanding not only the primary mechanism of action but also the downstream cellular responses. The compensatory mechanisms induced by echinocandins, for example, could present opportunities for synergistic drug combinations, such as co-administering a chitin synthase inhibitor. Further direct comparative studies, particularly those employing quantitative proteomics and detailed ultrastructural analysis, will be invaluable in refining our understanding of these antifungal agents and in the development of novel therapeutic strategies.

References

Assessing the Synergistic Effects of Nystatin with Other Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, which utilizes the synergistic effects of multiple drugs, presents a promising approach to enhance efficacy, reduce dosages, and overcome resistance. Nystatin, a polyene antifungal, is a valuable agent in this context due to its distinct mechanism of action. This guide provides a comparative analysis of this compound's synergistic effects with other antifungal agents, supported by experimental data and detailed protocols.

Quantitative Analysis of Synergistic Interactions

The synergistic, additive, indifferent, or antagonistic effects of drug combinations are quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as a FICI of ≤ 0.5, additivity as a FICI > 0.5 to 1, indifference as a FICI > 1 to 4, and antagonism as a FICI > 4.[1]

The following table summarizes the in vitro synergistic effects of this compound with various antifungal agents against different fungal species.

Antifungal Agent(s) Fungal Species Observed Effect Fractional Inhibitory Concentration Index (FICI)
Thymoquinone Candida albicans, C. tropicalis, C. glabrata, C. kruseiSynergyΣFIC values were ≤ 0.5 for all strains.[2]
Micafungin & Chlorhexidine Candida albicans (fluconazole-resistant and -susceptible)SynergySynergistic interaction was observed against most strains.[3][4]
Essential oils of Aegle marmelos Candida albicans (clinical isolates)SynergyΣFIC values were 0.12, 0.37, and 0.28 for three different strains.[5]
Caspofungin Aspergillus terreusSynergySynergistic interaction was observed in three out of six tested strains.[6]
Voriconazole Aspergillus terreusIndifferenceNo significant synergistic or antagonistic effects were observed.[6]
Terbinafine Aspergillus terreusAntagonismA strong antagonistic effect was produced in all six tested strains.[6]
5-Fluorocytosine Candida albicansSynergyIn vitro models demonstrated a synergistic effect.[7]

Experimental Protocols: The Checkerboard Assay

The checkerboard microdilution method is a common in vitro technique to assess the synergistic effects of antimicrobial agents.[5][8]

Detailed Methodology:

  • Preparation of Antifungal Agents: Stock solutions of this compound and the second antifungal agent are prepared at concentrations that are at least double the Minimum Inhibitory Concentration (MIC).[5] Serial two-fold dilutions are then made in a suitable broth medium, such as RPMI 1640.[5][9]

  • Plate Setup: A 96-well microtiter plate is used.[8] this compound dilutions are added to the wells in increasing concentrations along the x-axis (columns), while the second agent's dilutions are added in increasing concentrations along the y-axis (rows). This creates a matrix of concentration combinations.

  • Inoculum Preparation: A standardized fungal inoculum (e.g., 0.5 McFarland standard) is prepared and further diluted to the desired final concentration in the test wells.

  • Incubation: The prepared plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[5]

  • Reading the Results: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

  • Calculating the FICI: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a typical checkerboard assay.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_results Interpretation prep_this compound Prepare this compound Dilutions setup_plate Dispense Drug Dilutions into 96-well Plate prep_this compound->setup_plate prep_agentB Prepare Agent B Dilutions prep_agentB->setup_plate prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum setup_plate->add_inoculum incubation Incubate Plate add_inoculum->incubation read_mic Determine MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret Synergy, Additivity, or Antagonism calc_fici->interpret_fici

Caption: Workflow of the checkerboard assay for synergy testing.

Mechanisms of Synergistic Action

The synergistic effects of this compound with other antifungal agents often stem from their complementary mechanisms of action.

  • This compound's Mechanism: As a polyene, this compound binds to ergosterol, a primary component of the fungal cell membrane.[10][11] This binding forms pores in the membrane, leading to leakage of intracellular components and fungal cell death.[10]

  • Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[12][13] This disrupts cell membrane integrity and function.

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[14][15] This weakens the cell wall, making the fungus susceptible to osmotic stress.

Synergistic Pathway: The primary hypothesis for synergy is that this compound's disruption of the fungal cell membrane facilitates the entry of other antifungal agents into the cell, allowing them to reach their intracellular targets more effectively.[16] For instance, by creating pores in the cell membrane, this compound can enhance the intracellular concentration of azoles or other agents that act on internal targets.

The following diagram illustrates the proposed synergistic mechanism between this compound and an azole antifungal.

Synergistic_Mechanism cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm cell_wall Cell Wall cell_membrane Cell Membrane (with Ergosterol) lanosterol Lanosterol lanosterol_demethylase Lanosterol 14-α-demethylase lanosterol->lanosterol_demethylase ergosterol_synthesis Ergosterol Biosynthesis ergosterol_synthesis->cell_membrane Incorporated into lanosterol_demethylase->ergosterol_synthesis Catalyzes This compound This compound This compound->cell_membrane Binds to Ergosterol, forms pores azole Azole azole->lanosterol_demethylase Inhibits

Caption: Proposed synergistic mechanism of this compound and Azoles.

References

Safety Operating Guide

Proper Disposal of Nystatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Nystatin is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes environmental contamination and ensures compliance with local and national regulations. This guide provides step-by-step procedures for the disposal of this compound in a laboratory setting.

Core Principles of this compound Disposal

This compound waste material must be disposed of in accordance with national and local regulations.[1][2] It is imperative that this compound is not released into the environment, which includes avoiding disposal down drains or into waterways.[1][3][4]

Disposal Procedures for this compound Waste

The following table outlines the recommended disposal procedures for different forms of this compound waste commonly found in a laboratory.

Waste TypeRecommended Disposal ProcedureKey Precautions
Solid this compound (Powder) 1. Carefully sweep up the solid material, avoiding dust formation.[3] 2. Place the swept material into a suitable, clearly labeled, and closed container for disposal.[1][3] 3. Dispose of the container as chemical waste through a licensed waste disposal contractor.- Wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a dust respirator.[3][5] - Ensure adequate ventilation.[3]
Liquid this compound (Suspensions) 1. Absorb the liquid onto an inert material (e.g., vermiculite, sand, or earth).[1][6] 2. Collect the absorbent material and place it into a suitable, clearly labeled, and closed container for disposal.[1][6] 3. Dispose of the container as chemical waste through a licensed waste disposal contractor.- Wear appropriate PPE, including gloves and eye protection.[6] - Prevent the spill from entering drains or waterways.[1][2]
Contaminated Labware (e.g., vials, plates, tips) 1. Segregate contaminated disposable labware into a designated chemical waste container. 2. For reusable glassware, decontaminate by thoroughly rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] 3. Handle uncleaned containers as you would the product itself.- Do not mix with other waste streams. - Ensure all containers are securely closed before disposal.
Expired or Unused this compound 1. Do not flush down the toilet or pour down the sink.[8][9] 2. The preferred method is to send the material to a licensed chemical waste disposal facility. 3. If a take-back program is not available, mix the this compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash.[9][10][11][12]- Keep the product in its original container if possible. - Conceal the container in a non-transparent bag.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NystatinDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid (Powder) waste_type->solid Solid liquid Liquid (Suspension) waste_type->liquid Liquid contaminated Contaminated Materials waste_type->contaminated Contaminated expired Expired/Unused Product waste_type->expired Expired/Unused collect_solid Sweep and Collect in Sealed Container solid->collect_solid absorb_liquid Absorb with Inert Material and Collect in Sealed Container liquid->absorb_liquid segregate_contaminated Segregate into Chemical Waste Container contaminated->segregate_contaminated prepare_expired Prepare for Disposal expired->prepare_expired dispose Dispose via Licensed Waste Contractor collect_solid->dispose absorb_liquid->dispose segregate_contaminated->dispose prepare_expired->dispose end Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Nystatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for the handling and disposal of Nystatin, a potent antifungal agent. Adherence to these procedures is critical to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.

This compound, while a valuable therapeutic compound, requires careful handling to avoid potential irritation and allergic reactions.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and maintain a safe research environment.

I. Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for various handling scenarios.

PPE Component Specification Purpose Source
Eye and Face Protection Chemical safety goggles or glasses with side shields.To protect eyes from this compound dust or splashes.[1][3]
Hand Protection Nitrile or low-protein, powder-free latex gloves. Consider double gloving.To prevent skin contact with this compound.[4]
Protective Clothing Laboratory coat. For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.To protect skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator with a P1 particulate filter for dust formation.To prevent inhalation of this compound dust.[4][5]

II. Procedural Guidance for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe handling, from preparation to disposal.

Figure 1. Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area gather_materials Gather this compound & Equipment prep_area->gather_materials Ensure clean & designated space don_ppe Don Appropriate PPE gather_materials->don_ppe Before handling this compound weigh_dispense Weigh & Dispense in Ventilated Area don_ppe->weigh_dispense Proceed to handling handle_powder Handle Powder with Care to Minimize Dust weigh_dispense->handle_powder If working with solid this compound handle_solution Handle Solutions to Avoid Splashes weigh_dispense->handle_solution If working with liquid this compound decontaminate Decontaminate Work Surfaces handle_powder->decontaminate handle_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe After handling is complete dispose Dispose of Waste doff_ppe->dispose Segregate waste properly

A procedural workflow for the safe handling of this compound.
  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] For procedures that may generate dust, use a chemical fume hood or other local exhaust ventilation.[4]

  • Avoid Dust Formation: When working with this compound powder, handle it carefully to minimize the generation of airborne dust.[1][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where this compound is handled.[4]

In the event of a this compound spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: For small spills, gently cover with an absorbent material to avoid raising dust. For larger spills, prevent the material from entering drains or waterways.[4]

  • Clean-up: Carefully sweep or vacuum the spilled material into a sealed, labeled container for disposal.[1] Avoid dry sweeping which can generate dust.[4]

  • Decontamination: Clean the spill area with a suitable decontamination solution.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Figure 2. This compound Waste Disposal Logical Flow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal unused_this compound Unused/Expired this compound hazardous_waste_container Labeled Hazardous Chemical Waste Container unused_this compound->hazardous_waste_container contaminated_ppe Contaminated PPE (Gloves, Gown, etc.) contaminated_ppe->hazardous_waste_container contaminated_labware Contaminated Labware (Beakers, etc.) contaminated_labware->hazardous_waste_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) hazardous_waste_container->ehs_pickup Follow institutional procedures incineration Incineration via Approved Vendor ehs_pickup->incineration Ensure proper documentation

A logical flow diagram for the proper disposal of this compound waste.
  • Hazardous Waste: All unused or expired this compound, as well as any materials grossly contaminated with this compound (e.g., spilled powder, heavily soiled PPE), should be considered hazardous chemical waste.[7]

  • Contaminated Materials: Disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should also be disposed of as hazardous waste.[8][9]

  • Collection: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

By adhering to these safety and logistical guidelines, you contribute to a secure and productive research environment for yourself and your colleagues. This proactive approach to safety is paramount when working with potent pharmaceutical compounds like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.